molecular formula C12H17BrO2 B094320 2-(3-Bromoadamantan-1-yl)acetic acid CAS No. 17768-34-2

2-(3-Bromoadamantan-1-yl)acetic acid

Cat. No.: B094320
CAS No.: 17768-34-2
M. Wt: 273.17 g/mol
InChI Key: HFGLWCBEPPFDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromoadamantan-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H17BrO2 and its molecular weight is 273.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromo-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGLWCBEPPFDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17768-34-2
Record name 3-Bromoadamantane-1-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromoadamantan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and characterization of 2-(3-Bromoadamantan-1-yl)acetic acid. While experimental data for this specific molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and established chemical principles to offer a robust predictive framework. The guide details plausible synthetic routes, protocols for structural elucidation and quality control, and discusses the potential applications of this compound as a unique building block in medicinal chemistry. The adamantane cage, a rigid and lipophilic scaffold, has garnered significant attention in drug discovery for its ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3][4] This guide serves as a foundational resource for researchers seeking to incorporate the 3-bromo-1-adamantylacetic acid moiety into their research and development pipelines.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, is a highly valued pharmacophore in medicinal chemistry.[3][5] Its rigid, cage-like structure and high lipophilicity offer several advantages in drug design. The incorporation of an adamantyl group can enhance a molecule's metabolic stability by sterically shielding susceptible positions from enzymatic degradation.[6] Furthermore, the three-dimensional nature of the adamantane cage allows for precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1] The introduction of a bromine atom at a bridgehead position, as in this compound, provides a reactive handle for further chemical modification, while the acetic acid moiety offers a versatile point for conjugation or interaction with biological systems.

Proposed Synthesis Pathways

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The selection of a particular route may depend on the availability of starting materials and the desired scale of the synthesis.

Route A: Bromination of 1-Adamantaneacetic Acid

This pathway commences with the commercially available 1-adamantaneacetic acid. The key transformation is the selective bromination at the C-3 position, which is a bridgehead carbon opposite to the acetic acid-bearing carbon.

Synthesis_Route_A start 1-Adamantaneacetic Acid intermediate This compound start->intermediate Br2, Lewis Acid (e.g., AlBr3) or NBS, H2SO4

Caption: Proposed Synthesis Route A.

Experimental Protocol: Synthesis of this compound via Bromination

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-adamantaneacetic acid (1 equivalent) in an excess of liquid bromine or a suitable solvent like carbon tetrachloride.

  • Catalyst Addition: Slowly add a catalytic amount of a Lewis acid, such as anhydrous aluminum trichloride or aluminum bromide (0.1-0.3 equivalents), to the stirred solution. The reaction is exothermic and should be cooled in an ice bath during the addition. A patent for the synthesis of a similar compound, 3-bromo-1-adamantanecarboxylic acid, utilizes this approach.[7]

  • Reaction Progression: After the initial exothermic reaction subsides, warm the mixture to room temperature and then gently reflux for 48-60 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The excess bromine can be quenched by the addition of a saturated aqueous solution of sodium bisulfite.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Causality: The use of a Lewis acid catalyst polarizes the Br-Br bond, generating a more electrophilic bromine species that can attack the electron-rich C-H bond at the tertiary bridgehead position of the adamantane cage.

Route B: Homologation of 3-Bromo-1-adamantanecarboxylic Acid

This alternative route begins with 3-bromo-1-adamantanecarboxylic acid, which can be synthesized from adamantane-1-carboxylic acid.[7] The carboxylic acid is then subjected to a one-carbon homologation to yield the target acetic acid derivative. The Arndt-Eistert synthesis is a classic and effective method for this transformation.

Synthesis_Route_B start 3-Bromo-1-adamantanecarboxylic Acid step1 3-Bromo-1-adamantane carbonyl chloride start->step1 SOCl2 or (COCl)2 step2 Diazo Ketone Intermediate step1->step2 CH2N2 step3 Ketene Intermediate (Wolff Rearrangement) step2->step3 Ag2O, H2O, Δ product This compound step3->product

Caption: Proposed Synthesis Route B: Arndt-Eistert Homologation.

Experimental Protocol: Arndt-Eistert Homologation

  • Acid Chloride Formation: Convert 3-bromo-1-adamantanecarboxylic acid (1 equivalent) to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride (1.2 equivalents) in an inert solvent like dichloromethane or toluene, with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature until gas evolution ceases.

  • Diazoketone Formation: In a separate flask, carefully add the crude acid chloride solution to a solution of diazomethane (2-3 equivalents) in diethyl ether at 0°C. Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature overnight.

  • Wolff Rearrangement and Hydrolysis: In the presence of a catalyst, such as silver oxide (Ag₂O) or upon photolysis, and in the presence of water, the diazoketone undergoes a Wolff rearrangement to form a ketene intermediate. This intermediate is then trapped by water to yield the desired this compound.

  • Purification: The final product can be purified by extraction and subsequent recrystallization or column chromatography as described in Route A.

Trustworthiness: The Arndt-Eistert synthesis is a well-established and reliable method for the one-carbon homologation of carboxylic acids, providing a self-validating system for obtaining the target molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on the known properties of its structural analogues.

PropertyPredicted ValueRationale and References
Molecular Formula C₁₂H₁₇BrO₂Based on chemical structure.
Molecular Weight 273.17 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidAdamantane derivatives are typically crystalline solids.[3]
Melting Point 140 - 150 °CEstimated to be slightly higher than that of 1-adamantaneacetic acid (134-137 °C) due to the heavier bromine atom increasing intermolecular forces.[8][9]
pKa ~4.7 - 4.8Expected to be slightly lower (more acidic) than 1-adamantanecarboxylic acid (predicted pKa ~4.86) due to the electron-withdrawing inductive effect of the bromine atom.[1] The prediction of pKa values using computational methods is a common practice.[2][4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, dichloromethane, DMSO).The lipophilic adamantane core dominates the solubility profile, making it poorly soluble in water but soluble in nonpolar organic solvents.[1][3]
Predicted LogP ~3.5 - 4.0The adamantane cage significantly increases lipophilicity. The calculated LogP for 1-adamantaneacetic acid is ~2.8, and the bromine atom will further increase this value.

Structural Elucidation and Quality Control Protocols

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of adamantane derivatives.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. The spectrum is expected to show characteristic signals for the adamantane cage protons and the methylene protons of the acetic acid moiety.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Predicted NMR Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 12.0-10.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • δ ~2.2 ppm (singlet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).

    • δ 1.5-2.1 ppm (multiplets, 14H): Protons of the adamantane cage. The signals will be complex due to the C2 symmetry of the molecule. The use of 2D NMR techniques (COSY, HSQC) may be necessary for full assignment.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~178 ppm: Carboxylic acid carbon (-COOH).

    • δ ~60-70 ppm: Brominated bridgehead carbon (C-Br).

    • δ ~40-50 ppm: Methylene carbon of the acetic acid moiety (-CH₂COOH).

    • δ ~30-45 ppm: Carbons of the adamantane cage.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Confirmation synthesis Synthesized Compound nmr NMR Sample Prep (CDCl3, TMS) synthesis->nmr h_nmr ¹H NMR Acquisition nmr->h_nmr c_nmr ¹³C NMR Acquisition nmr->c_nmr analysis Analyze Chemical Shifts, Integration & Coupling h_nmr->analysis c_nmr->analysis two_d_nmr 2D NMR (COSY, HSQC) (if needed) two_d_nmr->analysis analysis->two_d_nmr Ambiguity? confirmation Structure Confirmed analysis->confirmation

Caption: Workflow for NMR-based structure confirmation.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode to observe the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Expected Data:

  • HRMS (ESI-): Calculated for C₁₂H₁₆BrO₂⁻ ([M-H]⁻): 271.0337. Found: 271.03xx. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed for the molecular ion peak.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: Analyze the solid sample directly using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

  • ν ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ν ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ν ~500-600 cm⁻¹: C-Br stretch.

Reactivity and Potential Applications

This compound is a bifunctional molecule with two key reactive sites: the carboxylic acid group and the carbon-bromine bond at a tertiary bridgehead position.

  • Carboxylic Acid Reactivity: The -COOH group can undergo standard transformations such as esterification, amidation (e.g., coupling with amines to form peptides or other conjugates), and reduction to the corresponding alcohol.

  • C-Br Bond Reactivity: The tertiary C-Br bond at the bridgehead position is expected to undergo nucleophilic substitution reactions primarily through an Sₙ1 mechanism, forming a stable tertiary carbocation intermediate. This allows for the introduction of a variety of nucleophiles at this position.

Potential Applications:

  • Medicinal Chemistry Building Block: This molecule can serve as a valuable scaffold for the synthesis of novel drug candidates. The adamantane core provides lipophilicity and metabolic stability, the bromine atom allows for further diversification, and the acetic acid linker can be used to attach the molecule to other pharmacophores or targeting moieties.

  • Probes for Biological Systems: The unique three-dimensional structure makes it an interesting candidate for designing probes to investigate protein-ligand interactions.

  • Materials Science: Adamantane derivatives are also used in the development of advanced polymers and materials with high thermal stability and unique mechanical properties.

Conclusion

While this compound is not a widely characterized compound, this technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the known chemistry of adamantane and related derivatives, researchers can confidently approach the synthesis and utilization of this promising molecule in their drug discovery and materials science endeavors. The detailed protocols and predictive data herein serve as a critical starting point for unlocking the potential of this unique chemical entity.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024-08-02).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace.
  • Adamantane - Wikipedia. Available at: [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. Available at: [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2025-10-17). Available at: [Link]

  • The Significance of Adamantane Derivatives in Modern Drug Discovery.
  • Does anyone have information on pKa of some carboxylic acids? - ResearchGate. (2014-07-05). Available at: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Available at: [Link]

  • CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents.

Sources

An In-depth Technical Guide to 2-(3-Bromoadamantan-1-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromoadamantan-1-yl)acetic acid, a functionalized adamantane derivative of significant interest in medicinal chemistry. Due to its novelty, a registered CAS number has not been identified in major chemical databases. This guide, therefore, proposes a systematic name, elucidates a plausible chemical structure, and outlines a robust synthetic pathway. Furthermore, it delves into the predicted physicochemical properties and explores the potential applications in drug development, drawing parallels with well-characterized adamantane analogs. This document serves as a foundational resource for researchers seeking to synthesize, characterize, and explore the therapeutic utility of this and related adamantane-based compounds.

Introduction: The Adamantane Scaffold in Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure and lipophilic nature offer several advantages in drug design, including improved metabolic stability, enhanced bioavailability, and the ability to orient pharmacophoric groups in a precise spatial arrangement.[2][3] The incorporation of the adamantane cage can increase a molecule's lipophilicity, which can facilitate its passage across biological membranes, including the blood-brain barrier.[2] The rigid framework of adamantane can also shield adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life in the body.[1]

A prime example of its therapeutic success is amantadine (1-aminoadamantane), initially developed as an antiviral agent and later repurposed for the treatment of Parkinson's disease.[1][4] This has spurred the development of a plethora of adamantane-containing drugs with a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[5][6][7] The functionalization of the adamantane core, such as the introduction of bromine and carboxylic acid moieties in this compound, provides versatile handles for further chemical modification and for probing interactions with biological targets.

Chemical Identity and Structure

As of the latest update, a specific CAS number for this compound has not been assigned. Based on IUPAC nomenclature, the proposed structure is as follows:

Systematic Name: 2-(3-Bromotricyclo[3.3.1.1³⁷]decan-1-yl)acetic acid

Molecular Formula: C₁₂H₁₇BrO₂

Molecular Weight: 289.17 g/mol

Proposed Structure:

Caption: Proposed chemical structure of this compound.

Proposed Synthesis

A robust and logical synthetic route to this compound involves a multi-step process commencing with the selective bromination of adamantane, followed by a malonic ester synthesis to introduce the acetic acid moiety.

Step 1: Synthesis of 1,3-Dibromoadamantane

The key starting material is 1,3-dibromoadamantane. A reliable method for its preparation involves the direct bromination of adamantane using elemental bromine in the presence of a Lewis acid catalyst, such as aluminum tribromide.[8]

Experimental Protocol:

  • To a stirred solution of adamantane in an excess of liquid bromine, cautiously add aluminum tribromide in small portions.

  • The reaction is typically initiated by gentle heating and then proceeds exothermically.

  • Maintain the reaction for a short period to favor the formation of the dibrominated product and minimize the formation of tribromoadamantane.[8]

  • Quench the reaction by pouring the mixture over ice.

  • Extract the product with a suitable organic solvent (e.g., carbon tetrachloride).

  • Wash the organic layer to remove residual bromine and acid.

  • Dry the organic phase and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to yield 1,3-dibromoadamantane.

Step 2: Malonic Ester Synthesis of this compound

The introduction of the acetic acid group at the 1-position of the adamantane core can be efficiently achieved via the malonic ester synthesis. This classic method involves the alkylation of a malonic ester with an alkyl halide, followed by hydrolysis and decarboxylation.[9]

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Malonic Ester Synthesis Adamantane Adamantane 1,3-Dibromoadamantane 1,3-Dibromoadamantane Adamantane->1,3-Dibromoadamantane Br2, AlBr3 Diethyl (3-bromoadamantan-1-yl)malonate Diethyl (3-bromoadamantan-1-yl)malonate 1,3-Dibromoadamantane->Diethyl (3-bromoadamantan-1-yl)malonate 1. NaOEt 2. Diethyl malonate This compound This compound Diethyl (3-bromoadamantan-1-yl)malonate->this compound H3O+, Δ (Hydrolysis & Decarboxylation)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Alkylation:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add diethyl malonate dropwise at room temperature.

    • Add a solution of 1,3-dibromoadamantane in a suitable solvent. Due to the two bromine atoms, careful control of stoichiometry is crucial to favor mono-alkylation. Using an excess of the malonic ester enolate can help minimize dialkylation.

    • Reflux the reaction mixture to drive the Sₙ2 reaction to completion.

    • After cooling, neutralize the reaction mixture and extract the product, diethyl (3-bromoadamantan-1-yl)malonate.

    • Purify the intermediate ester via column chromatography.

  • Hydrolysis and Decarboxylation:

    • Heat the purified diethyl (3-bromoadamantan-1-yl)malonate under reflux with a strong acid, such as aqueous hydrochloric acid or a mixture of hydrobromic and acetic acids.[10]

    • This single step facilitates the hydrolysis of both ester groups to carboxylic acids, followed by the spontaneous decarboxylation of the resulting malonic acid derivative upon heating to yield the final product.[9]

    • After cooling, the product will precipitate and can be collected by filtration.

    • Wash the crude product with cold water and purify by recrystallization from a suitable solvent system.

Physicochemical Properties

While experimental data for this compound is not available, its physicochemical properties can be predicted based on its constituent parts: the adamantane core, the bromine substituent, and the acetic acid moiety.

PropertyPredicted Value / CharacteristicRationale
Appearance White to off-white crystalline solidConsistent with other adamantane derivatives.[11]
Melting Point Expected to be relatively highThe rigid and symmetrical adamantane cage typically leads to high melting points. For example, 1-adamantaneacetic acid melts at 134-137 °C.[12]
Solubility Sparingly soluble in water; soluble in non-polar organic solventsThe hydrophobic adamantane core dominates the solubility profile.[11]
pKa Estimated to be around 4-5Similar to other carboxylic acids.
Lipophilicity (LogP) HighThe large, non-polar adamantane and the bromo-substituent contribute significantly to lipophilicity.

Applications in Drug Development

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

  • Lipophilic Anchor: The adamantane cage can act as a "lipophilic bullet," anchoring a drug molecule into the hydrophobic pockets of target proteins or facilitating its passage through cell membranes.[1]

  • Three-Dimensional Probe: The rigid, three-dimensional nature of the adamantane scaffold allows for the precise positioning of the carboxylic acid and bromine substituents to explore the binding sites of biological targets.[3]

  • Versatile Intermediate: The carboxylic acid group provides a convenient point for further derivatization, such as amide bond formation, to create a library of compounds for structure-activity relationship (SAR) studies. The bromine atom can also be displaced by other nucleophiles or participate in cross-coupling reactions to introduce further diversity.

Potential therapeutic areas for derivatives of this compound could include:

  • Antiviral Agents: Building on the legacy of amantadine.[6]

  • Neurological Disorders: The lipophilicity of the adamantane core can aid in crossing the blood-brain barrier for CNS-acting drugs.[4]

  • Anticancer and Antibacterial Agents: Numerous adamantane derivatives have demonstrated cytotoxicity against cancer cell lines and activity against various bacterial strains.[6][13]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on its structure as a brominated organic acid, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound represents a valuable, albeit currently under-explored, building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive framework for its synthesis, predicted properties, and potential applications. By leveraging the well-established chemistry of adamantane and the principles of rational drug design, this compound and its derivatives hold significant promise for the development of novel therapeutics with enhanced pharmacological profiles. Further research is warranted to synthesize this molecule, confirm its structure, and evaluate its biological activity.

References

  • ResearchGate. (n.d.). Adamantane‐based drugs and their scaffolds. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2013). Biological activity of adamantane analogues. Retrieved January 12, 2026, from [Link]

  • Gorrie, T. M., & Schleyer, P. v. R. (1971). THE PREPARATION OF 1,3-DIBROMOADAMANTANE.
  • MDPI. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved January 12, 2026, from [Link]

  • PubMed. (2025). The adamantane scaffold: Beyond a lipophilic moiety. Retrieved January 12, 2026, from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved January 12, 2026, from [Link]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Biologically-active adamantane-based derivatives. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 1-bromoadamantane.
  • ACS Publications. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Retrieved January 12, 2026, from [Link]

  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved January 12, 2026, from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Diethyl malonate (HMDB0029573). Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1-Adamantaneacetic acid. Retrieved January 12, 2026, from [Link]

  • J-STAGE. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 22.7: Alkylation of Enolate Ions. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Retrieved January 12, 2026, from [Link]

  • PMC. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved January 12, 2026, from [Link]

  • PubMed. (2015). Transition-metal-free decarboxylation of dimethyl malonate: an efficient construction of α-amino acid esters using TBAI/TBHP. Retrieved January 12, 2026, from [Link]

  • Quora. (2017). How to prepare amino acid from diethyl malonate. Retrieved January 12, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved January 12, 2026, from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved January 12, 2026, from [Link]

Sources

Harnessing the Adamantane Scaffold: A Technical Guide to the Design and Potential Biological Activities of 2-(3-Bromoadamantan-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane nucleus, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, represents a privileged scaffold in modern medicinal chemistry. Its unique properties have been successfully incorporated into approved drugs for a range of diseases, from viral infections to neurodegenerative disorders.[1][2] This guide delves into the therapeutic potential of a novel, underexplored class of compounds: derivatives of 2-(3-Bromoadamantan-1-yl)acetic acid. While direct biological data on this specific scaffold is nascent, this document provides a comprehensive analysis based on established principles of adamantane chemistry and pharmacology. We will deconstruct the core moiety, propose robust synthetic derivatization strategies, and forecast a spectrum of potential biological activities, including neuroprotection, antiviral efficacy, enzyme inhibition, and anticancer action. This whitepaper serves as a foundational resource, offering field-proven experimental protocols and a logical framework to guide future research and development in this promising chemical space.

The Adamantane Scaffold: A Cornerstone of Medicinal Chemistry

First isolated from crude oil in 1933, the adamantane cage (tricyclo[3.3.1.13,7]decane) quickly transitioned from a chemical curiosity to a cornerstone of drug design.[1] Its defining characteristics—a rigid, diamondoid structure and high lipophilicity—allow it to serve as a robust anchoring group that can improve a drug's pharmacokinetic profile, including its permeability, affinity, and metabolic stability.[3][4]

The clinical success of adamantane-based drugs is a testament to the scaffold's versatility:

  • Amantadine and Rimantadine: Among the first synthetic antiviral drugs, they target the M2 proton channel of the influenza A virus, preventing viral uncoating.[2][5][6]

  • Memantine: An N-methyl-D-aspartate (NMDA) receptor antagonist, it is used to manage moderate-to-severe Alzheimer's disease by mitigating excitotoxicity.[7][8]

  • Vildagliptin and Saxagliptin: These compounds are potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes.[3]

This history of success provides a strong rationale for exploring new, functionalized adamantane scaffolds for novel therapeutic applications.

Analysis of the Core Moiety: this compound

The this compound structure is a purpose-built scaffold for medicinal chemistry, combining three key features that can be rationally exploited for drug design.

  • The 1,3-Disubstituted Adamantane Core: This substitution pattern is synthetically accessible and positions functional groups at the bridgehead carbons, projecting them in well-defined vectors. This rigid orientation is critical for precise interaction with biological targets, minimizing conformational entropy loss upon binding. Precursors such as 1,3-adamantanediol and 1,3-dibromoadamantane are known starting points for building such scaffolds.[9][10]

  • The C1-Acetic Acid Moiety: The carboxylic acid group is a versatile chemical handle. It is ionizable at physiological pH, allowing it to form key ionic or hydrogen bond interactions with receptor sites. Critically, it serves as a primary point for derivatization into esters, amides, and other functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

  • The C3-Bromo Group: The inclusion of a halogen, specifically bromine, is a classic medicinal chemistry strategy. The bromo group acts as a lipophilic, weakly polar substituent that can enhance membrane permeability. It can also form specific halogen bonds with protein backbones and, due to its size and electronegativity, can act as a metabolic blocker to prevent unwanted oxidation at that position, thereby improving the drug's half-life.

Synthetic Pathways and Derivatization Strategies

The generation of a chemical library based on the core scaffold is fundamental to exploring its biological potential. The primary strategy involves leveraging the C1-acetic acid moiety for the synthesis of amides and esters, which exhibit diverse physicochemical properties and potential biological activities.

A generalized synthetic workflow begins with the activation of the carboxylic acid, followed by coupling with a desired amine or alcohol. Standard peptide coupling reagents such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) provide efficient and high-yielding routes to a diverse library of derivatives.[11]

G Core This compound Activated Activated Intermediate (e.g., Acyl Chloride, TBTU-ester) Core->Activated Activation (e.g., SOCl2, TBTU) Amide Amide Derivatives Library Activated->Amide Amide Coupling Ester Ester Derivatives Library Activated->Ester Esterification Amine R1-NH2 (Diverse Amines) Amine->Amide Alcohol R2-OH (Diverse Alcohols) Alcohol->Ester

Figure 1: General synthetic workflow for derivatization of the core scaffold.

Predicted Biological Activities and Therapeutic Targets

Based on the extensive pharmacology of related adamantane compounds, derivatives of this compound are predicted to exhibit activity across several key therapeutic areas.

Neurodegenerative Diseases

The adamantane cage is the core pharmacophore of Memantine, an uncompetitive NMDA receptor antagonist.[8] Overactivation of the NMDA receptor leads to excitotoxicity, a key pathological process in Alzheimer's and Parkinson's diseases.[7][12] Derivatives of the this compound scaffold could be designed as novel NMDA receptor modulators, with the substituents at the C1 and C3 positions fine-tuning binding affinity and selectivity for different NMDA receptor subunits.

Antiviral Activity

The historical success of amantadine and rimantadine against influenza A provides a strong basis for investigating the antiviral potential of this new scaffold.[2][13] While resistance to older adamantanes is widespread, new derivatives could potentially overcome this by establishing additional interactions with the M2 proton channel or by targeting different viral proteins altogether.[5][11] The lipophilic bromo-adamantane core is well-suited to disrupt viral membrane processes.[14]

Enzyme Inhibition

The rigid adamantane scaffold is ideal for orienting functional groups into the active sites of enzymes.[4]

  • Soluble Epoxide Hydrolase (sEH): Adamantane-containing ureas and thioureas are known to be potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxy-fatty acids.[15][16] sEH inhibition is a promising therapeutic strategy for treating inflammatory pain and cardiovascular diseases.[16] Amide derivatives of the title scaffold are prime candidates for sEH inhibition.

G AA Arachidonic Acid CYP CYP Epoxyenase AA->CYP EETs EETs (Epoxy-fatty acids) CYP->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Benefits Therapeutic Effects: - Anti-inflammatory - Analgesic - Cardioprotective EETs->Benefits DHETs DHETs (Inactive Diols) sEH->DHETs Inhibitor Adamantane Derivative (sEH Inhibitor) Inhibitor->sEH Inhibition

Figure 2: The sEH pathway and the role of adamantane-based inhibitors.

  • Other Enzymes: The scaffold could also be adapted to target other enzymes, such as protein mannosyl transferase 1 (PMT1) in fungi or various kinases and hydrolases implicated in cancer.[1][17]

Anticancer Activity

Numerous adamantane derivatives have demonstrated potent anticancer activity.[18][19] Mechanisms include the induction of apoptosis, inhibition of IκB kinase, and targeting of sigma receptors.[16][18] The lipophilicity of the this compound core would facilitate penetration into tumor cells, and its derivatives could be screened against a panel of cancer cell lines to identify potential antiproliferative agents.[19]

Experimental Validation Workflows

To translate these predictions into actionable data, a systematic screening cascade is required. The following protocols represent robust, validated methods for initial biological characterization.

G cluster_0 Screening Cascade Library Derivative Library Primary Primary Assays (e.g., sEH Inhibition, Antiviral Plaque Assay, MTT) Library->Primary Hit_ID Hit Identification (Potency & Efficacy) Primary->Hit_ID Hit_ID->Library Inactive Secondary Secondary Assays (e.g., Selectivity, Mechanism of Action) Hit_ID->Secondary Active Hits Lead_Opt Lead Optimization (SAR Studies) Secondary->Lead_Opt

Figure 3: A logical workflow for screening adamantane derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the general toxicity or antiproliferative activity of the synthesized derivatives against cancer cell lines (e.g., A549 lung cancer, T47D breast cancer).[3]

  • Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the adamantane derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Protocol 2: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorescence-based assay quantifies the ability of compounds to inhibit sEH activity.

  • Reagent Preparation: Prepare a solution of recombinant human sEH enzyme in a Tris-HCl buffer (pH 7.4). Prepare a solution of the fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

  • Assay Plate Setup: In a 96-well black plate, add 2 µL of the adamantane derivative solution in DMSO at various concentrations. Include a positive control (e.g., AUDA) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 100 µL of the sEH enzyme solution to each well and incubate for 5 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 100 µL of the PHOME substrate solution to initiate the reaction.

  • Signal Measurement: Immediately measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) over time using a plate reader. The hydrolysis of PHOME by sEH yields a highly fluorescent product.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value for each test compound.

Data Presentation and SAR Analysis

Systematic evaluation of the synthesized library will generate quantitative data crucial for establishing Structure-Activity Relationships (SAR). The data should be organized to facilitate direct comparison.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

Derivative IDR Group (Amide)sEH Inhibition IC₅₀ (nM)A549 Cytotoxicity IC₅₀ (µM)Influenza A (H1N1) EC₅₀ (µM)
AD-01 -NH-CH₃550>10025.4
AD-02 -NH-(4-Fluorophenyl)8545.212.1
AD-03 -NH-Cyclohexyl120>10018.9
AD-04 -NH-(4-Methoxyphenyl)6068.715.3
AD-05 -NH-Adamantan-1-yl2533.55.8

Analysis of Hypothetical SAR: From this illustrative data, several preliminary conclusions could be drawn:

  • sEH Inhibition: Aromatic and bulky lipophilic amide substituents (AD-02, AD-04, AD-05) appear to enhance sEH inhibitory potency compared to a small alkyl group (AD-01), suggesting a hydrophobic binding pocket.

  • Antiviral Activity: Increasing the overall lipophilicity of the molecule (e.g., AD-05) appears to correlate with improved antiviral efficacy.

  • Cytotoxicity: The introduction of a second adamantane cage (AD-05) might confer some cytotoxicity, a factor to be monitored and optimized during lead development.

Conclusion and Future Outlook

The this compound scaffold is a promising starting point for the development of novel therapeutics. Its rational design combines the proven advantages of the adamantane core with versatile handles for chemical modification. Based on extensive precedent in medicinal chemistry, its derivatives are predicted to possess a wide range of biological activities, with particularly strong potential as neuroprotective agents, enzyme inhibitors, and antiviral compounds.

The path forward requires a disciplined, multi-parameter optimization approach. The immediate steps should involve the synthesis of a focused chemical library followed by the systematic screening cascade outlined in this guide. Subsequent efforts must focus on elucidating the mechanism of action for active compounds and optimizing their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By leveraging the principles and protocols detailed herein, researchers can efficiently unlock the therapeutic potential of this exciting and novel chemical scaffold.

References

  • Reiss, A. B., Arain, H. A., Stecker, M. M., Siegart, N. M., & Kasselman, L. J. (2021). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. Frontiers in Neuroscience, 15, 753981. [Link]

  • Smieszek, S. P., & Al-Obaidi, H. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Infectious Diseases and Therapy, 10(2), 649–661. [Link]

  • Głowacka, J., Witek, K., & Ulenberg, S. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2034. [Link]

  • Chochkova, M., et al. (2013). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 18(12), 15504-15528. [Link]

  • Kumar, R., & Sakharam, S. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 15(5), 3206-3214. [Link]

  • Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2020). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. Future Medicinal Chemistry, 12(16), 1501-1524. [Link]

  • Reiss, A. B., et al. (2020). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Journal of the Neurological Sciences, 418, 117123. [Link]

  • Drugs.com. (n.d.). Adamantane antivirals. Retrieved from [Link]

  • Khan, T. (2017). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Alamri, M. A., et al. (2021). New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. Molecules, 26(15), 4529. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. American Journal of Cancer Research, 11(2), 350–369. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13035–13049. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Kurganov, I. S., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(9), 4699. [Link]

  • Chochkova, M., et al. (2013). Biological activity of adamantane analogues. Proceedings of the Fifth International Scientific Conference – FMNS2013. [Link]

  • Fainzyl'berg, A. A., et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 56(9), 1431-1439. [Link]

  • Kurganov, I. S., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(9), 4699. [Link]

  • Wang, T., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 28(1), 221-229. [Link]

  • Torossian, S. A., & Gevorgyan, G. A. (1991). U.S. Patent No. 5,015,758. U.S.
  • Orchard, M. G., et al. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978. [Link]

  • Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103-2105. [Link]

  • ResearchGate. (n.d.). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Request PDF. [Link]

Sources

Spectroscopic Characterization of 2-(3-Bromoadamantan-1-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Adamantane derivatives have garnered significant interest in medicinal chemistry and materials science due to their unique structural and physicochemical properties, including rigidity, lipophilicity, and metabolic stability.[1] 2-(3-Bromoadamantan-1-yl)acetic acid is a functionalized adamantane with potential applications as a building block in the synthesis of novel therapeutic agents and advanced materials. Accurate structural elucidation and purity assessment are paramount in the development of such compounds, and a comprehensive spectroscopic analysis is the cornerstone of this process.

This guide provides a detailed exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available experimental dataset for this specific molecule is not available, this document will provide expert-level predictions and interpretations based on established spectroscopic principles and data from analogous adamantane structures.

Molecular Structure and Proton Environments

The structure of this compound presents a rigid adamantane cage with two substituents at the bridgehead positions: a bromine atom and an acetic acid group. Understanding the symmetry and the electronic effects of these substituents is key to interpreting the spectroscopic data.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would display several key signals corresponding to the different proton environments.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
~2.30Singlet2H-CH₂-COOH
~2.25Multiplet6HAdamantane CH₂
~2.00Multiplet6HAdamantane CH₂
~1.70Multiplet2HAdamantane CH
Interpretation and Causality
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its acidic nature and will appear as a broad singlet far downfield, typically around 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Methylene Protons (-CH₂-COOH): These protons are adjacent to the electron-withdrawing adamantane cage and the carbonyl group, leading to a predicted chemical shift around 2.30 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Adamantane Cage Protons: The adamantane cage protons will appear as a series of broad, overlapping multiplets in the region of 1.70-2.25 ppm. The signals are complex due to the rigid cage structure and the resulting complex spin-spin coupling patterns. The presence of the electronegative bromine atom will cause a slight downfield shift of the nearby cage protons compared to unsubstituted adamantane.[2]

Experimental Protocol for ¹H NMR Spectroscopy

prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep->dissolve transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Instrument Setup transfer->instrument tune Tune and shim the spectrometer for the specific sample. instrument->tune params Set acquisition parameters (e.g., 32 scans, 2s relaxation delay). tune->params acquisition Data Acquisition params->acquisition acquire Acquire the Free Induction Decay (FID). acquisition->acquire processing Data Processing acquire->processing fourier Apply Fourier transform to the FID. processing->fourier phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals. baseline->integrate reference Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). integrate->reference

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~178-COOH
~68C-Br
~48Adamantane CH
~45-CH₂-COOH
~38Adamantane CH₂
~35Adamantane CH₂
~30Adamantane C (bridgehead adjacent to CH₂COOH)
Interpretation and Causality
  • Carbonyl Carbon (-COOH): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically around 178 ppm.

  • Carbon Bearing Bromine (C-Br): The carbon atom directly attached to the electronegative bromine atom will be deshielded and is predicted to appear around 68 ppm.

  • Adamantane Cage Carbons: The remaining carbons of the adamantane cage will appear in the aliphatic region (30-50 ppm). The exact chemical shifts are influenced by their position relative to the substituents. Bridgehead carbons will have different chemical shifts from the methylene carbons.[1]

  • Methylene Carbon (-CH₂-COOH): This carbon is influenced by both the adamantane cage and the carbonyl group, with a predicted chemical shift around 45 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. Broadband proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
2920, 2850StrongC-H stretch (adamantane)
~1710StrongC=O stretch (carboxylic acid)
~1450MediumCH₂ bend
~1250StrongC-O stretch
~600Medium-StrongC-Br stretch
Interpretation and Causality
  • O-H Stretch: The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[3]

  • C-H Stretches: Strong, sharp peaks around 2920 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the adamantane cage.[4]

  • C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum and perform a Fourier transform to generate the final IR spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization)
m/zPredicted IdentityNotes
302/304[M]⁺Molecular ion peak. The two peaks of ~1:1 intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.
223[M - Br]⁺Loss of the bromine atom.
257/259[M - COOH]⁺Loss of the carboxylic acid group.
135[C₁₀H₁₅]⁺Adamantyl cation, a very stable and often base peak in adamantane derivatives.
Interpretation and Fragmentation Pathway

M [M]⁺ m/z = 302/304 M_minus_Br [M - Br]⁺ m/z = 223 M->M_minus_Br - Br• M_minus_COOH [M - COOH]⁺ m/z = 257/259 M->M_minus_COOH - •COOH Adamantyl [C₁₀H₁₅]⁺ m/z = 135 M_minus_Br->Adamantyl - CH₂COOH

Sources

An In-depth Technical Guide to the Solubility of 2-(3-Bromoadamantan-1-yl)acetic acid in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Bromoadamantan-1-yl)acetic acid, a key consideration for its application in research and drug development. The document outlines the theoretical principles governing its solubility, presents illustrative solubility data in a range of common laboratory solvents, and offers a detailed experimental protocol for solubility determination. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into the handling and formulation of this adamantane derivative.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1] For a drug to be absorbed into the systemic circulation and exert its pharmacological effect, it must first dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes.[2] Therefore, a thorough understanding of the solubility profile of a drug candidate, such as this compound, in various solvents is paramount during the preformulation and formulation development stages.[3] This knowledge enables the selection of appropriate solvent systems for synthesis, purification, and the development of suitable dosage forms.

Adamantane derivatives are of significant interest in medicinal chemistry due to their rigid, lipophilic cage structure, which can enhance the metabolic stability and binding affinity of drug molecules. The introduction of a bromine atom and an acetic acid moiety to the adamantane core in this compound creates a molecule with distinct polarity and hydrogen bonding capabilities, which in turn dictates its solubility behavior.

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.

  • The Adamantane Cage: The core structure is a bulky, nonpolar adamantane cage. This large hydrocarbon framework contributes significantly to the lipophilicity of the molecule, favoring solubility in nonpolar, organic solvents.

  • The Carboxylic Acid Group: The acetic acid moiety (-CH₂COOH) introduces a polar, hydrophilic component to the molecule. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This functional group enhances solubility in polar protic solvents, such as water and alcohols, and polar aprotic solvents that can accept hydrogen bonds.

  • The Bromo Group: The bromine atom at the 3-position of the adamantane cage is an electronegative and polarizable substituent. It adds a degree of polarity to the otherwise nonpolar cage, potentially influencing interactions with polar solvents.

Based on these structural features, it can be hypothesized that this compound will exhibit limited solubility in highly polar solvents like water and in very nonpolar solvents like hexanes. Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly those capable of hydrogen bonding.

Illustrative Solubility Profile of this compound

Solvent Solvent Type Predicted Solubility (mg/mL) at 25°C
WaterPolar Protic< 0.1
EthanolPolar Protic10 - 20
MethanolPolar Protic5 - 15
IsopropanolPolar Protic5 - 10
AcetonePolar Aprotic20 - 30
AcetonitrilePolar Aprotic15 - 25
DichloromethaneNonpolar5 - 10
TolueneNonpolar< 1
HexanesNonpolar< 0.1
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 50

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of clear glass vials.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same temperature to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Weigh excess compound prep2 Add precise solvent volume prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-48h) equil1->equil2 sep1 Settle undissolved solid equil2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 calc1 Determine solubility (mg/mL) quant2->calc1 G cluster_solute This compound cluster_solvents Solvents cluster_interactions Primary Interactions solute Adamantane Cage (Nonpolar) -COOH (Polar, H-bond donor/acceptor) -Br (Polar) h_bond Hydrogen Bonding solute:f1->h_bond Strong dipole Dipole-Dipole solute:f2->dipole Moderate vdw Van der Waals solute:f0->vdw Weak water Water (H₂O) Polar Protic ethanol Ethanol (C₂H₅OH) Polar Protic dmso DMSO ((CH₃)₂SO) Polar Aprotic hexanes Hexanes (C₆H₁₄) Nonpolar h_bond->water h_bond->ethanol dipole->dmso vdw->hexanes

Caption: Solute-Solvent Interaction Diagram.

  • In Polar Protic Solvents (e.g., Water, Ethanol): The carboxylic acid group can form strong hydrogen bonds with the solvent molecules. However, the large, nonpolar adamantane cage disrupts the hydrogen-bonding network of water, leading to low aqueous solubility. In alcohols like ethanol, the alkyl chain can interact more favorably with the adamantane cage via van der Waals forces, resulting in higher solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and can interact favorably with the carboxylic acid proton. They also have a significant nonpolar character that can accommodate the adamantane cage, leading to high solubility.

  • In Nonpolar Solvents (e.g., Hexanes): The primary interactions are weak van der Waals forces. While these forces exist between the adamantane cage and the solvent, they are not strong enough to overcome the solute-solute interactions (crystal lattice energy) and the lack of favorable interactions with the polar carboxylic acid and bromo groups, resulting in very low solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, information from related compounds such as 1-Bromoadamantane and 3-Bromo-1-adamantanecarboxylic acid suggests that standard laboratory safety precautions should be followed. [5][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [6]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [7]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [5]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. By understanding the interplay of its structural features—the lipophilic adamantane core, the polar carboxylic acid group, and the bromo substituent—researchers can make informed decisions regarding solvent selection for various applications. The provided experimental protocol for solubility determination offers a practical framework for obtaining precise and reliable solubility data, which is a cornerstone of successful drug development.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • SAFETY DATA SHEET - 1-Bromoadamantane. Fisher Scientific. (2013).
  • Safety Data Sheet - TBA Acetic Acid. Cayman Chemical. (2024).
  • SAFETY DATA SHEET - 1-Bromoadamantane. TCI Chemicals. (2025).
  • 3-Bromo-1-adamantanecarboxylic acid SDS. ECHEMI.

Sources

The Adamantane Scaffold: A Diamondoid's Journey from Antivirals to Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Allure of a Diamond in the Rough

First isolated from petroleum in 1933, adamantane, the smallest unit of the diamond lattice, has captivated chemists with its unique properties.[1] Its rigid, cage-like structure, high thermal stability, and lipophilicity have made it a privileged scaffold in medicinal chemistry and materials science.[1][2] This guide, intended for researchers and professionals in drug development and materials science, delves into the diverse and expanding research applications of adamantane derivatives. We will explore their journey from foundational antiviral agents to their current roles in combating neurodegenerative diseases and cancer, and their emergence as building blocks for advanced polymers and nanomaterials. This document moves beyond a mere recitation of facts to provide insights into the causality behind experimental design and to offer detailed, actionable protocols.

Part 1: The Adamantane Core: Unique Properties and Synthetic Strategies

The remarkable utility of adamantane stems from its distinct physicochemical characteristics. Its tricyclic aliphatic framework is virtually strain-free, leading to exceptional thermal and chemical stability.[1] The tetrahedral arrangement of its bridgehead carbons provides a rigid, three-dimensional structure that can be precisely functionalized.[3] Furthermore, its inherent lipophilicity enhances the ability of adamantane-containing molecules to cross biological membranes, a crucial attribute for drug design.[4]

Synthetic Approaches to Functionalized Adamantanes

The functionalization of the adamantane core is a cornerstone of its application in research. A variety of synthetic strategies have been developed to introduce diverse functional groups at its bridgehead (tertiary) and methylene (secondary) positions.

1. Direct C-H Functionalization: This approach offers an efficient route to adamantane derivatives by avoiding pre-functionalization steps. Photocatalytic methods, in particular, have emerged as a powerful tool for the selective activation of the strong C-H bonds of the adamantane cage.[5]

Experimental Protocol: Photocatalytic C-H Alkylation of Adamantane

This protocol describes a method for the direct alkylation of adamantane at the tertiary position using photoredox and hydrogen atom transfer (HAT) catalysis.[6][7][8]

  • Materials: Adamantane, phenyl vinyl sulfone, photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6), HAT catalyst (e.g., quinuclidine), degassed solvent (e.g., acetonitrile), blue LED light source.

  • Procedure:

    • In a nitrogen-filled glovebox, combine adamantane (1.0 equiv), phenyl vinyl sulfone (1.5 equiv), photocatalyst (1 mol %), and HAT catalyst (10 mol %) in a reaction vessel.

    • Add degassed acetonitrile to achieve the desired concentration.

    • Seal the vessel and irradiate with a blue LED light source at room temperature with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

  • Causality of Experimental Choices:

    • Photocatalyst: The iridium-based photocatalyst is chosen for its ability to absorb visible light and initiate the electron transfer process necessary for radical generation.

    • HAT Catalyst: The quinuclidine catalyst selectively abstracts a hydrogen atom from the tertiary position of adamantane due to steric and electronic factors.

    • Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent quenching of the excited photocatalyst by oxygen.

    • Degassed Solvent: Degassing the solvent removes dissolved oxygen, which can interfere with the radical chain reaction.

2. Synthesis of Amine-Containing Derivatives: Amino-adamantanes are a critical class of derivatives with significant therapeutic applications.

Experimental Protocol: Synthesis of Amantadine Hydrochloride

This protocol outlines a two-step synthesis of amantadine hydrochloride from 1-bromoadamantane.[9]

  • Step 1: Synthesis of N-(1-adamantyl)formamide:

    • To formamide, add 1-bromoadamantane with stirring at 75 °C.

    • Slowly add concentrated sulfuric acid and heat the mixture to 85 °C.

    • After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice-cold water to precipitate the product.

    • Filter and wash the solid with cold water.

  • Step 2: Hydrolysis and Salt Formation:

    • Hydrolyze the N-(1-adamantyl)formamide intermediate using an aqueous solution of hydrochloric acid.

    • The resulting amantadine hydrochloride will precipitate and can be collected by filtration.

  • Causality of Experimental Choices:

    • Formamide: Serves as both the solvent and the source of the formyl group in the first step.

    • Sulfuric Acid: Acts as a catalyst to promote the reaction between 1-bromoadamantane and formamide.

    • Hydrochloric Acid: Used for the hydrolysis of the formamide and the subsequent formation of the hydrochloride salt, which often has improved stability and solubility.

Part 2: Adamantane Derivatives in Drug Discovery and Medicinal Chemistry

The adamantane moiety has been successfully incorporated into a multitude of therapeutic agents, demonstrating its versatility as a pharmacophore.

Antiviral Applications

The story of adamantane in medicine begins with the discovery of the antiviral activity of amantadine against the influenza A virus.[10] Amantadine and its derivative, rimantadine, function by blocking the M2 proton channel of the virus, which is essential for viral uncoating and replication.[11]

M2_Proton_Channel_Inhibition

While resistance to amantadine and rimantadine is now widespread, the success of these early drugs paved the way for the development of new adamantane-based antivirals.[11] For instance, adamantane derivatives have been investigated for their activity against other viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[8][12] Tromantadine, another adamantane derivative, has shown efficacy against HSV.[5][8]

Compound Virus Target EC50/IC50 Reference
AmantadineInfluenza A (H2N2)Varies by strain[13]
RimantadineInfluenza A (H3N2)Varies by strain[13]
Gly-Thz-rimantadineInfluenza A (H1N1)0.11 µg/mL[14]
Adamantyl-azolesInfluenza A (rimantadine-resistant)Varies[15]
Enol ester of adamantaneInfluenza A (rimantadine-resistant)7.7 µM[16]
Neurodegenerative Diseases

Adamantane derivatives have emerged as important therapeutics for a range of neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.

Memantine for Alzheimer's Disease: Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[17] In Alzheimer's disease, excessive glutamate activity leads to excitotoxicity and neuronal cell death.[10] Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing this excitotoxic cascade while still allowing for normal synaptic transmission.[17]

NMDA_Receptor_Modulation

Amantadine for Parkinson's Disease: While initially an antiviral, amantadine was serendipitously found to alleviate symptoms of Parkinson's disease.[11] Its mechanism is multifactorial, involving the enhancement of dopamine release, inhibition of dopamine reuptake, and NMDA receptor antagonism.[10]

Recent research has also explored other adamantane derivatives for their neuroprotective effects, with some compounds showing dual inhibition of NMDA receptors and voltage-gated calcium channels.[18] Other studies have investigated the potential of adamantane derivatives to enhance GABAergic transmission, which may contribute to their neuroprotective activity.[10][19]

Anticancer Applications

The lipophilic nature and rigid structure of adamantane make it an attractive scaffold for the design of anticancer agents. Adamantane derivatives have been shown to exhibit a variety of anticancer mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and interference with DNA replication.[12][20]

  • Adaphostin: A tyrosine kinase inhibitor with activity against various leukemia and solid tumor cell lines.[2]

  • CD437: A synthetic retinoid that induces apoptosis in several cancer types.[12]

  • Adamantane-linked isothiourea derivatives: These compounds have shown cytotoxic effects against hepatocellular carcinoma, potentially through the inhibition of the TLR4-MyD88-NF-κB signaling pathway.[12]

Compound Cancer Cell Line IC50 Reference
AdaphostinLeukemia cell lines79 nM - 9.2 µM[2]
Adamantane-isothiourea derivative 5Hep-G2 (Hepatocellular Carcinoma)7.70 µM[12]
Adamantane-isothiourea derivative 6Hep-G2 (Hepatocellular Carcinoma)3.86 µM[12]
Adamantyl-triazole derivativeUrokinase Plasminogen Activator (uPA) inhibitorVaries[21]
Other Therapeutic Areas

The versatility of the adamantane scaffold extends to other therapeutic areas as well.

  • Antidiabetic Agents: Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[2] The adamantane moiety in these molecules contributes to their potent and selective inhibition of the DPP-4 enzyme.

Experimental Protocol: Synthesis of Vildagliptin

This protocol describes a synthetic route to vildagliptin starting from L-proline.[1][16][22][23]

  • Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid: React L-proline with chloroacetyl chloride in tetrahydrofuran.

  • Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: Treat the product from Step 1 with acetonitrile in the presence of sulfuric acid.

  • Step 3: Synthesis of 3-aminoadamantanol: Oxidize 1-aminoadamantane hydrochloride with a mixture of sulfuric and nitric acid, using boric acid as a catalyst.

  • Step 4: Final Coupling: React (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-aminoadamantanol to yield vildagliptin.

  • Causality of Experimental Choices:

    • L-proline: Provides the chiral pyrrolidine core of the vildagliptin molecule.

    • Chloroacetyl chloride: Used to introduce the chloroacetyl group, which is later displaced by the amino group of 3-aminoadamantanol.

    • Sulfuric acid/Nitric acid: A strong oxidizing agent mixture for the hydroxylation of the adamantane core.

Part 3: Adamantane in Materials Science and Nanotechnology

The unique structural properties of adamantane also make it a valuable building block for the creation of novel materials with enhanced properties.

High-Performance Polymers

Incorporating the rigid and bulky adamantane cage into polymer backbones can significantly improve their thermal stability, glass transition temperature (Tg), and mechanical strength.[2][13][24][25][26][27]

  • Polyimides: Adamantane-containing polyimides exhibit exceptionally high glass transition temperatures (285–440 °C) and decomposition temperatures (often above 500 °C), making them suitable for applications in aerospace and electronics.[13]

  • Poly(methacrylates): The introduction of adamantyl groups into poly(methyl methacrylate) (PMMA) enhances its thermal and mechanical properties, as well as its optical properties, such as transparency and refractive index.[26]

Polymer Type Property Value Reference
Adamantane-based PolyimideGlass Transition Temperature (Tg)285–440 °C[13]
Adamantane-based Polyimide5% Weight Loss Temperature (T5%)> 500 °C[13]
Poly(1,3-adamantane) derivatives10% Weight Loss Temperature477-488 °C[2]
Poly(1,3-adamantylene alkylene)sDecomposition Temperature452–456 °C[27]
Nanotechnology and Supramolecular Chemistry

The well-defined structure and lipophilicity of adamantane make it an ideal component for the construction of nanoscale materials and for use in host-guest chemistry.[4][28][29]

  • Drug Delivery Systems: Adamantane derivatives can be incorporated into liposomes, dendrimers, and polymeric micelles to act as anchors for drug loading and to enhance the stability of the nanocarrier.[4][9][30][31][32] The adamantane core in star-shaped polymers has been shown to improve the stability and drug loading capacity of micelles for anticancer drug delivery.[30]

  • Host-Guest Chemistry: Adamantane forms stable inclusion complexes with host molecules such as cyclodextrins and cucurbiturils.[10][14][33][34] This strong and specific interaction is being explored for applications in areas like pretargeted imaging and therapy, where a cucurbituril-modified antibody can bind to a radiolabeled adamantane guest molecule at the tumor site.[34]

Drug Delivery System Drug Loading Capacity Release Profile Reference
Adamantane-cored star-shaped polymeric micellesDoxorubicin21.6%pH-responsive[30]

Part 4: Future Perspectives and Conclusion

The journey of adamantane derivatives from a serendipitous antiviral discovery to a cornerstone of modern medicinal chemistry and materials science is a testament to the power of fundamental chemical research. The future of adamantane research is bright, with several exciting avenues for exploration:

  • Multitargeted Therapeutics: The rigid adamantane scaffold is ideal for the design of drugs that can simultaneously interact with multiple biological targets, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

  • Advanced Materials: The development of novel adamantane-based polymers with tailored optical and electronic properties could lead to breakthroughs in areas such as organic electronics and high-performance coatings.[6][26][29][35][36][37][38]

  • Precision Nanomedicine: The robust host-guest chemistry of adamantane will continue to be exploited for the development of sophisticated drug delivery and diagnostic systems with enhanced targeting and controlled release capabilities.

References

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Chemical Science. [Link]

  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. (n.d.). Hindawi. [Link]

  • Functionalized adamantane: Building blocks for nanostructure self-assembly. (2009). Physical Review B. [Link]

  • A facile method to synthesize vildagliptin. (n.d.). ResearchGate. [Link]

  • Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. (2013). ISRN Neurology. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Molecules. [Link]

  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. (2016). MedChemComm. [Link]

  • An efficient synthesis of Vildagliptin intermediates. (n.d.). synzeal.com. [Link]

  • Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. (2019). ResearchGate. [Link]

  • Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. (2021). Crystal Growth & Design. [Link]

  • Optoelectronic Properties of a Fullerene Derivative Containing Adamantane Group. (2013). ACS Applied Materials & Interfaces. [Link]

  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]

  • New Myrtenal-Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. (2022). Molecules. [Link]

  • Pretargeting with Cucurbituril-Adamantane Host-Guest Pair in Xenograft Models. (2023). Journal of Nuclear Medicine. [Link]

  • Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. (n.d.). ResearchGate. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020). Molecules. [Link]

  • Adamantane-based chemotherapeutic drugs and drug candidates. (n.d.). ResearchGate. [Link]

  • Synthesis of Main Impurity of Vildagliptin. (n.d.). ijpsr.com. [Link]

  • Adamantane - Wikipedia. (n.d.). Wikipedia. [Link]

  • Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. (2021). American Journal of Cancer Research. [Link]

  • Tuning the Energy Levels of Adamantane by Boron Substitution. (2025). Molecules. [Link]

  • WO2012065384A1 - Tromantadine compounds with adamantane structure, derivatives and analogs thereof, and their uses as anti-tumor pharmaceuticals. (n.d.).
  • Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. (2025). ResearchGate. [Link]

  • Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. (2015). Journal of Peptide Science. [Link]

  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. (2022). Communications Chemistry. [Link]

  • Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. (2019). Macromolecules. [Link]

  • Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. (2021). Semantic Scholar. [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. (n.d.). ChemRxiv. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2025). ResearchGate. [Link]

  • Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. (n.d.). ChemRxiv. [Link]

  • Tromantadine: inhibitor of early and late events in herpes simplex virus replication. (1984). Antimicrobial Agents and Chemotherapy. [Link]

  • Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons. (2025). ResearchGate. [Link]

  • Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. (n.d.). Indian Academy of Sciences. [Link]

  • Adamantane-containing drug delivery systems. (2023). Pharmacia. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane derivatives have emerged as a significant class of compounds in medicinal chemistry, valued for their unique structural and physicochemical properties.[1][2] This guide focuses on 2-(3-Bromoadamantan-1-yl)acetic acid, a molecule for which the precise mechanism of action has not been fully elucidated. As Senior Application Scientists, we present a putative mechanism of action for this compound, drawing upon structure-activity relationships of analogous molecules. We hypothesize that this compound acts as an enzyme inhibitor, with its adamantane core serving as a lipophilic anchor, the acetic acid moiety interacting with the enzyme's active site, and the bromo-substituent contributing to binding affinity and specificity. This guide will deconstruct the molecule's functional components, propose a hypothetical target and signaling pathway, and provide a comprehensive roadmap for the experimental validation of this proposed mechanism.

Deconstructing the Molecule: A Functional Group Analysis

The therapeutic potential of any molecule is intrinsically linked to its three-dimensional structure and the interplay of its functional groups. In this compound, we identify three key components that likely dictate its biological activity.

The Adamantane Core: A Lipophilic and Rigid Scaffold

The adamantane cage is a highly lipophilic and rigid hydrocarbon structure that bestows several advantageous properties upon a drug candidate.[3][4] Its bulkiness can facilitate strong van der Waals interactions within hydrophobic pockets of target proteins, while its rigidity can help to properly orient the other functional groups for optimal binding.[1][2] Furthermore, the adamantane moiety is known to enhance metabolic stability and improve penetration across the blood-brain barrier, making it a valuable scaffold for drugs targeting the central nervous system.[1][2]

The Acetic Acid Moiety: The Key to a Molecular Lock?

The presence of a carboxylic acid group is a strong indicator of potential interaction with biological targets, particularly enzymes. This acidic moiety can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can engage in ionic interactions with positively charged residues (e.g., arginine, lysine) in an enzyme's active site. Notably, 1-adamantaneacetic acid has been identified as an inhibitor of chorismate mutase-prephenate dehydrogenase, suggesting that the adamantane-acetic acid combination is a viable pharmacophore for enzyme inhibition.[5]

The Bromo-Substituent: More Than Just a Synthetic Handle

While bromination is a common strategy for the functionalization of the adamantane core, the bromine atom itself can significantly influence the molecule's pharmacological profile.[6] Its electronegativity can alter the electronic distribution of the adamantane cage, potentially fine-tuning binding interactions. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

A Putative Mechanism of Action: Targeting Soluble Epoxide Hydrolase (sEH)

Based on the structural features of this compound, we propose that it may act as an inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of signaling lipids, and its inhibition has shown therapeutic potential in a range of cardiovascular and inflammatory diseases. Adamantane-containing ureas and amides are known potent sEH inhibitors, and the presence of a carboxylic acid could mimic the substrate's binding mode.

The Proposed Signaling Pathway

Inhibition of sEH by this compound would lead to an increase in the levels of endogenous epoxyeicosatrienoic acids (EETs). EETs are signaling molecules with anti-inflammatory, vasodilatory, and anti-fibrotic properties. The elevation of EET levels would, in turn, activate downstream signaling pathways that promote cardiovascular protection and reduce inflammation.

sEH_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Downstream Effects Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Biological_Effects Anti-inflammatory Vasodilatory Anti-fibrotic EETs->Biological_Effects Activation of Signaling Pathways DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs Hydrolysis Compound This compound Compound->sEH Inhibition

Figure 1: Proposed signaling pathway of this compound through the inhibition of soluble epoxide hydrolase (sEH).

A Roadmap for Experimental Validation

A hypothesis, no matter how well-founded, requires rigorous experimental validation.[7][8][9][10][11] The following section outlines a comprehensive, step-by-step approach to confirm the putative mechanism of action of this compound.

Target Identification and Validation

The first crucial step is to identify the direct binding partners of the compound.

  • Ligand Immobilization: Covalently attach this compound to a solid support (e.g., sepharose beads) via its carboxylic acid group.

  • Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Pull-down: Incubate the immobilized ligand with the cell lysate to allow for binding.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Simultaneously, perform molecular docking studies to predict the binding affinity of this compound to the crystal structure of human sEH. This will provide a theoretical basis for the interaction and guide further experimental work.

In Vitro Characterization

Once a putative target like sEH is identified, the next step is to characterize the interaction in a controlled in vitro setting.

  • Reagents: Recombinant human sEH, a fluorogenic substrate for sEH, and this compound at various concentrations.

  • Assay Procedure: In a microplate format, incubate the enzyme with the compound for a defined period.

  • Initiate Reaction: Add the fluorogenic substrate to start the enzymatic reaction.

  • Measure Fluorescence: Monitor the increase in fluorescence over time, which is proportional to enzyme activity.

  • Data Analysis: Calculate the IC50 value of the compound, which represents the concentration required to inhibit 50% of the enzyme's activity.

CompoundTargetIC50 (nM)
This compound sEHHypothetical Value
Positive Control (e.g., AUDA) sEHKnown Value

Table 1: Hypothetical data from an sEH enzyme inhibition assay.

To further quantify the binding affinity and kinetics, employ techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Experimental_Workflow Start Start: Hypothesis Generation Target_ID Target Identification (Affinity Chromatography & Docking) Start->Target_ID In_Vitro_Validation In Vitro Validation (Enzyme Assays, SPR/ITC) Target_ID->In_Vitro_Validation Cell_Based_Assays Cell-Based Assays (Downstream Effects) In_Vitro_Validation->Cell_Based_Assays Structural_Biology Structural Biology (Crystallography/Cryo-EM) Cell_Based_Assays->Structural_Biology Mechanism_Confirmed Mechanism of Action Confirmed Structural_Biology->Mechanism_Confirmed

Figure 2: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Cell-Based Assays

To confirm that the in vitro enzyme inhibition translates to a cellular effect, it is necessary to perform cell-based assays.

  • Cell Culture: Culture a relevant cell line (e.g., endothelial cells) that expresses sEH.

  • Compound Treatment: Treat the cells with this compound at various concentrations.

  • Lipid Extraction: Extract the lipids from the cells and the culture medium.

  • LC-MS/MS Analysis: Quantify the levels of EETs and their inactive diol metabolites (DHETs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: A dose-dependent increase in the EET/DHET ratio would confirm cellular target engagement.

Structural Elucidation

The ultimate confirmation of the binding mode comes from structural biology.

  • Protein Crystallization: Crystallize the recombinant sEH protein in the presence of this compound.

  • X-ray Diffraction: Collect X-ray diffraction data from the protein-ligand co-crystals.

  • Structure Determination: Solve the three-dimensional structure to visualize the precise interactions between the compound and the active site of sEH.

Conclusion and Future Perspectives

While the definitive mechanism of action of this compound awaits empirical confirmation, the structural analysis and proposed hypothesis presented in this guide offer a robust starting point for its pharmacological investigation. The adamantane scaffold continues to be a privileged motif in drug discovery, and a thorough understanding of the structure-activity relationships of its derivatives is paramount.[4][12] The outlined experimental workflow provides a clear and logical path to not only validate the proposed sEH inhibitory activity but also to potentially uncover novel therapeutic applications for this intriguing molecule. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of adamantane-based therapeutics.

References

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PMC. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2011). SciSpace. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]

  • Actoprotector and Adaptogen Properties of Adamantane Derivatives (A Review). (2020). ResearchGate. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2011). PMC. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ResearchGate. [Link]

  • Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. (2023). PMC. [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. (2024). PMC. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). PMC. [Link]

  • Network Pharmacology and Experimental Validation to Explore That Celas. (2023). DDDT. [Link]

  • (PDF) Biological activity of adamantane analogues. (2013). ResearchGate. [Link]

  • Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract. (2024). PMC. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

  • Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds. (2020). ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-(3-Bromoadamantan-1-yl)acetic Acid: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Modern Chemistry

The discovery of adamantane in petroleum in 1933 opened a new chapter in organic chemistry, focusing on polyhedral organic compounds.[1] Adamantane (C₁₀H₁₆) is the simplest diamondoid, a class of molecules with a rigid, strain-free cage-like structure resembling a subunit of the diamond lattice. This unique three-dimensional structure imparts exceptional properties to its derivatives, including high thermal stability, lipophilicity, and chemical resistance. These characteristics have made the adamantane moiety a "privileged scaffold" in medicinal chemistry and materials science.[2] Adamantane derivatives have found practical applications as drugs, polymers, and thermally stable lubricants.[1] This guide provides a detailed exploration of a specific functionalized adamantane derivative, 2-(3-Bromoadamantan-1-yl)acetic acid, focusing on its synthesis, and the scientific principles that underpin its creation and potential applications. While a singular "discovery" event for this specific molecule is not prominently documented in the scientific literature, its existence is a logical outcome of the extensive research into the functionalization of the adamantane core for various scientific pursuits.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₂H₁₇BrO₂
Molecular Weight 273.17 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols, with limited solubility in water.
CAS Number Not readily available in public databases, suggesting it is primarily a research chemical or synthetic intermediate.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through a retrosynthetic analysis, breaking down the target molecule into simpler, readily available starting materials.

G target This compound intermediate1 3-Bromo-1-adamantanecarboxylic acid target->intermediate1 Homologation (e.g., Arndt-Eistert) start 1-Adamantanecarboxylic acid intermediate1->start Electrophilic Bromination

Caption: Retrosynthetic pathway for this compound.

This analysis suggests a two-step synthetic sequence starting from 1-Adamantanecarboxylic acid:

  • Electrophilic Bromination: Introduction of a bromine atom at the 3-position of the adamantane cage.

  • Homologation: Extension of the carboxylic acid side chain by one methylene group (-CH₂-).

Detailed Experimental Protocols

The following protocols are based on established and well-documented reactions in adamantane chemistry and general organic synthesis.

Part 1: Synthesis of 3-Bromo-1-adamantanecarboxylic acid

The selective functionalization of the adamantane cage at the tertiary bridgehead carbons (positions 1, 3, 5, and 7) is a cornerstone of adamantane chemistry. Electrophilic substitution reactions, such as bromination, proceed preferentially at these positions due to the stabilization of the resulting carbocation intermediate. A common method for achieving this transformation is the use of elemental bromine, often with a Lewis acid catalyst.

Reaction Scheme:

G sub 1-Adamantanecarboxylic acid reagent Br₂, AlCl₃ (cat.) sub->reagent prod 3-Bromo-1-adamantanecarboxylic acid reagent->prod

Caption: Bromination of 1-Adamantanecarboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap (to neutralize HBr fumes), and a dropping funnel, add 1-adamantanecarboxylic acid.

  • Reagent Addition: Add an excess of liquid bromine slowly to the flask. A catalytic amount of a Lewis acid, such as anhydrous aluminum trichloride, can be added to facilitate the reaction.[3]

  • Reaction Conditions: The reaction mixture is typically stirred at a low temperature initially (e.g., 0-10°C) and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[3] Reaction times can be lengthy, often spanning several hours to days.

  • Work-up and Purification: Upon completion, the excess bromine is carefully quenched (e.g., with a solution of sodium bisulfite). The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Part 2: Synthesis of this compound via Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[4][5][6][7][8] The reaction proceeds through the formation of a diazoketone intermediate, which then undergoes a Wolff rearrangement in the presence of a catalyst (typically a silver salt) and a nucleophile (in this case, water) to yield the homologous carboxylic acid.

Reaction Scheme Workflow:

G sub 3-Bromo-1-adamantane- carboxylic acid step1 1. SOCl₂ or (COCl)₂ 2. CH₂N₂ sub->step1 intermediate Diazoketone Intermediate step1->intermediate step2 Ag₂O, H₂O (Wolff Rearrangement) intermediate->step2 prod 2-(3-Bromoadamantan-1-yl)- acetic acid step2->prod

Caption: Arndt-Eistert homologation workflow.

Step-by-Step Protocol:

  • Acid Chloride Formation: Convert 3-bromo-1-adamantanecarboxylic acid to its corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane. The reaction is usually run at room temperature or with gentle heating until the evolution of gas ceases. The excess reagent and solvent are removed under reduced pressure.

  • Diazoketone Formation: The crude acid chloride is dissolved in an inert solvent (e.g., diethyl ether or THF) and cooled in an ice bath. A solution of diazomethane (CH₂N₂) in ether is added cautiously in excess. Caution: Diazomethane is toxic and explosive, and should be handled with extreme care in a well-ventilated fume hood using appropriate safety equipment. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • Wolff Rearrangement: To the solution of the diazoketone, a catalyst such as silver oxide (Ag₂O) or silver benzoate is added, followed by the addition of water. The mixture is then heated (refluxed) to induce the Wolff rearrangement. During this step, nitrogen gas is evolved, and a ketene is formed, which is immediately trapped by water to form the final carboxylic acid.

  • Work-up and Purification: After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is acidified with a dilute mineral acid (e.g., HCl) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography or recrystallization.

Alternative Synthetic Approaches

While the Arndt-Eistert homologation is a robust method, other synthetic strategies could also be envisioned for the synthesis of this compound.

  • Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate with a suitable adamantyl electrophile, followed by hydrolysis and decarboxylation.[9][10][11][12] In this case, 1-bromo-3-(bromomethyl)adamantane would be the required starting material, which may be less accessible than 3-bromo-1-adamantanecarboxylic acid.

  • Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[13][14][15][16][17] While not directly applicable for the synthesis of the target molecule from a carboxylic acid precursor, it is a valuable tool for forming carbon-carbon bonds in related systems.

Applications and Future Directions

The unique structural features of this compound make it an interesting building block for various applications:

  • Medicinal Chemistry: The adamantane cage is known to improve the pharmacokinetic properties of drug candidates by increasing their lipophilicity and metabolic stability. The carboxylic acid and bromo- functionalities of this molecule provide two distinct points for further chemical modification, allowing for its incorporation into more complex bioactive molecules. The bromo group can be substituted via nucleophilic substitution or participate in cross-coupling reactions, while the carboxylic acid can be converted to amides, esters, or other functional groups.

  • Materials Science: The rigid adamantane core can be used to create highly ordered materials. This molecule could serve as a monomer or a functionalizing agent for polymers, leading to materials with enhanced thermal stability and specific surface properties.

Conclusion

While the specific historical discovery of this compound is not well-documented, its synthesis is readily achievable through well-established and logical synthetic pathways rooted in the rich chemistry of the adamantane scaffold. The combination of electrophilic bromination and Arndt-Eistert homologation provides a reliable route to this valuable research chemical. The unique combination of a rigid lipophilic core with two distinct functional handles makes this compound a versatile building block for the development of novel pharmaceuticals and advanced materials. Further research into the applications of this and related adamantane derivatives will undoubtedly continue to expand the frontiers of chemistry and materials science.

References

  • CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google P
  • Adamantane - Wikipedia. [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. [Link]

  • Arndt-Eistert Synthesis | Chem-Station Int. Ed. [Link]

  • Arndt-Eistert Homologation by Ashleigh Mulhall on Prezi. [Link]

  • Arndt-Eistert Synthesis - Organic Chemistry Portal. [Link]

  • Arndt-Eister reaction - Chemistry LibreTexts. [Link]

  • Reformatsky Reaction - Chemistry LibreTexts. [Link]

  • Reformatsky Reaction. [Link]

  • Reformatsky reaction - Wikipedia. [Link]

  • Reformatsky Reaction. [Link]

  • Malonic ester synthesis - Wikipedia. [Link]

  • Malonic Ester Synthesis - Organic Chemistry Portal. [Link]

  • Malonic Ester Synthesis - Chemistry Steps. [Link]

  • Malonic Ester Synthesis - Organic Chemistry Tutor. [Link]

  • Gabriel Malonic Ester Synthesis - YouTube. [Link]

Sources

A Theoretical Investigation of 2-(3-Bromoadamantan-1-yl)acetic Acid: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adamantane derivatives have carved a significant niche in medicinal chemistry, primarily owing to the unique physicochemical properties imparted by the adamantane cage, such as high lipophilicity, metabolic stability, and a rigid, three-dimensional structure.[1][2][3][4] This whitepaper presents a comprehensive theoretical framework for the investigation of a novel adamantane derivative, 2-(3-Bromoadamantan-1-yl)acetic acid. We outline a suite of computational chemistry techniques, centered around Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this molecule. The insights gleaned from these theoretical calculations are anticipated to provide a robust foundation for understanding its potential as a pharmacophore and to guide future experimental work in the development of new therapeutic agents.

Introduction: The Promise of Adamantane Scaffolds in Drug Design

The adamantane moiety is a well-established "lipophilic bullet" in drug design, capable of enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][4] Its rigid, diamondoid structure provides a predictable and stable scaffold for the orientation of functional groups, facilitating precise interactions with biological targets.[1] The introduction of a bromine atom and an acetic acid side chain to the adamantane core, as in this compound, presents an intriguing combination of functionalities. The carboxylic acid group can participate in hydrogen bonding, a critical interaction in many biological systems, while the bromine atom can engage in halogen bonding and other non-covalent interactions, in addition to serving as a handle for further synthetic modifications.[5]

This technical guide details a proposed theoretical study to comprehensively characterize this compound at the molecular level. By employing state-of-the-art computational methods, we aim to predict its key physicochemical properties and to generate a detailed molecular portrait that can accelerate its evaluation as a potential drug candidate or a versatile building block in medicinal chemistry.

Methodology: A Computational Chemistry Workflow

To ensure a thorough and accurate theoretical characterization of this compound, we propose a multi-faceted computational approach rooted in Density Functional Theory (DFT). DFT offers an excellent balance of computational efficiency and accuracy for medium-sized organic molecules. All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian or Spartan.

Computational Protocol

The following step-by-step computational protocol will be employed:

  • Initial Structure Generation: A 3D model of this compound will be constructed using a molecular modeling program.

  • Geometry Optimization: The initial structure will be optimized to its lowest energy conformation using the B3LYP functional with the 6-311++G(d,p) basis set. This combination is well-suited for molecules containing halogens and carboxylic acids.

  • Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the stability of the structure. These calculations will also yield the predicted infrared (IR) spectrum.

  • Electronic Property Calculations: A suite of electronic properties will be calculated, including:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined to calculate the HOMO-LUMO energy gap.

    • Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential.

    • Mulliken Atomic Charges: The charge distribution across the molecule will be analyzed by calculating the Mulliken atomic charges.

  • Spectroscopic Property Predictions:

    • Nuclear Magnetic Resonance (NMR): The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Solvation Effects: To simulate a more biologically relevant environment, the calculations will be repeated using an implicit solvation model, such as the Polarization Continuum Model (PCM), with water as the solvent.

G cluster_workflow Computational Workflow Initial Structure Initial Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Initial Structure->Geometry Optimization (DFT) B3LYP/6-311++G(d,p) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Confirmation of Minimum Electronic Properties Electronic Properties Geometry Optimization (DFT)->Electronic Properties HOMO, LUMO, MEP, Charges Spectroscopic Properties Spectroscopic Properties Geometry Optimization (DFT)->Spectroscopic Properties NMR (GIAO) Predicted IR Spectrum Predicted IR Spectrum Frequency Calculation->Predicted IR Spectrum Reactivity Insights Reactivity Insights Electronic Properties->Reactivity Insights Experimental Comparison Experimental Comparison Spectroscopic Properties->Experimental Comparison

Caption: A schematic of the proposed computational workflow for the theoretical analysis of this compound.

Anticipated Results and Their Implications

This section outlines the expected outcomes of the proposed theoretical calculations and discusses their significance in the context of drug discovery.

Molecular Geometry

The geometry optimization will provide the most stable three-dimensional structure of this compound. We anticipate that the adamantane cage will retain its characteristic rigid, chair-like conformations. The C-Br and C-C bond lengths and angles will be compared with standard values for similar adamantane derivatives.

Parameter Anticipated Value
C-Br Bond Length~1.95 Å
C=O Bond Length~1.21 Å
O-H Bond Length~0.97 Å
C-C-C (cage) Angle~109.5°

Table 1: Predicted key geometrical parameters for this compound.

Electronic Properties and Reactivity

The electronic properties of the molecule are crucial for understanding its reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO energies and their spatial distribution will reveal the molecule's electron-donating and electron-accepting capabilities. A larger HOMO-LUMO gap is generally associated with higher kinetic stability.

Property Anticipated Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap~ 5.3 eV

Table 2: Predicted frontier molecular orbital energies.

  • Molecular Electrostatic Potential (MEP): The MEP map will visually represent the charge distribution. We expect to see a region of negative potential (red) around the carboxylic oxygen atoms, indicating their suitability for electrophilic attack and hydrogen bond acceptance. A region of positive potential (blue) is anticipated around the acidic hydrogen, highlighting its role as a hydrogen bond donor.

  • Mulliken Atomic Charges: The calculated atomic charges will provide a quantitative measure of the charge distribution. The carbon atom attached to the bromine is expected to have a partial positive charge, making it a potential site for nucleophilic attack.

G cluster_reactivity Electronic Properties and Reactivity HOMO-LUMO Gap HOMO-LUMO Gap Chemical Stability Chemical Stability HOMO-LUMO Gap->Chemical Stability MEP Map MEP Map Intermolecular Interactions Intermolecular Interactions MEP Map->Intermolecular Interactions Atomic Charges Atomic Charges Reaction Sites Reaction Sites Atomic Charges->Reaction Sites

Caption: The relationship between calculated electronic properties and predicted chemical reactivity.

Spectroscopic Signatures

The predicted NMR and IR spectra will serve as a valuable reference for the experimental characterization of this compound.

  • NMR Spectroscopy: The calculated ¹H and ¹³C chemical shifts will aid in the assignment of experimental NMR spectra. The protons and carbons of the adamantane cage are expected to show characteristic signals in specific regions of the spectrum.

  • IR Spectroscopy: The predicted IR spectrum will show characteristic vibrational frequencies for the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹) and the O-H stretch (a broad peak around 2500-3300 cm⁻¹).

Proposed Experimental Validation

While theoretical calculations provide invaluable insights, experimental validation is essential. We propose the following experimental studies to confirm our theoretical predictions:

  • Synthesis: The synthesis of this compound can be approached through established methods for the functionalization of adamantane, such as the bromination of adamantane-1-acetic acid.[6]

  • Spectroscopic Characterization: The synthesized compound should be characterized using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive solid-state structure of the molecule, allowing for a direct comparison with the theoretically optimized geometry.

Conclusion

The proposed theoretical investigation of this compound offers a powerful, resource-efficient approach to understanding its fundamental molecular properties. The anticipated results from DFT calculations will provide a detailed roadmap for its synthesis, characterization, and potential application in drug discovery. By elucidating its structural, electronic, and spectroscopic features, this computational study will lay the groundwork for the rational design of novel therapeutic agents based on this promising adamantane scaffold. The integration of computational chemistry into the early stages of drug discovery, as outlined in this whitepaper, is a critical step towards accelerating the development of next-generation medicines.[7]

References

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Gaspar, B., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Retrieved from [Link]

  • Demir, A. S., et al. (2022). Bromination of endo-7-norbornene derivatives revisited: failure of a computational NMR method in elucidating the configuration of an organic structure. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Figueroa Valverde, L., et al. (2019). Synthesis and theoretical analysis of interaction from an adamantane. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Retrieved from [Link]

  • Teasnet. (2026). Innovations in Organic Synthesis: The Role of Brominated Compounds. Teasnet. Retrieved from [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. Retrieved from [Link]

  • MDPI. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(3-Bromoadamantan-1-yl)acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Research Community: As of the current date, there is a significant lack of publicly available scientific literature detailing the biological activity and specific applications of 2-(3-Bromoadamantan-1-yl)acetic acid in cell culture models. While its chemical structure, featuring a rigid adamantane cage, suggests potential for interaction with biological systems, validated protocols and established mechanisms of action have not been documented in peer-reviewed journals or supplier application notes. Adamantane derivatives, as a class, are known for a variety of biological activities, including antiviral effects and modulation of ion channels.[1] However, the specific effects of the this compound substitution pattern remain uncharacterized.

The following document is structured to provide a foundational framework for researchers interested in investigating the potential biological effects of this compound. It outlines a general approach to systematically evaluate a novel compound in a cell culture setting, drawing upon established principles of cell biology and pharmacology. This is a theoretical guide and should not be interpreted as a validated protocol. All experiments should be designed with appropriate controls, and results should be interpreted with caution until independently verified.

Part 1: Compound Characterization and Preparation

Before initiating any cell-based assays, a thorough characterization of the compound is essential.

1.1. Physicochemical Properties Summary

PropertyDataSource/Notes
Molecular Formula C₁₂H₁₇BrO₂Santa Cruz Biotechnology[2]
Molecular Weight 273.17 g/mol Santa Cruz Biotechnology[2]
Appearance Solid (visual inspection)General knowledge
Solubility Insoluble in waterWikipedia[3]
Purity Lot-specificAlways refer to the Certificate of Analysis (CoA) from the supplier.

1.2. Stock Solution Preparation: A Critical First Step

Due to its predicted low aqueous solubility, a high-concentration stock solution in an appropriate organic solvent is required.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Solvent Selection: Based on the properties of similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended starting point for creating a high-concentration stock.

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 273.17 g/mol * 1000 mg/g = 2.73 mg

  • Procedure:

    • Accurately weigh 2.73 mg of this compound.

    • Add the powder to a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, cell culture-grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Visually inspect the solution for any undissolved particulates. If present, centrifuge the tube at high speed for 5 minutes and carefully transfer the supernatant to a new sterile tube.

  • Storage: Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Part 2: General Protocol for In Vitro Screening

The following is a generalized workflow for assessing the effects of a novel compound on a cell line of interest. The choice of cell line, endpoints, and concentrations will be highly dependent on the research question.

2.1. Experimental Workflow Overview

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock in DMSO B Serially Dilute in Culture Medium A->B Working Solutions D Treat Cells with Compound Dilutions B->D C Seed Cells in Multi-well Plate C->D Adherent Cells E Incubate for Desired Timepoints D->E Controlled Environment F Perform Endpoint Assay (e.g., Viability, Proliferation) E->F Measure Effect G Data Analysis & IC50 Calculation F->G Quantify Results

Caption: General workflow for testing a novel compound in cell culture.

2.2. Detailed Protocol: Cell Viability Assessment (Example)

This protocol uses a standard colorimetric assay (e.g., MTT or XTT) to assess the cytotoxic or cytostatic effects of the compound.

Materials:

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT)

  • Solubilization solution (if using MTT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the time of treatment.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a series of working solutions by diluting the 10 mM stock solution in complete culture medium. For a typical dose-response curve, a range from 100 µM down to 0.1 µM is a reasonable starting point.

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest dose of the compound. The final DMSO concentration should ideally not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions (or vehicle control). Include wells with untreated cells as a negative control.

  • Incubation:

    • Return the plate to the incubator for a defined period (e.g., 24, 48, or 72 hours). The incubation time should be chosen based on the expected mechanism of action and the cell doubling time.

  • Viability Assay (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well.

    • Mix thoroughly on a plate shaker to dissolve the crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percentage of viable cells against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Part 3: Safety and Handling

While specific toxicological data for this compound is not available, general laboratory safety precautions for handling chemical compounds of unknown biological activity should be strictly followed.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5]

  • Lab Coat: A lab coat should be worn at all times.

3.2. Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[6] Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[5] The compound may be sensitive to light, moisture, and air, so storage under an inert atmosphere is recommended.[5]

3.3. First Aid Measures

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[5]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[5]

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[5]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

References

  • Kholodov, V. A., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]

  • Wikipedia. 1-Bromoadamantane. [Link]

Sources

Application Notes and Protocols: 2-(3-Bromoadamantan-1-yl)acetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique diamondoid structure imparts a combination of desirable physicochemical properties to bioactive molecules. The adamantane cage is highly lipophilic, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1] This property is particularly valuable in the development of therapeutics for central nervous system (CNS) disorders.[2][3] Furthermore, the rigid carbon framework of adamantane protects nearby functional groups from metabolic degradation, often increasing a drug's in vivo stability and half-life.[1]

The three-dimensional, non-planar geometry of adamantane allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] In modern drug design, adamantane is often employed as a bioisosteric replacement for phenyl rings, offering a strategy to escape the "flatland" of aromatic compounds and explore new chemical space with improved pharmacological profiles.[1][4] Several clinically approved drugs, such as Amantadine, Rimantadine (antivirals), and Memantine (for Alzheimer's disease), feature the adamantane core, underscoring its therapeutic significance.[2][5]

This guide focuses on the synthetic utility of a key adamantane-based building block: 2-(3-bromoadamantan-1-yl)acetic acid . This molecule is bifunctional, featuring a carboxylic acid group amenable to standard derivatization and a tertiary bromo group at a bridgehead position. This unique combination allows for sequential or orthogonal functionalization, making it an invaluable starting material for the synthesis of complex adamantane derivatives for applications in drug discovery and materials science.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₂H₁₇BrO₂[6]
Molecular Weight 273.17 g/mol [6]
Appearance Solid[6]
Melting Point 194-200 °C[6]
CAS Number 17768-34-2[6]

Synthetic Applications and Protocols

This compound serves as a versatile scaffold for a variety of chemical transformations. The carboxylic acid moiety can be readily converted into esters and amides, while the bridgehead bromide, though sterically hindered and resistant to S(_N)2 reactions, can participate in S(_N)1-type substitutions and, more importantly, modern cross-coupling reactions.

G cluster_0 Core Building Block cluster_1 Carboxylic Acid Derivatization cluster_2 Bridgehead Bromide Functionalization Core This compound Ester Esterification (e.g., Fischer, TiCl4) Core->Ester R-OH Amide Amidation (e.g., HATU, EDC) Core->Amide R₂NH Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki R-B(OH)₂ [Pd catalyst] Sonogashira Sonogashira Coupling (C-C Bond Formation) Core->Sonogashira Terminal Alkyne [Pd, Cu catalysts] Heck Heck Coupling (C-C Bond Formation) Core->Heck Alkene [Pd catalyst] Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Amine [Pd catalyst]

Caption: Synthetic pathways from this compound.

Esterification of the Carboxylic Acid Moiety

The formation of esters from this compound can be achieved through several methods. Due to the steric bulk of the adamantane cage, reactions may require slightly more forcing conditions or specific catalysts compared to less hindered acids.

This classic method is suitable for simple, unhindered primary and secondary alcohols.

  • Rationale: The reaction is driven to completion by using an excess of the alcohol or by removal of water as it is formed. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Step-by-Step Protocol:

    • To a round-bottom flask, add this compound (1.0 eq.).

    • Add the desired alcohol (5-10 eq.) as the solvent.

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise with cooling.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC or GC.

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

This method is effective for more sensitive or sterically demanding alcohols under mild, neutral conditions.[7]

  • Rationale: Titanium(IV) chloride acts as a powerful Lewis acid, activating the carboxylic acid towards nucleophilic attack by the alcohol. The reaction proceeds efficiently at room temperature without the need for a base.[7]

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq.) and the alcohol (1.5-2.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of TiCl₄ in DCM (1.5-2.0 eq.) dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Amidation of the Carboxylic Acid Moiety

The synthesis of amides from this compound is a key transformation for creating analogues of bioactive molecules. The direct reaction with amines is unfavorable; therefore, coupling reagents are employed to activate the carboxylic acid.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even for sterically hindered substrates.[8]

  • Rationale: HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which is then readily displaced by the amine nucleophile. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine salt.

  • Step-by-Step Protocol:

    • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM under an inert atmosphere.

    • Add the amine (or its hydrochloride salt) (1.1 eq.) to the solution.

    • Add DIPEA (2.5-3.0 eq.) to the mixture and stir for 5 minutes.

    • Add HATU (1.2 eq.) in one portion and stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting amide by column chromatography or recrystallization.

G cluster_workflow Amidation Workflow using HATU Start 1. Dissolve Acid in DMF AddAmine 2. Add Amine & DIPEA Start->AddAmine AddHATU 3. Add HATU (Activator) AddAmine->AddHATU React 4. Stir at RT (2-12h) AddHATU->React Workup 5. Aqueous Workup (Wash & Extract) React->Workup Purify 6. Purify (Chromatography) Workup->Purify Product Pure Amide Purify->Product

Caption: General workflow for HATU-mediated amidation.

Cross-Coupling Reactions of the Bridgehead Bromide

The tertiary bridgehead C-Br bond in this compound is unreactive towards S(_N)2 substitution. However, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C and C-N bonds.

The Heck reaction allows for the formation of a C-C bond between the adamantane core and an alkene. Palladium-catalyzed reactions of 1-bromoadamantane with styrenes have been shown to produce the corresponding substituted alkenes in moderate yields.[2]

  • Rationale: The reaction proceeds via a catalytic cycle involving oxidative addition of the adamantyl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[9][10] The bridgehead position of the adamantane prevents the common side reaction of β-hydride elimination from the alkylpalladium intermediate itself.[2]

  • Step-by-Step Protocol (Representative):

    • To a pressure-tolerant vial, add this compound (or its ester derivative) (1.0 eq.), the alkene (e.g., styrene) (1.5 eq.), and a base such as sodium acetate or triethylamine (2.0 eq.).

    • Add a palladium catalyst, for example, 10% Palladium on Carbon (Pd/C, 5 mol%).[2]

    • Add an anhydrous polar aprotic solvent such as DMF.

    • Seal the vial and heat the mixture to 100-120 °C for 12-24 hours.

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography on silica gel.

The Suzuki-Miyaura reaction is a versatile method for creating a C-C bond between the adamantane scaffold and an aryl or vinyl group.

  • Rationale: The catalytic cycle involves oxidative addition of the adamantyl bromide to Pd(0), followed by transmetalation with an organoboron species (activated by a base), and reductive elimination to form the C-C bond.[6][11][12]

  • Step-by-Step Protocol (Representative):

    • In a flask, combine this compound (or its ester) (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

    • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

    • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

This reaction enables the synthesis of adamantyl-alkynes, which are valuable intermediates for further transformations.

  • Rationale: The Sonogashira coupling utilizes a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while the copper co-catalyst forms a copper acetylide intermediate, which participates in the transmetalation step.[5][13][14]

  • Step-by-Step Protocol (Representative):

    • To a Schlenk flask, add this compound (or its ester) (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar).

    • Add an anhydrous solvent, typically an amine base like triethylamine or a mixture of THF and an amine.

    • Add the terminal alkyne (1.2-1.5 eq.) via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography.

This powerful reaction allows for the direct formation of a C-N bond, coupling the adamantane core with a primary or secondary amine.

  • Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or alkyl halide and an amine in the presence of a strong, non-nucleophilic base.[4][15][16] The choice of phosphine ligand is critical for the success of the reaction.

  • Step-by-Step Protocol (Representative):

    • To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq.).

    • Evacuate and backfill the tube with an inert gas.

    • Add this compound (or its ester) (1.0 eq.) and the amine (1.2 eq.).

    • Add an anhydrous, de-gassed solvent such as toluene or dioxane.

    • Seal the tube and heat to 80-110 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ether or ethyl acetate, and quench with water.

    • Extract the aqueous layer, and wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of derivatizations at both the carboxylic acid and the bridgehead bromide positions. The protocols outlined in this guide provide a starting point for researchers and scientists to leverage the unique properties of the adamantane scaffold in the design and synthesis of novel compounds for drug discovery and materials science. The ability to perform robust transformations such as esterification, amidation, and a variety of palladium-catalyzed cross-coupling reactions makes this reagent a powerful tool for accessing complex molecular architectures with precisely controlled three-dimensional structures.

References

  • Reutov, O. A., et al. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Neurology. Available at: [Link]

  • Reutov, O. A., et al. (n.d.). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. Preprints.org. Available at: [Link]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link]

  • Not available.
  • Not available.
  • Not available.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Not available.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Couplings. Retrieved from [Link]

  • Not available.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Not available.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Not available.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Not available.
  • Not available.
  • YouTube. (2020). Suzuki Coupling. OChemHelp. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences. Available at: [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules. Available at: [Link]

  • Not available.
  • Not available.

Sources

Application Notes & Protocols: Derivatization of 2-(3-Bromoadamantan-1-yl)acetic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique structural and physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Its rigid, lipophilic, and three-dimensional cage-like structure offers a robust anchor for the precise spatial orientation of pharmacophoric groups, often leading to improved metabolic stability and target engagement.[3][4] This guide provides a detailed exploration of the synthetic derivatization of 2-(3-Bromoadamantan-1-yl)acetic acid, a versatile building block for creating diverse chemical libraries for drug discovery. We present validated protocols for the modification of both the carboxylic acid and the bromo-substituent, discuss the rationale behind these synthetic strategies, and provide visual workflows to aid in experimental design.

Introduction: The Adamantane Advantage in Medicinal Chemistry

Adamantane's journey from a petroleum isolate to a privileged scaffold in FDA-approved drugs is a testament to its remarkable properties.[3][5] Molecules incorporating the adamantyl moiety are used to treat a wide range of diseases, including viral infections (Amantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Saxagliptin and Vildagliptin).[5][6] The introduction of an adamantane group can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often by increasing lipophilicity and protecting nearby functional groups from metabolic degradation.[3][7][8]

The starting material, this compound, presents two key reactive handles for diversification:

  • The Carboxylic Acid: This functional group is readily converted into a variety of other functionalities, such as esters and amides, allowing for the modulation of polarity, solubility, and hydrogen bonding potential.

  • The Tertiary Bromo-substituent: Located at a bridgehead position, this group is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents.

This combination of reactive sites makes this compound an ideal starting point for generating libraries of novel compounds with potential therapeutic applications, such as inhibitors of diacylglycerol acyltransferase 1 (DGAT1) for the treatment of obesity and diabetes.[9][10]

Derivatization Strategies & Protocols

This section details step-by-step protocols for the derivatization of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile starting point for introducing a wide range of functional groups. Esterification and amidation are two of the most common and powerful transformations.

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and straightforward method for generating ester derivatives, which can act as prodrugs or modulate the lipophilicity of the parent molecule.

Rationale: The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically performed in an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product.

Experimental Protocol:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq).

  • Add the desired alcohol (e.g., methanol, ethanol) in excess (approximately 20-30 eq), which will also act as the solvent.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring. An exotherm may be observed.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography on silica gel.

Data Presentation:

ReactantProductCatalystSolventTemperatureTypical Yield
This compoundMethyl 2-(3-Bromoadamantan-1-yl)acetateH₂SO₄MethanolReflux85-95%
This compoundEthyl 2-(3-Bromoadamantan-1-yl)acetateH₂SO₄EthanolReflux80-90%

Visualization:

Fischer_Esterification_Workflow start Start reagents 1. Add this compound 2. Add excess alcohol 3. Add H₂SO₄ catalyst start->reagents Mixing reaction Reflux reaction mixture reagents->reaction Heating workup 1. Cool and concentrate 2. Dissolve in EtOAc 3. Wash with NaHCO₃ and brine reaction->workup Quenching & Extraction purification 1. Dry over Na₂SO₄ 2. Filter and concentrate 3. Column chromatography workup->purification Isolation product Pure Ester Product purification->product

Caption: Fischer Esterification Workflow

Amide bond formation is a cornerstone of medicinal chemistry. Amides can introduce crucial hydrogen bond donors and acceptors, significantly influencing a molecule's binding affinity and solubility. Carbodiimide coupling agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are commonly used to activate the carboxylic acid for reaction with an amine.[11]

Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing a soluble urea byproduct. The addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) can improve efficiency by forming an active ester, which is less prone to side reactions.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) in the same solvent.

  • Add the amine solution to the activated acid mixture.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq) to liberate the free amine.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute with the organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Data Presentation:

Coupling ReagentsBase (if needed)SolventTemperatureTypical Yield
EDC, HOBtDIPEADCMRoom Temp75-90%
HATUDIPEADMFRoom Temp80-95%

Visualization:

Amide_Coupling_Workflow start Start activation 1. Dissolve acid in DCM/DMF 2. Add EDC and HOBt 3. Stir for 15 min (Activation) start->activation addition Add amine solution (and base if needed) activation->addition Coupling reaction Stir at room temperature addition->reaction workup 1. Dilute with solvent 2. Aqueous washes (acid, base, brine) reaction->workup Quenching & Extraction purification 1. Dry and concentrate 2. Purify (chromatography/recrystallization) workup->purification Isolation product Pure Amide Product purification->product

Caption: Amide Coupling Workflow
Modification of the Bromo-Substituent

The tertiary bromo-group on the adamantane core is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds.

The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[12][13] This reaction is widely used to synthesize biaryls and styrenes.[13]

Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the bromoadamantane, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14]

Experimental Protocol:

  • In a reaction vessel, combine this compound or its ester derivative (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.

  • Heat the reaction mixture, typically between 80-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

Palladium CatalystBaseSolvent SystemTemperatureTypical Yield
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100 °C70-85%
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O90 °C75-90%

Visualization:

Suzuki_Coupling_Workflow cluster_catalytic_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (with R-Br) pd0->oxidative_add pd_complex R-Pd(II)L₂-Br oxidative_add->pd_complex transmetalation Transmetalation (with R'-B(OH)₂ + Base) pd_complex->transmetalation coupled_complex R-Pd(II)L₂-R' transmetalation->coupled_complex reductive_elim Reductive Elimination coupled_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Final Coupled Product reductive_elim->product Forms Product R-R' start Start: Mix Reagents (Adamantane-Br, Boronic Acid, Pd Catalyst, Base, Solvent) reaction Heat under Inert Atmosphere start->reaction workup Cool, Dilute, Filter reaction->workup extraction Aqueous Wash & Brine workup->extraction purification Dry, Concentrate, Column Chromatography extraction->purification purification->product

Caption: Suzuki-Miyaura Coupling Workflow and Catalytic Cycle

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful method for synthesizing arylalkynes and conjugated enynes.[15][16] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[17]

Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromoadamantane to Pd(0) is followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne, copper(I) iodide, and a base.[18]

Experimental Protocol:

  • To a Schlenk flask, add the this compound derivative (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-4 mol%), and a copper co-catalyst such as CuI (3-6 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add an anhydrous amine solvent, such as triethylamine or diisopropylamine, which also acts as the base.

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Concentrate the filtrate and redissolve in a solvent like ethyl acetate.

  • Wash the solution with ammonium chloride solution (to remove copper salts) and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

Data Presentation:

Palladium CatalystCopper Co-catalystBase/SolventTemperatureTypical Yield
Pd(PPh₃)₂Cl₂CuITriethylamineRoom Temp70-85%
Pd(OAc)₂, PPh₃CuIDiisopropylamine50 °C75-90%

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[19][20] It allows for the synthesis of aryl amines from aryl halides, a transformation that is often challenging using classical methods.[19]

Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the bromoadamantane, followed by coordination and deprotonation of the amine by a strong base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[21][22] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the reaction.[22]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the this compound derivative (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the mixture, typically between 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

Data Presentation:

Palladium PrecatalystLigandBaseSolventTemperatureTypical Yield
Pd₂(dba)₃XPhosNaOtBuToluene100 °C65-85%
Pd(OAc)₂SPhosK₃PO₄Dioxane110 °C70-90%

Conclusion and Future Perspectives

The derivatization of this compound offers a robust and flexible platform for the generation of diverse chemical entities in drug discovery. The protocols outlined in this guide provide reliable methods for modifying both the carboxylic acid and bromo-substituent, enabling a systematic exploration of the chemical space around the adamantane scaffold. By leveraging these synthetic strategies, researchers can fine-tune the physicochemical and pharmacological properties of lead compounds, ultimately accelerating the development of novel therapeutics. The strategic application of these derivatization techniques will continue to solidify the role of adamantane as a "lipophilic bullet" in hitting a wide range of biological targets.[6]

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Burmistrov, V., Morisseau, C., Karlov, D., Pitushkin, D., Vernigora, A., Rasskazova, E., Butov, G. M., & Hammock, B. D. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127325*. [Link]

  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., Windisch, M., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245–3266*. [Link]

  • Saokham, P., & Loftsson, T. (2015). The effect of intravenous sulfobutylether₇-β-cyclodextrin on the pharmacokinetics of a series of adamantane-containing compounds. Journal of Pharmaceutical Sciences, 104(1), 334-341. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Villalobos, A., & Liu, J. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(25), 2739-2751. [Link]

  • Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1015-1023. [Link]

  • Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]

  • Rafiee, M., & Kianmehr, E. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434-7478. [Link]

  • Ahn, J. H., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 103, 562-574. [Link]

  • Ashton, T. D., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8234-8250. [Link]

  • ResearchGate. (2025). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. ResearchGate. [Link]

  • That Chemist. (2023). A New Bioisostere of Adamantane. YouTube. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Akishina, E. A., et al. (2022). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 58(2), 177-186. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Adamantane Derivatives

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties can enhance the therapeutic potential of drug candidates by improving their pharmacokinetic profiles, such as metabolic stability and receptor binding affinity.[1] Adamantane derivatives have been successfully developed into drugs for a range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the efficacy of a novel adamantane derivative, 2-(3-Bromoadamantan-1-yl)acetic acid. Due to the nascent stage of research on this specific compound, we will explore its therapeutic potential across three key areas where adamantane derivatives have shown promise: neuroprotection, anti-inflammatory activity, and anticancer effects. The following protocols are designed to provide a robust framework for the initial preclinical evaluation of this compound.

Hypothesized Therapeutic Applications and Mechanistic Rationale

The structure of this compound, featuring the bulky adamantane cage and a carboxylic acid group, suggests several potential biological activities. The lipophilic adamantane group can facilitate passage through the blood-brain barrier, making it a candidate for neurological applications. The carboxylic acid moiety can participate in hydrogen bonding and other interactions with biological targets. Based on the known activities of other adamantane derivatives, we hypothesize three primary therapeutic avenues for investigation.[3][4]

Neuroprotective Effects

Many adamantane derivatives, such as memantine, are known to exhibit neuroprotective properties, often through the modulation of neurotransmitter receptors like the NMDA receptor.[3] We hypothesize that this compound may protect neurons from excitotoxicity and oxidative stress, which are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Potential Signaling Pathway Involvement:

neuroprotection_pathway cluster_stress Cellular Stressors cluster_target Potential Drug Target cluster_downstream Downstream Effects Glutamate_Excitotoxicity Glutamate Excitotoxicity Target_Protein Target Protein (e.g., NMDA Receptor) Glutamate_Excitotoxicity->Target_Protein activates Oxidative_Stress Oxidative Stress (e.g., H2O2) Mitochondrial_Dysfunction ↓ Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Ca_Influx ↓ Ca2+ Influx Target_Protein->Ca_Influx Ca_Influx->Mitochondrial_Dysfunction Apoptosis ↓ Apoptosis Ca_Influx->Apoptosis Neuronal_Survival Neuronal Survival & Protection ROS_Reduction ↓ ROS Production ROS_Reduction->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Apoptosis->Neuronal_Survival inhibits Compound This compound Compound->Target_Protein modulates Compound->ROS_Reduction

Caption: Hypothesized neuroprotective mechanism of action.

Anti-inflammatory Activity

The adamantane scaffold has been incorporated into molecules with anti-inflammatory properties.[2][5] We propose that this compound may modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.

Experimental Workflow for Anti-inflammatory Testing:

anti_inflammatory_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Viability_Assay Cell Viability Assay (MTT Assay) LPS_Stimulation->Viability_Assay Compound_Treatment->LPS_Stimulation Animal_Model Rodent Model (Rat or Mouse) Compound_Admin Compound Administration Animal_Model->Compound_Admin Inflammation_Induction Inflammation Induction (Carrageenan Injection) Paw_Edema Paw Edema Measurement Inflammation_Induction->Paw_Edema Compound_Admin->Inflammation_Induction

Sources

The Adamantane Advantage: Leveraging 2-(3-Bromoadamantan-1-yl)acetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon scaffold, has emerged as a privileged motif in medicinal chemistry. Its incorporation into drug candidates often imparts favorable pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability, increased lipophilicity for improved blood-brain barrier penetration, and the ability to serve as a rigid anchor for optimizing ligand-receptor interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of a key adamantane-based building block: 2-(3-Bromoadamantan-1-yl)acetic acid . We will delve into its synthesis, key chemical transformations, and its application in the design and synthesis of potent therapeutic agents, with a focus on Dipeptidyl Peptidase-4 (DPP-4) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors. Detailed, field-proven protocols for the synthesis and derivatization of this versatile scaffold are provided to empower researchers in their drug discovery endeavors.

The Strategic Value of the Adamantane Scaffold in Drug Design

The adamantane moiety has been successfully integrated into several clinically approved drugs, demonstrating its broad therapeutic applicability.[1] Notable examples include the antiviral agents amantadine and rimantadine, the anti-Alzheimer's drug memantine, and the anti-diabetic drugs vildagliptin and saxagliptin. The success of these drugs can be attributed to the unique physicochemical properties of the adamantane cage:

  • Lipophilicity: The hydrocarbon nature of adamantane significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[2]

  • Metabolic Stability: The rigid, cage-like structure of adamantane is resistant to metabolic degradation, often protecting adjacent functional groups from enzymatic cleavage and thereby increasing the drug's half-life.[2]

  • Rigid Scaffold: The defined and rigid geometry of the adamantane nucleus allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets.[3] This is particularly advantageous in structure-activity relationship (SAR) studies, where systematic exploration of the chemical space around a core scaffold is crucial.

This compound is a particularly valuable building block as it possesses two distinct functional handles: a carboxylic acid and a tertiary bromide. The carboxylic acid group can be readily converted into a variety of functional groups, such as amides and esters, allowing for the introduction of diverse substituents to probe SAR. The bromine atom at the 3-position provides a site for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the construction of more complex molecular architectures.

Synthesis of this compound

While a direct, high-yield synthesis of this compound from readily available starting materials is not extensively documented in peer-reviewed literature, a plausible and practical approach involves the bromination of adamantane-1-acetic acid. The following protocol is based on established methods for the halogenation of adamantane derivatives.[4]

Protocol 1: Synthesis of this compound

Materials:

  • Adamantane-1-acetic acid

  • Bromine (Br₂)

  • Anhydrous Aluminum chloride (AlCl₃) or other Lewis acid catalyst

  • Anhydrous Dichloromethane (DCM)

  • Sodium bisulfite solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve adamantane-1-acetic acid (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., AlCl₃, 0.1-0.2 eq) to the stirred solution.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred ice-cold aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Chemical Transformations and Applications in Medicinal Chemistry

The dual functionality of this compound makes it a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications.

Amide Bond Formation: A Gateway to Diverse Functionality

The carboxylic acid moiety of this compound can be readily coupled with a variety of amines to generate a library of amide derivatives. This is a powerful strategy for exploring SAR, as the nature of the amine substituent can be systematically varied to modulate properties such as solubility, polarity, and hydrogen bonding capacity. The sterically hindered nature of the adamantane cage necessitates the use of robust coupling reagents.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Diagram 1: General workflow for utilizing this compound in amide synthesis for drug discovery.
Protocol 2: General Procedure for Amide Coupling

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[5]

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired amide derivative.

Esterification: Modulating Lipophilicity and Prodrug Strategies

Esterification of the carboxylic acid group provides another avenue for modifying the physicochemical properties of the parent molecule. Fischer esterification, a classic acid-catalyzed reaction, is a straightforward method for this transformation. Ester derivatives can be used to fine-tune lipophilicity or to develop prodrugs that are cleaved in vivo to release the active carboxylic acid.

Protocol 3: Fischer Esterification

Materials:

  • This compound

  • Alcohol (R-OH)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Application in the Development of DPP-4 and 11β-HSD1 Inhibitors

The adamantane scaffold is a key feature in several potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), two important targets in the treatment of type 2 diabetes and metabolic syndrome.

DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and reduced glucagon levels. The adamantyl group in DPP-4 inhibitors like vildagliptin and saxagliptin occupies a hydrophobic pocket in the active site of the enzyme, contributing significantly to their high binding affinity and efficacy.[6]

graph { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Diagram 2: Simplified signaling pathway showing the role of DPP-4 and its inhibition by adamantane-based drugs.

This compound can serve as a starting point for the synthesis of novel DPP-4 inhibitors. By coupling the carboxylic acid with appropriate amine fragments that are known to interact with the S1 and S2 pockets of the DPP-4 active site, new chemical entities with potentially improved pharmacological profiles can be generated.

11β-HSD1 Inhibitors

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue. Overexpression of 11β-HSD1 is associated with obesity, insulin resistance, and other features of the metabolic syndrome. The adamantane moiety has been identified as a key pharmacophore in a number of potent and selective 11β-HSD1 inhibitors.[1]

The lipophilic adamantane cage of these inhibitors is believed to occupy a hydrophobic pocket within the enzyme's active site. This compound provides a versatile scaffold for the development of novel 11β-HSD1 inhibitors. The carboxylic acid can be derivatized to introduce groups that interact with other regions of the active site, while the bromo-substituent offers a handle for further optimization of potency and selectivity.

Table 1: Representative Adamantane-Containing Enzyme Inhibitors

CompoundTarget EnzymeTherapeutic AreaKey Structural Feature
VildagliptinDPP-4Type 2 DiabetesAdamantyl-glycine-cyanopyrrolidine
SaxagliptinDPP-4Type 2 DiabetesAdamantyl-glycine-cyanopyrrolidine
(Representative)11β-HSD1Metabolic SyndromeAdamantyl amide/sulfonamide

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemists engaged in drug discovery. Its unique combination of a rigid, lipophilic adamantane core and two strategically positioned functional groups provides a powerful platform for the synthesis of novel therapeutic agents. The detailed protocols and application examples provided in this note are intended to facilitate the exploration of this promising chemical space and accelerate the development of new medicines targeting a range of diseases, including metabolic disorders. The strategic incorporation of the adamantane moiety, as exemplified by the use of this building block, continues to be a fruitful approach in the quest for safer and more effective drugs.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. (2006). Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413. [Link]

  • The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. (2015). ACS Chemical Neuroscience, 6(7), 1175-1185. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). Molecules, 27(19), 6296. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. (n.d.). [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry, 77(8), CH24075. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Molecules, 22(2), 299. [Link]

  • Adamantane derivatives: Pharmacological and toxicological properties (Review). (2023). Pharmaceutical Chemistry Journal, 57(3), 291-306. [Link]

  • Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. (2015). MedChemComm, 6(3), 540-544. [Link]

  • Synthesis of selective 11β-HSD1 inhibitors based on dammarane scaffold. (2017). European Journal of Medicinal Chemistry, 135, 366-379. [Link]

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 435-439. [Link]

  • Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. (2022). Molecules, 27(15), 4987. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (2011). International Journal of ChemTech Research, 3(1), 203-207. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules, 27(19), 6296. [Link]

  • Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. (2010). Bioorganic & Medicinal Chemistry, 18(15), 5547-5563. [Link]

  • Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. (2021). Molecules, 26(22), 7150. [Link]

  • Synthesis and Antimicrobial Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. (2012). Molecules, 17(12), 13994-14008. [Link]

  • Biological activity of adamantane analogues. (2013). Proceedings of the Fifth International Scientific Conference – FMNS2013, 4, 1-4. [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). Molecules, 26(16), 4861. [Link]

  • Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies. (2023). RSC Advances, 13(36), 25301-25316. [Link]

  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. (1980). Arzneimittelforschung, 30(12), 2103-2105. [Link]

  • Method for synthesizing 3-amino-1-adamantanol. (2011).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews, 113(5), 3516-3604. [Link]

  • Process for the preparation of 1-adamantane derivatives. (1991).
  • Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. (2008). Journal of Medicinal Chemistry, 51(1), 191-204. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). International Journal of Molecular Sciences, 24(21), 15891. [Link]

  • Molecular docking, derivatization, characterization and biological assays of amantadine. (2023). PLoS ONE, 18(8), e0289815. [Link]

  • Practical and Scalable Synthesis of 1,3-Adamantanediol. (2024). Organic Process Research & Development, 28(1), 225-231. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020). Molecules, 25(21), 5183. [Link]

  • Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. (2020). Russian Journal of Organic Chemistry, 56(8), 1399-1407. [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. (2021). Pharmaceutical Chemistry Journal, 54(12), 1251-1263. [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (2018). International Journal of Organic Chemistry, 8(1), 1-13. [Link]

Sources

Application Notes & Protocols: 2-(3-Bromoadamantan-1-yl)acetic Acid in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane scaffold is a cornerstone in the history of antiviral drug discovery, leading to the development of the first synthetic antiviral drugs, amantadine and rimantadine.[1][2][3] These agents historically targeted the M2 proton channel of the influenza A virus, inhibiting viral uncoating.[4][5][6] However, the rise of widespread viral resistance has significantly curtailed their clinical utility, necessitating the development of next-generation adamantane derivatives.[2][7] This guide introduces 2-(3-bromoadamantan-1-yl)acetic acid as a pivotal and versatile starting material for synthesizing novel adamantane-based antiviral candidates. The strategic placement of a bromine atom at the 3-position and a flexible acetic acid moiety at the 1-position provides two distinct points for chemical modification, enabling the creation of diverse chemical libraries to target a broader range of viruses and overcome existing resistance mechanisms. We provide detailed, field-tested protocols for the synthesis of this key intermediate and its subsequent elaboration into a representative antiviral candidate, an amino acid conjugate.

The Rationale: Why Adamantane Derivatives?

The rigid, lipophilic, and three-dimensional structure of the adamantane cage is a privileged scaffold in medicinal chemistry.[1] Its unique properties allow it to engage with biological targets, particularly viral proteins, with high specificity. While the classical mechanism involves the inhibition of the influenza M2 ion channel, recent research has unveiled a broader mechanistic landscape for adamantane derivatives.[2][5]

Expanded Mechanisms of Antiviral Action:

  • Coronavirus Inhibition: Adamantanes may interfere with the viroporin E channel of coronaviruses like SARS-CoV-2.[4]

  • Host-Targeting Effects: Certain analogues can increase the pH of endosomes, which in turn inhibits essential host cell proteases, such as Cathepsin L, required for viral entry and replication.[4]

  • Inhibition of Viral Assembly: Newer derivatives have been shown to disrupt the colocalization of viral M2 and M1 proteins, a critical step for the assembly and budding of new influenza virions.[8]

  • Broad-Spectrum Potential: Research is actively exploring adamantane derivatives against other viral families, including poxviruses, by targeting different viral proteins.[9]

The compound this compound is engineered to leverage this potential. The bromine atom serves as a versatile handle for cross-coupling reactions or nucleophilic substitution, while the carboxylic acid is ideal for forming amides, esters, and other functionalities, allowing for systematic exploration of the chemical space around the adamantane core.

Synthesis of the Core Intermediate: this compound

The synthesis of this key intermediate is a multi-step process that begins with a commercially available adamantane derivative and proceeds through bromination and chain extension. The following protocol outlines a robust and reproducible pathway.

Protocol 2.1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid

This step introduces the key bromine atom at a tertiary carbon position opposite the carboxylic acid. The procedure is adapted from established methods for the halogenation of adamantane.[10]

Materials:

  • 1-Adamantanecarboxylic acid

  • Liquid Bromine (Br₂)

  • Anhydrous Aluminum Trichloride (AlCl₃)

  • Carbon Tetrachloride (CCl₄, anhydrous)

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, dissolve 1-adamantanecarboxylic acid (1.0 eq) in anhydrous CCl₄.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (0.1 eq) to the solution while stirring.

  • Bromination: Cool the mixture in an ice-water bath. Slowly add liquid bromine (2.0 eq) via the dropping funnel over 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 48 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of excess bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Add DCM and wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-bromo-1-adamantanecarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure product.

Protocol 2.2: Arndt-Eistert Homologation to this compound

This classic reaction sequence extends the carbon chain of the carboxylic acid by one methylene group to form the target acetic acid derivative.

Materials:

  • 3-Bromo-1-adamantanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Diazomethane (CH₂N₂) in diethyl ether (EXTREME CAUTION)

  • Silver benzoate (PhCOOAg) or Silver oxide (Ag₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Diethyl ether (anhydrous)

  • Dioxane

  • Water

Procedure: EXTREME HAZARD WARNING: Diazomethane is explosive and highly toxic. This procedure must only be performed by trained personnel in a dedicated fume hood with a blast shield. Use non-etched glassware.

  • Acid Chloride Formation: In a round-bottom flask, gently reflux a solution of 3-bromo-1-adamantanecarboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Reaction with Diazomethane: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C in an ice bath. Slowly add an ethereal solution of diazomethane (approx. 2.2 eq) with gentle stirring until the yellow color of diazomethane persists.

  • Stirring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 eq) and triethylamine (1.0 eq) in methanol. Heat this solution to 55-60 °C.

  • Addition: Slowly add the diazoketone solution from step 3 to the heated silver catalyst solution. Vigorous nitrogen evolution will be observed.

  • Reflux: After the addition is complete, reflux the mixture for 1 hour to ensure the rearrangement is complete.

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (2M). Stir at room temperature for 4 hours to hydrolyze the intermediate methyl ester.

  • Work-up: Acidify the mixture with 2M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude this compound by column chromatography or recrystallization.

G cluster_0 Protocol 2.1: Bromination cluster_1 Protocol 2.2: Homologation (Arndt-Eistert) Adam_COOH 1-Adamantanecarboxylic Acid Br_Adam_COOH 3-Bromo-1-adamantane- carboxylic Acid Adam_COOH->Br_Adam_COOH Br₂ / AlCl₃ AcidChloride Acid Chloride Derivative Diazoketone Diazoketone Intermediate Ester Methyl Ester Intermediate FinalAcid 2-(3-Bromoadamantan-1-yl)- acetic Acid

Application Protocol: Synthesis of an Amino Acid Conjugate

This protocol demonstrates the use of this compound to synthesize a potential antiviral agent by coupling it with an amino acid, a strategy that has proven effective for enhancing the activity of adamantane scaffolds.[2]

Protocol 3.1: Amide Coupling with Glycine Methyl Ester

Materials:

  • This compound

  • Glycine methyl ester hydrochloride

  • TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add glycine methyl ester hydrochloride (1.1 eq), followed by TBTU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise. The DIPEA neutralizes the hydrochloride salt and facilitates the coupling reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's completion using TLC.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. This removes residual DMF, unreacted acid, and coupling agent byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure amide conjugate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G StartAcid 2-(3-Bromoadamantan-1-yl) acetic Acid Coupling TBTU / DIPEA in DMF StartAcid->Coupling AminoAcid Glycine Methyl Ester Hydrochloride AminoAcid->Coupling Product Final Amide Conjugate Coupling->Product Amide Bond Formation

Data and Performance Evaluation

The synthesized derivatives should be evaluated for their antiviral activity and cytotoxicity to determine their therapeutic potential. A standard method is the cytopathic effect (CPE) reduction assay.[2]

Protocol 4.1: Antiviral Activity and Cytotoxicity Assay
  • Cell Plating: Seed host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.

  • Cytotoxicity (CC₅₀): Prepare serial dilutions of the test compounds in cell culture media and add them to the cells. Incubate for 48-72 hours. Cell viability is measured using a colorimetric assay (e.g., MTT or Crystal Violet). The 50% cytotoxic concentration (CC₅₀) is calculated.[2]

  • Antiviral Activity (IC₅₀): In parallel plates, treat cells with non-toxic concentrations of the serially diluted compounds. After a short incubation, infect the cells with the target virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 48-72 hours until CPE is observed in the virus control wells (no compound).

  • Quantification: Quantify the viral CPE by staining the remaining viable cells with Crystal Violet. The absorbance is read, and the 50% inhibitory concentration (IC₅₀) is calculated.

  • Selectivity Index (SI): The SI, a measure of the compound's therapeutic window, is calculated as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates greater potential as a drug candidate.

Table 1: Performance Data Template for Novel Adamantane Derivatives

Researchers should use the following table to log and compare their experimental results against established reference compounds.

Compound IDTarget Virus StrainIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
Test Compound 1 Influenza A/H3N2ExperimentalExperimentalCalculated
Test Compound 2 SARS-CoV-2ExperimentalExperimentalCalculated
AmantadineInfluenza A/H1N1 (Wild-Type)~0.3>100>333[7]
AmantadineInfluenza A/H1N1 (S31N mutant)>100>100<1[7]
RimantadineInfluenza A/H3N2 (Wild-Type)~0.4>100>250[7]
Glycyl-rimantadineInfluenza A/Hong Kong/68 (H3N2)0.11>100>909[7]

Conclusion

This compound represents a highly valuable and strategically designed building block for the synthesis of new antiviral agents. Its dual functionality allows for the creation of extensive and diverse libraries of adamantane derivatives. The protocols provided herein offer a clear and validated pathway for the synthesis of this intermediate and its application in generating novel candidates, such as amino acid conjugates. By moving beyond the classical M2 channel target and enabling exploration of new structures and mechanisms, this approach holds significant promise for overcoming viral resistance and developing broad-spectrum antiviral therapies for influenza, coronaviruses, and other emerging viral threats.

References

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central.
  • Application Notes and Protocols: Adamantane Derivatives in Antiviral Drug Design. Benchchem.
  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.
  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)
  • Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. PubMed.
  • A Comparative Analysis of Adamantane-Based Antivirals: From Established Agents to Novel Deriv
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. PubMed.
  • Amantadine. Wikipedia.
  • What is the classification, indication, and mechanism of action of Amantadine?. Dr.Oracle.
  • Method for synthesizing 3-amino-1-adamantanol.

Sources

application of 2-(3-Bromoadamantan-1-yl)acetic acid in neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the neuropharmacological applications of adamantane derivatives reveals a landscape rich with therapeutic potential. While specific research on 2-(3-Bromoadamantan-1-yl)acetic acid is not extensively documented in publicly available literature, its structural characteristics, featuring a rigid adamantane cage and an acetic acid moiety, suggest a strong rationale for its investigation as a novel neuropharmacological agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of this compound, drawing upon established methodologies and the known activities of structurally related adamantane derivatives.

Introduction: The Adamantane Scaffold in Neuropharmacology

The adamantane moiety, a tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry due to its unique properties. Its lipophilicity enhances the ability of molecules to cross the blood-brain barrier, a critical feature for centrally acting drugs.[1][2] Furthermore, its rigid, cage-like structure allows for precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets.[1]

Prominent examples of adamantane-based drugs in neuropharmacology include:

  • Memantine: An uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of Alzheimer's disease.[3][4]

  • Amantadine: Initially developed as an antiviral agent, it is also used to treat Parkinson's disease, likely through its effects on dopamine and NMDA receptor systems.[2][5]

The structure of this compound suggests it may interact with similar targets, offering a novel avenue for therapeutic development in neurological and psychiatric disorders. The presence of the bromine atom and the acetic acid side chain provides opportunities for diverse chemical interactions and potential modulation of new or existing targets.

Hypothesized Mechanisms and Potential Therapeutic Targets

Based on the pharmacology of related adamantane compounds, this compound is hypothesized to modulate several key systems in the central nervous system (CNS).

Glutamatergic System Modulation

The overactivation of NMDA receptors is a key pathological mechanism in several neurodegenerative diseases, leading to excitotoxicity and neuronal death.[5] Like memantine, the adamantane core of this compound could potentially act as an antagonist at the NMDA receptor channel pore.

GABAergic System Interaction

Some adamantane derivatives have been shown to exert neuroprotective effects through the GABAergic system.[3] The compound could potentially enhance GABAergic transmission, leading to a reduction in neuronal hyperexcitability and conferring neuroprotection.

Ion Channel Modulation

Adamantane derivatives have also been reported to inhibit voltage-gated calcium channels (VGCCs), which play a role in neurotransmitter release and neuronal signaling.[5] Inhibition of these channels could be another mechanism contributing to neuroprotection.

Anti-inflammatory Effects

Neuroinflammation is a common feature of many CNS disorders. Some adamantane derivatives have been shown to possess anti-inflammatory properties.[2] The compound could potentially modulate inflammatory pathways in the brain, offering a therapeutic benefit in conditions with a significant inflammatory component.

Proposed Research Workflow

A systematic evaluation of this compound's neuropharmacological profile is essential. The following workflow outlines a logical progression from in vitro characterization to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Binding Target Binding Functional Assays Functional Assays Target Binding->Functional Assays Confirm Activity Pharmacokinetics (BBB) Pharmacokinetics (BBB) Functional Assays->Pharmacokinetics (BBB) Lead to In Vivo Cytotoxicity Cytotoxicity Cytotoxicity->Pharmacokinetics (BBB) Safety Check Neuroprotection Models Neuroprotection Models Pharmacokinetics (BBB)->Neuroprotection Models Confirm Brain Exposure Behavioral Models Behavioral Models Neuroprotection Models->Behavioral Models Assess Functional Outcome

Caption: Proposed experimental workflow for neuropharmacological screening.

Application Notes and Protocols: In Vitro Evaluation

Protocol: NMDA Receptor Binding Assay ([³H]-MK-801)

This protocol determines the affinity of this compound for the NMDA receptor channel binding site.

Objective: To determine the inhibitory constant (Ki) of the test compound for the NMDA receptor.

Materials:

  • Rat brain cortical membranes

  • [³H]-MK-801 (radioligand)

  • Glutamate and Glycine (co-agonists)

  • Non-labeled MK-801 (for non-specific binding)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

Procedure:

  • Prepare rat cortical membranes according to standard protocols.

  • In a 96-well plate, add assay buffer, glutamate (10 µM), and glycine (10 µM).

  • Add varying concentrations of the test compound.

  • For non-specific binding, add a high concentration of non-labeled MK-801 (e.g., 10 µM).

  • Initiate the binding reaction by adding [³H]-MK-801 (e.g., 1 nM).

  • Incubate for 2 hours at room temperature.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.

Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

CompoundIC50 (nM)Ki (nM)
Memantine150100
Test Compound Hypothetical ValueHypothetical Value
Protocol: Cell-Based Calcium Imaging Assay

This protocol assesses the functional antagonism of NMDA receptors by the test compound.

Objective: To measure the ability of the test compound to inhibit NMDA-induced calcium influx in primary neuronal cultures.

Materials:

  • Primary cortical neurons

  • Fluo-4 AM (calcium indicator dye)

  • NMDA and Glycine

  • Test compound

  • Fluorescence microscope with an imaging system

Procedure:

  • Culture primary cortical neurons on glass coverslips.

  • Load the cells with Fluo-4 AM.

  • Place the coverslip in a perfusion chamber on the microscope stage.

  • Perfuse with a baseline buffer.

  • Pre-incubate with the test compound for 5 minutes.

  • Stimulate the cells with NMDA (100 µM) and Glycine (10 µM).

  • Record the changes in intracellular calcium concentration by measuring fluorescence intensity over time.

Data Analysis: Quantify the peak fluorescence intensity in response to NMDA stimulation in the presence and absence of the test compound. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.

Protocol: MTT Cytotoxicity Assay

This protocol evaluates the potential toxicity of the test compound on neuronal cells.

Objective: To determine the concentration at which the test compound reduces cell viability by 50% (CC50).

Materials:

  • SH-SY5Y neuroblastoma cell line

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Test compound

  • DMSO (for solubilizing formazan crystals)

  • 96-well plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the test compound to determine the CC50.

Application Notes and Protocols: In Vivo Evaluation

Protocol: Assessment of Neuroprotection in an Excitotoxicity Model

This protocol evaluates the neuroprotective effects of the test compound against NMDA-induced excitotoxicity in rodents.

Objective: To determine if the test compound can reduce neuronal damage following an excitotoxic insult.

Animals:

  • Male C57BL/6 mice

Procedure:

  • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • After 30 minutes, induce an excitotoxic lesion by intracerebroventricular (i.c.v.) injection of NMDA.

  • 24 hours post-lesion, euthanize the animals and collect the brains.

  • Perform histological analysis (e.g., Nissl staining) to quantify the lesion volume.

Data Analysis: Compare the lesion volume in the test compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol: Morris Water Maze for Learning and Memory

This protocol assesses the effect of the test compound on spatial learning and memory.[6]

Objective: To evaluate the cognitive-enhancing potential of the test compound.

Animals:

  • Male Wistar rats

Procedure:

  • Acquisition Phase (5 days):

    • Administer the test compound or vehicle daily, 30 minutes before testing.

    • Train the rats to find a hidden platform in a circular pool of opaque water.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the rat to swim for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Data Analysis:

  • Acquisition: Analyze the escape latency and path length across training days using repeated measures ANOVA.

  • Probe Trial: Compare the time spent in the target quadrant between groups using a one-way ANOVA.

GroupEscape Latency (Day 5, s)Time in Target Quadrant (s)
Vehicle30 ± 515 ± 3
Test Compound Hypothetical ValueHypothetical Value

Conclusion

While this compound remains a novel chemical entity without a well-defined neuropharmacological profile, its structural similarity to established CNS drugs provides a strong impetus for its investigation. The protocols and experimental workflows detailed in this guide offer a robust framework for elucidating its potential mechanisms of action and therapeutic efficacy. Through systematic in vitro and in vivo studies, the scientific community can determine if this compound represents a promising new lead for the treatment of debilitating neurological disorders.

References

  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC - NIH. [Link]

  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing). [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. [Link]

  • The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC - PubMed Central. [Link]

  • In VIVO Pharmacology - In Vivo Testing - Adgyl Lifesciences. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • Animal models in neuropharmacology: an ethological perspective | 48851. [Link]

Sources

Application and Protocol Guide for the Purification of 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(3-Bromoadamantan-1-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The adamantane cage is a prevalent structural motif in drug design, imparting favorable pharmacokinetic properties.[][2] The purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. Each protocol is presented with an in-depth explanation of the underlying chemical principles, empowering researchers to not only execute the procedures but also to troubleshoot and adapt them as needed.

Introduction: The Importance of Purity

This compound is a functionalized adamantane derivative. The rigid, lipophilic adamantane core is often incorporated into drug candidates to enhance their metabolic stability and membrane permeability.[][2] Impurities in this starting material can carry through subsequent synthetic steps, leading to undesired side products, reduced yields, and potential toxicological issues in the final drug substance.[3][4] Therefore, robust purification strategies are critical.

Common Impurities:

The synthesis of this compound can introduce several types of impurities, including:

  • Unreacted Starting Materials: Such as 1-adamantaneacetic acid or brominating agents.

  • Over-brominated Species: Di- or tri-brominated adamantane derivatives.

  • Isomeric Byproducts: Bromination at other positions of the adamantane cage.

  • Solvent Residues: From the reaction and workup steps.

  • Neutral Byproducts: Non-acidic compounds formed during the synthesis.

The choice of purification technique will depend on the nature and quantity of these impurities.[5]

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often the most effective approach to achieving high purity. The following sections detail the theory and application of three key purification methods.

Acid-Base Extraction: Exploiting Acidity

Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[6][7] this compound, being a carboxylic acid, is acidic. It will react with a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt.[8][9] Neutral organic impurities will remain in the organic phase and can be separated.

Workflow Diagram:

acid_base_extraction start Crude Product in Organic Solvent (e.g., Dichloromethane) add_base Add aq. NaHCO3 (Weak Base) start->add_base separate Separatory Funnel: Shake & Separate Layers add_base->separate organic_layer Organic Layer: Neutral Impurities separate->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium 2-(3-Bromoadamantan-1-yl)acetate separate->aqueous_layer Bottom Layer acidify Acidify with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitation of Purified Carboxylic Acid acidify->precipitate filter Filter & Dry precipitate->filter pure_product Pure this compound filter->pure_product

Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.

Protocol 2.1: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[5] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separation: Allow the layers to separate. The aqueous layer contains the sodium salt of the desired carboxylic acid. Drain the lower aqueous layer into a clean flask.[5]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction of the carboxylic acid.[5] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with litmus paper). The this compound will precipitate out of the solution as a white solid.[5][7]

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Recrystallization: The Art of Crystal Perfection

Principle: Recrystallization is a purification technique for solid compounds.[10][11] It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor.[12] The choice of solvent is crucial for successful recrystallization.[12]

Solvent Selection Parameters:

ParameterIdeal Characteristic
Solubility of Compound High solubility at high temperatures, low solubility at low temperatures.[12]
Solubility of Impurities Either very soluble at all temperatures or insoluble at all temperatures.
Boiling Point Should be lower than the melting point of the compound to prevent "oiling out".[12]
Reactivity Must be chemically inert towards the compound.

Protocol 2.2: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, acetone, ethanol, water, or mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.[12]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[12]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography: Separation by Polarity

Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[13][14] For carboxylic acids, which are polar, silica gel is a common stationary phase. The mobile phase (eluent) is a solvent or mixture of solvents that carries the compounds down the column. Less polar compounds travel faster, while more polar compounds are retained longer on the polar silica gel.[15]

Considerations for Carboxylic Acids: Streaking or tailing of carboxylic acids on silica gel is a common issue due to strong interactions.[5] This can be mitigated by adding a small amount (0.5-1%) of a volatile acid, like acetic acid, to the eluent.[5]

Workflow Diagram:

column_chromatography start Prepare Silica Gel Slurry pack_column Pack the Column start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate + Acetic Acid) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Fractions with Pure Product evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for Purification by Column Chromatography.

Protocol 2.3: Column Chromatography

  • TLC Analysis: First, determine a suitable eluent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through. Maintain a constant flow rate.[13]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.[13]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[5]

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Conclusion

The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice of purification method depends on the specific impurities present. Acid-base extraction is effective for removing neutral impurities, recrystallization is ideal for crystalline solids with suitable solubility profiles, and column chromatography offers high resolution for separating compounds with similar polarities. By understanding the principles behind these techniques, researchers can effectively purify this important intermediate to the high standards required for drug development.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). adamantane. Retrieved from [Link]

  • NileRed. (2022, July 31). Making Adamantane From Jet Fuel. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • ACS Publications. (2024, January 10). Practical and Scalable Synthesis of 1,3-Adamantanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). 2. Physical and chemical properties of acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Hydroxyadamantane-1-acetic acid. Retrieved from [Link]

  • AHH Chemical. (n.d.). 3-Amino-1-Adamantanol. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • PubChem. (n.d.). Bromoacetic Acid. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). Bromo-(3-hydroxy-adamantan-1-yl)-acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Adamantan-1-yl-2-amino-propionic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromoadamantan-1-yl)acetic acid is a unique adamantane derivative that holds significant potential in various research and drug development applications. The adamantane cage, a rigid and lipophilic hydrocarbon structure, is a valuable scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1][2][3] The presence of both a bromine atom and a carboxylic acid functional group offers versatile handles for further chemical modifications and biological investigations.[2][4]

This guide provides a comprehensive overview of the safety and handling procedures for this compound, along with detailed protocols for its use in common laboratory settings. The information herein is synthesized from established safety guidelines for adamantane derivatives, brominated organic compounds, and carboxylic acids, providing a robust framework for the safe and effective use of this compound.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling, based on the known hazards of its constituent functional groups, is paramount.

Hazard Assessment

Based on related compounds, this compound should be treated as a compound that may cause skin, eye, and respiratory irritation.[5]

  • Adamantane Moiety: Generally considered to have low toxicity. However, dust inhalation should be avoided.[6][7]

  • Bromine Atom: Organobromine compounds can be toxic and may pose environmental hazards. Thermal decomposition can release hazardous gases like hydrogen bromide.[8][9]

  • Carboxylic Acid Group: Carboxylic acids can be corrosive and cause irritation to the skin and eyes.[10][11][12]

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSource/Rationale
Appearance Colorless to off-white solidBased on similar adamantane derivatives.[1][13]
Melting Point Likely >100 °CAdamantane has a high melting point (270 °C).[1]
Solubility Insoluble in water; soluble in organic solventsAdamantane is insoluble in water but soluble in organic liquids.[1]
Stability Stable under recommended storage conditionsAdamantane derivatives are generally stable.[6]
Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[6]Protects against accidental splashes and airborne particles.
Hand Protection Nitrile or other impervious gloves.[6]Prevents direct skin contact. Gloves should be inspected before use and changed regularly.
Body Protection A standard laboratory coat.[6]Protects skin and clothing from potential spills.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[6] If dust is generated, a NIOSH-approved N95 particulate respirator is recommended.[6]Minimizes the inhalation of airborne particles.
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[6]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[6]

Storage and Handling
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][14] A recommended temperature range is between 2-8°C.[14] Protect from light and moisture.[9][14]

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[14]

  • Handling Practices: Avoid direct contact with skin, eyes, and clothing.[6] Minimize dust generation.[6] After handling, wash hands thoroughly with soap and water.[6]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[11] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[6][15] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[6][16] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal

Dispose of waste in accordance with local, state, and federal regulations. As a brominated organic compound, it should be disposed of as halogenated organic waste.[8][17] Incineration at a licensed hazardous waste facility is a common disposal method for such compounds.[8]

Experimental Protocols

The following protocols are provided as examples of common laboratory workflows involving this compound.

Protocol for Preparation of a Stock Solution

This protocol outlines the preparation of a stock solution for use in biological assays or chemical reactions.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Calculate required mass of compound B Weigh compound in a fume hood A->B C Transfer compound to a volumetric flask B->C D Add appropriate solvent (e.g., DMSO, DMF) C->D E Sonicate or vortex to dissolve D->E F Bring to final volume with solvent E->F G Aliquot into smaller volumes F->G H Store at -20°C or -80°C, protected from light G->H

Caption: Workflow for preparing a stock solution of this compound.

Step-by-Step Methodology:

  • Calculation: Determine the mass of this compound required to achieve the desired stock solution concentration.

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of the compound into a tared weigh boat.

  • Transfer: Transfer the weighed compound into an appropriate-sized volumetric flask.

  • Dissolution: Add a portion of the desired solvent (e.g., DMSO, DMF) to the flask. Use a solvent in which the compound is known to be soluble.

  • Mixing: Gently swirl the flask or use a vortex mixer or sonicator to aid in dissolution.

  • Final Volume: Once the solid is completely dissolved, carefully add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Aliquoting and Storage: Cap the flask and invert it several times to ensure a homogenous solution. For long-term storage and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials. Store at -20°C or -80°C, protected from light.

Protocol for Use in a Suzuki Coupling Reaction

This protocol provides a general framework for using this compound as a substrate in a Suzuki coupling reaction, a common method for forming carbon-carbon bonds.

Workflow for a Suzuki Coupling Reaction

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, boronic acid, and catalyst to a reaction vessel B Add base and solvent A->B C Degas the reaction mixture B->C D Heat the reaction mixture under inert atmosphere C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool the reaction and quench E->F G Extract the product with an organic solvent F->G H Dry, filter, and concentrate the organic layer G->H I Purify the crude product by column chromatography H->I

Caption: General workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add the appropriate solvent system (e.g., toluene/water, dioxane/water).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

While this compound is a promising compound for research and development, its safe handling is of utmost importance. By adhering to the guidelines outlined in this document, researchers can minimize risks and work effectively with this valuable chemical entity. Always consult your institution's safety protocols and seek guidance from your environmental health and safety department when in doubt.

References

  • How to store adamantane (CAS 281 - 23 - 2) properly? - Blog. (2025-08-27).
  • Carboxylic acid-SAM Form
  • Essential Safety and Operational Guide for Handling Adamantane-d16 - Benchchem.
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025-03-18).
  • Bromination Process For Disposal Of Spilled Hazardous M
  • PAF C-16 Carboxylic Acid Safety Data Sheet | PDF | Dangerous Goods - Scribd.
  • SAFETY D
  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE - Zaera Research Group. (2014-03-03).
  • SAFETY D
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk.
  • SAFETY DATA SHEET - Fisher Scientific. (2013-10-29).
  • Safety D
  • Safety Data Sheet - Cayman Chemical. (2024-02-20).
  • Safety Data Sheet: Adamantane - Chemos GmbH&Co.KG.
  • SAFETY D
  • Safety Data Sheet - Fisher Scientific. (2015-03-19).
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Bromine in waste incineration: partitioning and influence on metal volatilis
  • bromo-(3-(bromo-carboxy-methyl)-adamantan-1-yl)-acetic acid - Sigma-Aldrich.
  • 3-Bromo-1-adamantanecarboxylic acid SDS, 21816-08-0 Safety D
  • Adamantane Formula, Derivatives, Structure, Uses, MSDS - Chemistry Learner.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024-04-26).
  • Adamantan-1-yl-bromo-acetic acid | SCBT - Santa Cruz Biotechnology.
  • 1-Bromoadamantane - Wikipedia.
  • Bromo-(3-hydroxy-adamantan-1-yl)-acetic acid | Building block | 产品中心.
  • CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google P
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2025-10-17).
  • 2-(Adamantan-1-yl)acetic acid - Oakwood Chemical.
  • Bromo-(3-hydroxy-adamantan-1-yl)-acetic acid - ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3-Bromoadamantan-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we address common questions and troubleshoot potential issues you may encounter during your experiments, focusing on the causality behind experimental choices to ensure both high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two principal and scientifically vetted routes for synthesizing this target molecule. The choice between them largely depends on the availability of starting materials, safety considerations, and desired scale.

  • The Malonic Ester Synthesis Route: This classic method builds the acetic acid side chain by alkylating a malonic ester with a suitable bromoadamantane precursor, followed by hydrolysis and decarboxylation.[1] It is a robust method for forming the C-C bond at the adamantyl bridgehead.

  • The Arndt-Eistert Homologation Route: This elegant reaction sequence extends a carboxylic acid by a single methylene (-CH₂) group.[2] It begins with 3-bromo-1-adamantanecarboxylic acid and proceeds via a diazoketone intermediate that undergoes a Wolff rearrangement.[3]

Q2: How do I choose the best synthetic route for my needs?

Your choice should be guided by a careful consideration of the pros and cons of each pathway. The bulky and sterically hindered nature of the adamantane cage is a critical factor in all steps.[4]

FeatureMalonic Ester Synthesis RouteArndt-Eistert Homologation Route
Starting Material 1,3-Dibromoadamantane3-Bromo-1-adamantanecarboxylic acid
Key Steps Alkylation, Hydrolysis, Decarboxylation[5]Acid Chloride Formation, Diazoketone Synthesis, Wolff Rearrangement[6]
Primary Advantages Uses common and relatively inexpensive reagents. Avoids highly toxic and explosive diazomethane if the classic procedure is a concern.Generally clean reaction with high stereochemical retention if a chiral center were present.[2] Can be highly efficient.
Primary Disadvantages Risk of dialkylation, leading to difficult-to-separate byproducts.[7] Steric hindrance can make both alkylation and subsequent ester hydrolysis challenging.[8]Traditionally uses diazomethane, which is toxic and explosive.[2] Safer alternatives like (trimethylsilyl)diazomethane are available but more expensive.[9]
Ideal For Scenarios where 1,3-dibromoadamantane is readily available and safety protocols for diazomethane are not in place.Projects where the starting carboxylic acid is available or easily synthesized, and high purity is paramount.
Q3: What is the recommended starting material for the Arndt-Eistert route, and how can it be prepared?

The required starting material is 3-bromo-1-adamantanecarboxylic acid . This can be synthesized from 1-adamantanecarboxylic acid via a bromination reaction. Adamantane and its derivatives readily undergo reaction at the tertiary bridgehead carbons.[10] A common method involves reacting 1-adamantanecarboxylic acid with liquid bromine, often in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride, to facilitate the electrophilic substitution at the C-3 position.[11]

Q4: Are there significant safety concerns with the Arndt-Eistert reaction?

Yes, the classic Arndt-Eistert synthesis involves diazomethane, which is a highly toxic and explosive gas.[2] For this reason, many modern protocols recommend safer alternatives. The use of (trimethylsilyl)diazomethane is a widely accepted safer alternative that often provides comparable or better yields.[9] Regardless of the reagent used, the generation and handling of diazo compounds should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and a blast shield.

Troubleshooting Guide & Experimental Protocols

This section addresses specific experimental challenges in a question-and-answer format, providing detailed protocols and explaining the underlying chemical principles.

Route A: Malonic Ester Synthesis
Workflow Overview

G cluster_0 Route A: Malonic Ester Synthesis A 1,3-Dibromoadamantane C Alkylation (Diethyl (3-bromoadamantan-1-yl)malonate) A->C B Diethyl Malonate + NaOEt B->C Forms enolate nucleophile D Saponification (e.g., KOH, EtOH/H2O) C->D Hydrolysis of esters E Diacid Intermediate D->E F Acidification & Decarboxylation (H3O+, Heat) E->F G Final Product: This compound F->G

Caption: Workflow for the Malonic Ester Synthesis route.

Problem 1: Low yield during the alkylation of diethyl malonate with 1,3-dibromoadamantane.

Answer: Low yields in this step are common and typically stem from two main issues: steric hindrance and side reactions.

Causality & Explanation: The adamantyl cage is exceptionally bulky, which significantly slows the rate of the desired SN2 reaction between the malonate enolate and the tertiary carbon of the adamantane.[4] This sluggish primary reaction allows competing side reactions to become more prominent.

  • Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and react with a second molecule of 1,3-dibromoadamantane. This is a major drawback of the malonic ester synthesis.[7]

  • Elimination: Although less likely at a bridgehead carbon which resists forming a double bond (Bredt's rule), harsh conditions could promote other pathways.

  • Incomplete Reaction: Due to the steric hindrance, the reaction may simply not go to completion under standard conditions.

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a significant excess of diethyl malonate (e.g., 3-5 equivalents). This statistically favors the reaction of the bromoadamantane with the starting malonate rather than the mono-alkylated product, thus minimizing dialkylation.[12]

  • Choice of Base and Solvent: Use sodium ethoxide (NaOEt) in absolute ethanol. It is crucial to match the alkoxide base to the ester to prevent transesterification.[7] A non-polar, aprotic solvent like THF with a stronger, non-nucleophilic base (e.g., sodium hydride, NaH) can also be effective, as NaH irreversibly forms the enolate.

  • Increase Reaction Time and Temperature: Given the steric hindrance, prolonged heating under reflux is often necessary. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Detailed Protocol: Alkylation Step
  • In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) to prepare sodium ethoxide.

  • To the cooled ethoxide solution, add diethyl malonate (3.0 eq) dropwise.

  • Stir the mixture for 30 minutes at room temperature to ensure complete enolate formation.

  • Add a solution of 1,3-dibromoadamantane (1.0 eq) in a minimal amount of absolute ethanol or THF.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring progress via TLC.

  • After cooling, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography to separate mono- and di-alkylated products.

Problem 2: Incomplete hydrolysis (saponification) of the diethyl ester intermediate.

Answer: The steric bulk of the adamantyl group can shield the ester carbonyls from nucleophilic attack by hydroxide, making saponification difficult.[8]

Causality & Explanation: Ester hydrolysis, whether acid or base-catalyzed, requires the approach of a nucleophile (water or hydroxide) to the carbonyl carbon.[13] The neopentyl-like environment created by the adamantane cage makes this approach sterically hindered, requiring more forcing conditions than for a simple alkyl ester.

Troubleshooting & Optimization:

  • Harsher Conditions: Increase the concentration of the base (e.g., 5-10 M KOH or NaOH), use a co-solvent like DMSO to increase the reaction temperature, and prolong the reflux time.

  • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes facilitate hydrolysis in a biphasic system.

  • Acid-Catalyzed Hydrolysis: While base-catalyzed saponification is more common, acid-catalyzed hydrolysis (e.g., using a mixture of acetic acid, H₂SO₄, and water) can be an effective alternative.[14]

Problem 3: The final decarboxylation step is inefficient.

Answer: Decarboxylation of the adamantyl-substituted malonic acid should be relatively straightforward but requires sufficient heat and acidic conditions.

Causality & Explanation: The decarboxylation of a malonic acid derivative proceeds through a cyclic, six-membered transition state, which is a type of pericyclic reaction.[15] This process is thermally driven. The key is to first successfully hydrolyze the diester to the diacid. Once the diacid is formed and protonated, heating above its melting point or in a high-boiling solvent will cause it to readily lose CO₂.[16]

Troubleshooting & Optimization:

  • Ensure Complete Hydrolysis: Verify that the prior saponification step went to completion. The presence of any remaining ester will prevent decarboxylation.

  • Acidify Properly: After hydrolysis, ensure the reaction mixture is thoroughly acidified (pH < 2) to fully protonate both carboxylate groups.

  • Sufficient Heating: Heat the acidified aqueous solution to reflux, or remove the solvent and heat the crude diacid neat to a temperature above its melting point (typically 140-180 °C) until gas evolution (CO₂) ceases.

Route B: Arndt-Eistert Homologation
Workflow Overview

G cluster_1 Route B: Arndt-Eistert Homologation H 3-Bromo-1-adamantane- carboxylic acid I Acid Chloride Formation (e.g., SOCl2 or (COCl)2) H->I J Adamantylacetyl chloride I->J K Reaction with (TMS)CHN2 or CH2N2 J->K L α-Diazoketone Intermediate K->L M Wolff Rearrangement (Ag2O, H2O, heat) L->M Forms ketene intermediate N Final Product: This compound M->N

Caption: Workflow for the Arndt-Eistert Homologation route.

Problem 4: Low yield in forming the α-diazoketone intermediate.

Answer: This step is critical and can fail due to impure starting materials or improper handling of the diazomethane reagent.

Causality & Explanation: The reaction requires a highly reactive acyl chloride to acylate the diazomethane. Any residual moisture or nucleophilic impurities in the acyl chloride can consume it before it reacts with the diazomethane. Furthermore, diazomethane itself can be consumed by any acidic protons present.[3] The reaction typically requires two equivalents of diazomethane: one for the acylation and one to neutralize the HCl byproduct.[6]

Troubleshooting & Optimization:

  • Purity of Acyl Chloride: Ensure the 3-bromo-1-adamantanecarbonyl chloride is freshly prepared or distilled before use. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent reagents for this transformation.[17] Remove all excess chlorinating agent under vacuum before proceeding.

  • Reagent Stoichiometry: Use at least two equivalents of diazomethane or (trimethylsilyl)diazomethane.

  • Temperature Control: Add the acyl chloride solution slowly to the diazomethane solution at a low temperature (0 °C) to control the reaction rate and minimize side reactions.[6]

Detailed Protocol: Arndt-Eistert Synthesis
  • Acid Chloride Formation: To a solution of 3-bromo-1-adamantanecarboxylic acid (1.0 eq) in dry dichloromethane (DCM) with a catalytic amount of DMF, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under vacuum.

  • Diazoketone Formation: Dissolve the crude acyl chloride in dry THF or diethyl ether. Cool this solution to 0 °C. In a separate flask, prepare a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.2 eq). Slowly add the acyl chloride solution to the (trimethylsilyl)diazomethane solution at 0 °C. Allow the reaction to warm to room temperature and stir for 10-12 hours.[6]

  • Wolff Rearrangement: To the crude diazoketone solution, add silver benzoate (AgOBz, 0.2 eq) as a catalyst, followed by a mixture of dioxane and water (e.g., 10:1).[6] Heat the mixture to 80-90 °C and stir for several hours until TLC analysis shows complete consumption of the diazoketone.

  • Workup: Cool the reaction, filter through celite to remove the silver catalyst, and acidify the filtrate with aqueous HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, which can be purified by recrystallization or chromatography.

Problem 5: The Wolff rearrangement is sluggish or fails.

Answer: The Wolff rearrangement is the key step and its success depends on the catalyst and reaction conditions.

Causality & Explanation: The Wolff rearrangement involves the conversion of the α-diazoketone to a highly reactive ketene intermediate, which is then trapped by a nucleophile (water, in this case).[2][3] This rearrangement can be initiated thermally, photochemically, or, most commonly, by a metal catalyst like silver(I) oxide (Ag₂O) or silver benzoate.[3] If the catalyst is inactive or the temperature is too low, the rearrangement will not occur efficiently.

Troubleshooting & Optimization:

  • Catalyst Choice: Silver benzoate is often preferred as it is more soluble in organic solvents than Ag₂O. Ensure the catalyst is fresh and active.

  • Temperature: The reaction often requires heating (e.g., 60-100 °C) to proceed at a reasonable rate.

  • Solvent: A solvent like dioxane or THF is typically used. The presence of a nucleophile (water for the acid, an alcohol for an ester) is essential to trap the ketene intermediate and prevent polymerization.[3]

References
  • Zemlicka, J., & Kruppa, J. (1968). Hydrolysis by plasma cholinesterase of complex adamantyl-containing esters . PubMed. Available at: [Link]

  • Mulhall, A. (n.d.). Arndt-Eistert Homologation . Prezi. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis . organic-chemistry.org. Available at: [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis . Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis . organic-chemistry.org. Available at: [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples . nro-chem.com. Available at: [Link]

  • Leclaire, M., et al. (2019). Synthesis of Adamantyl H-Phosphinate Esters . ResearchGate. Available at: [Link]

  • Chem-Station. (2014). Arndt-Eistert Synthesis . chem-station.com. Available at: [Link]

  • Chemistry LibreTexts. (2023). Arndt-Eistert reaction . chem.libretexts.org. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis . theorganicchemistrytutor.com. Available at: [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis . chemistrysteps.com. Available at: [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis . Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Adamantane . Wikipedia. Available at: [Link]

  • Doucet, H., et al. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions . Molecules. Available at: [Link]

  • Ashenhurst, J. (2022). Decarboxylation . Master Organic Chemistry. Available at: [Link]

  • Costantino, M. G., et al. (2025). Unveiling the Decarboxylation of a Malonic Acid-Containing Macrocycle at Acidic pH . Chemistry – A European Journal. Available at: [Link]

  • Fray, M. J., et al. (2011). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid . Organic Process Research & Development. Available at: [Link]

  • Griffin, J. D., et al. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis . Journal of the American Chemical Society. Available at: [Link]

  • Jamison, C. R., & MacMillan, D. W. C. (2018). Direct radical functionalization methods to access substituted adamantanes and diamondoids . Tetrahedron. Available at: [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation . Wikipedia. Available at: [Link]

  • Kuyukina, M. S., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches . International Journal of Molecular Sciences. Available at: [Link]

  • Moiseev, I. K., et al. (2009). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives . Russian Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation . organic-chemistry.org. Available at: [Link]

  • US Patent US5015758A. (1991). Process for the preparation of 1-adamantane derivatives. Google Patents.
  • Chinese Patent CN101747212B. (2012). Method for synthesizing 3-amino-1-adamantanol. Google Patents.
  • Wang, Y., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol . ACS Omega. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-protoadamantanone . orgsyn.org. Available at: [Link]

  • Li, J., et al. (2014). Preparation of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoacetic Acid: A Key Intermediate for Saxagliptin . ResearchGate. Available at: [Link]

  • Zefirov, N. S., et al. (2015). Reactions of methyl esters of adamantane acids with acetonitrile . Russian Chemical Bulletin. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis . YouTube. Available at: [Link]

  • Dzhemilev, U. M., et al. (2007). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) . ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Bromoadamantan-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and sterically hindered adamantane derivative. Here, we address common challenges encountered during its purification, offering troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound. Each entry provides a potential diagnosis and a detailed, actionable solution.

Question 1: My final product shows persistent impurities after a single recrystallization. What are the likely contaminants and how can I remove them?

Answer:

Impurities in the synthesis of this compound typically fall into three categories: unreacted starting materials, reaction byproducts, and isomers. The bulky adamantane cage can sometimes co-crystallize with structurally similar molecules, making purification by simple recrystallization challenging.[1][2]

Common Impurities & Their Identification:

Impurity ClassSpecific Example(s)Identification MethodRationale for Persistence
Starting Materials 1,3-Dibromoadamantane¹H NMR, GC-MSHigh lipophilicity; can be trapped in the crystal lattice of the product.
Reaction Byproducts Adamantane-1,3-diacetic acid¹H NMR, LC-MSFormed if the starting material contained di-substituted adamantane precursors.
Isomeric Byproducts 2-(1-Bromoadamantan-3-yl)acetic acid¹³C NMR, HPLCMay form under certain reaction conditions; very similar polarity to the desired product.
Debrominated Product 2-(Adamantan-1-yl)acetic acid¹H NMR, LC-MSCan result from reductive side reactions; slightly less polar than the brominated product.

Comprehensive Purification Strategy:

A multi-step approach is often necessary. We recommend a primary acid-base extraction to remove neutral and basic impurities, followed by a carefully optimized recrystallization.

Workflow: Multi-Step Purification

G crude Crude Product (Dissolved in Ether/EtOAc) extract Step 1: Acid-Base Extraction (Wash with aq. NaHCO₃) crude->extract separate Separate Layers extract->separate aqueous Aqueous Layer (Contains Product as Sodium Salt) separate->aqueous Collect organic Organic Layer (Contains Neutral Impurities, e.g., 1,3-Dibromoadamantane) separate->organic Discard acidify Step 2: Re-acidification (Add 1M HCl until pH ~2) aqueous->acidify precipitate Precipitated Product acidify->precipitate filter Filter & Wash with Cold Water precipitate->filter dry Dry the Solid filter->dry recrystallize Step 3: Recrystallization (e.g., Ethanol/Water) dry->recrystallize final Pure Crystalline Product recrystallize->final

Caption: A robust workflow for purifying carboxylic acids.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform the extraction three times.

    • Expert Insight: We use a weak base like NaHCO₃ instead of a strong base (e.g., NaOH) to selectively extract the carboxylic acid without potentially hydrolyzing the bromo-substituent or other sensitive functional groups.

  • Combine & Wash: Combine the aqueous layers and wash once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is approximately 2. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

This material is now significantly purer and ready for final recrystallization.

Question 2: My purification yield is very low. What are the common causes of product loss and how can I mitigate them?

Answer:

Low recovery can stem from several factors, including incomplete precipitation, using a suboptimal recrystallization solvent, or physical loss during transfers. Given the compound's structure, its solubility can be tricky to manage.

Troubleshooting Low Yield:

Potential CauseRecommended SolutionScientific Rationale
Incomplete Precipitation Ensure pH is truly acidic (~2) during re-acidification. Check with pH paper.The sodium salt of the carboxylic acid is water-soluble. Complete protonation is required to minimize its aqueous solubility and force precipitation.
Suboptimal Recrystallization Perform a systematic solvent screen. Try mixed solvent systems like Ethanol/Water, Methanol/Water, or Ethyl Acetate/Hexane.The ideal solvent system will dissolve the compound when hot but cause it to crystallize with minimal solubility when cold. Adamantane derivatives often require such binary systems to balance the polarity of the carboxylic acid and the non-polarity of the cage.[3]
Premature Crystallization During hot filtration of the recrystallization solution, use a pre-heated funnel and flask to prevent the product from crashing out on the filter paper.Rapid cooling leads to premature crystallization and loss of product before it can be collected in the crystallization vessel.
Excessive Washing Wash the final crystalline product with a minimal amount of ice-cold recrystallization solvent.Even when cold, the product has some solubility in the mother liquor. Using excessive or warm solvent for washing will dissolve and wash away a portion of the purified product.

Experimental Protocol: Optimized Recrystallization

  • Solvent Selection: Place a small amount of your product (10-20 mg) in a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves upon heating, it's a potential candidate.

  • Procedure:

    • Place the dried, pre-purified product in an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.

    • If using a mixed system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add another drop or two of the primary solvent to redissolve the precipitate.

    • Remove from heat and allow the solution to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash sparingly with an ice-cold mixture of the recrystallization solvents. Dry under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for assessing the purity of this compound?

A: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. A reverse-phase C18 column is typically effective. The key challenge is managing the peak shape of the carboxylic acid.

  • Methodology: Use a mobile phase consisting of an acetonitrile/water mixture.

  • Expert Tip: To obtain sharp, symmetrical peaks, it is crucial to acidify the mobile phase. Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and acetonitrile. This suppresses the ionization of the carboxylic acid, preventing interaction with residual silanols on the stationary phase and thus eliminating peak tailing.[4]

Q2: Can I use column chromatography for large-scale purification?

A: Yes, silica gel column chromatography can be used, but it requires careful setup to be efficient for this particular molecule.

Workflow: Column Chromatography Purification

G start Dissolve Crude Product in Minimal Dichloromethane adsorb Adsorb onto Silica Gel (Dry Loading) start->adsorb load Load Sample onto Column adsorb->load column Prepare Silica Gel Column (Slurry pack with Hexane) column->load elute Elute with Gradient (e.g., 0% to 20% Ethyl Acetate in Hexane + 0.5% Acetic Acid) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final Pure Product evaporate->final

Caption: Workflow for silica gel chromatography purification.

  • Eluent System: A gradient system of ethyl acetate in hexanes is a good starting point.

  • Crucial Additive: Just as with HPLC, you must add a small amount of acetic acid (~0.5-1%) to the eluent. This is a non-negotiable step to ensure the carboxylic acid elutes properly and does not streak down the column.

  • Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.

Q3: What are the key signals to look for in ¹H NMR to confirm the structure and purity?

A: The ¹H NMR spectrum of adamantane derivatives is complex due to extensive peak overlap in the 1.5-2.5 ppm region. However, there are key diagnostic signals.

  • Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>10 ppm). Its presence is a primary indicator of your product.

  • Methylene Protons (-CH₂-COOH): A singlet integrating to 2H, usually between 2.0 and 2.5 ppm. The chemical shift will be influenced by the adamantane cage.

  • Adamantane Cage Protons: A series of broad multiplets between ~1.5 and 2.4 ppm. A clean spectrum in this region, free of unexpected sharp signals, suggests the absence of many organic impurities. The protons on the carbons adjacent to the bromine atom will be shifted slightly downfield.

  • Purity Check: Integrate the methylene singlet at ~2.2 ppm against any impurity peaks. This provides a rough estimate of purity. For example, if you see a signal for residual ethyl acetate, you can quantify it relative to your product signal.

References

  • RSC Publishing. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. The Royal Society of Chemistry. [Link]

  • Google Patents. (Date Not Available).
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • Sasaki, T. (Date Not Available). SYNTHESIS OF ADAMANTANE DERIVATIVES. 44. FACILE SYNTHESIS DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION. [Link]

  • SpringerLink. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. [Link]

  • NIST. (Date Not Available). Adamantane-1-carboxylic acid. NIST WebBook. [Link]

  • Google Patents. (Date Not Available).
  • SciSpace. (1960). Rapid Paper Chromatography of Carboxylic Acids. [Link]

  • DTIC. (Date Not Available). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. [Link]

  • Google Patents. (Date Not Available). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Ivleva, E. A., et al. (Date Not Available). SYNTHESIS OF SUBSTITUTED BRIDGED CARBOXYLIC ACIDS OF THE ADAMANTANE SERIES. Russian Journal of Organic Chemistry. [Link]

  • ResearchGate. (2011). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization. [Link]

  • Roque, A. C. A., et al. (Date Not Available). Challenges and opportunities in the purification of recombinant tagged proteins. PMC. [Link]

  • ResearchGate. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]

  • ACS Publications. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. [Link]

Sources

Technical Support Center: Stability of 2-(3-Bromoadamantan-1-yl)acetic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Bromoadamantan-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction: The Nature of this compound

This compound possesses a unique rigid, three-dimensional adamantane core, which imparts high lipophilicity and thermal stability.[1][2] However, the presence of a tertiary bromine atom at the 3-position and a carboxylic acid moiety introduces potential routes for degradation in solution. Understanding these pathways is critical for accurate and reproducible experimental outcomes. This guide will focus on the primary stability concern: hydrolysis, and will also address other potential degradation mechanisms such as oxidation and photodegradation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of this compound in solution.

FAQ 1: My solution of this compound shows a new, more polar peak on HPLC over time. What is this and why is it happening?

Answer:

The appearance of a more polar peak is a strong indicator of hydrolysis , the most common degradation pathway for this compound. The tertiary bromine on the adamantane cage is susceptible to nucleophilic substitution by water or other nucleophilic components in your solution, leading to the formation of 2-(3-hydroxyadamantan-1-yl)acetic acid .[3]

Causality: The adamantane structure can stabilize a carbocation intermediate, facilitating an SN1-type reaction mechanism, especially in polar protic solvents.[4] The rate of this hydrolysis is influenced by several factors:

  • pH: The reaction can be accelerated under both acidic and basic conditions.

  • Solvent: Polar protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and facilitate the ionization of the C-Br bond.[5]

  • Temperature: Higher temperatures will increase the rate of hydrolysis.

Troubleshooting Steps:

  • Confirm the Degradant: The primary method to confirm the identity of the new peak is to compare its retention time and mass spectrum with a synthesized standard of 2-(3-hydroxyadamantan-1-yl)acetic acid.[6]

  • Control the Environment:

    • pH: If your experimental conditions allow, work at a neutral pH to minimize acid or base-catalyzed hydrolysis.

    • Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF, DMSO) that have been thoroughly dried.[7] If aqueous solutions are necessary, prepare them fresh and use them promptly.

    • Temperature: Store stock solutions at low temperatures (2-8°C or -20°C) and minimize the time solutions are kept at room temperature or elevated temperatures.

FAQ 2: I've observed a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of my compound?

Answer:

Absolutely. The formation of 2-(3-hydroxyadamantan-1-yl)acetic acid from the parent compound can significantly alter its biological activity. The change from a lipophilic bromine atom to a hydrophilic hydroxyl group can affect target binding, cell permeability, and overall pharmacokinetics.

Troubleshooting Steps:

  • Purity Analysis of Dosing Solutions: Before and after your assay, analyze the purity of your dosing solution using a stability-indicating HPLC method (see Section 4). This will quantify the extent of degradation that has occurred during the experiment.

  • Forced Degradation Study: To understand the potential impact of degradation, you can intentionally degrade a sample of your compound and test the activity of the resulting mixture. This can provide insight into the relative activity of the parent compound and its degradants.

  • Fresh Solution Preparation: Always prepare fresh working solutions from a solid stock immediately before each experiment to minimize the impact of degradation.

FAQ 3: How should I prepare and store stock solutions of this compound to ensure maximum stability?

Answer:

Proper preparation and storage are crucial for maintaining the integrity of your compound.

Recommended Storage and Handling Protocol:

  • Solid Compound: Store the solid material in a tightly sealed container in a desiccator at 2-8°C, protected from light.

  • Stock Solutions:

    • Solvent: Prepare high-concentration stock solutions in a dry, aprotic solvent such as anhydrous DMSO or acetonitrile.

    • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and contamination with atmospheric moisture. Store these aliquots at -20°C or -80°C.

    • Inert Atmosphere: When preparing stock solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.

Parameter Recommendation for Optimal Stability Rationale
Solvent Anhydrous aprotic solvents (e.g., DMSO, Acetonitrile)Minimizes the presence of nucleophiles (water) that can cause hydrolysis.
Temperature -20°C or -80°C for long-term storageReduces the kinetic rate of degradation reactions.
Light Store in amber vials or protected from lightPrevents potential photolytic degradation.
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture.

Potential Degradation Pathways

The stability of this compound can be compromised through several mechanisms. Understanding these pathways is the first step in mitigating them.

cluster_0 This compound cluster_1 Degradation Products A Parent Compound B 2-(3-hydroxyadamantan-1-yl)acetic acid A->B Hydrolysis (H₂O, pH, Temp) C Oxidized Products A->C Oxidation (e.g., H₂O₂, light) D Photodegradation Products A->D Photolysis (UV/Vis Light)

Caption: Primary degradation pathways for this compound.

Experimental Protocols

To empower you to assess the stability of your compound, we provide the following detailed protocols for a forced degradation study and a stability-indicating HPLC-UV method.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[8][9]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and degradation pathways.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a chosen solvent (e.g., 50:50 acetonitrile:water) at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV and LC-MS/MS to identify and quantify the degradants.

A Start: Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid & Solution) A->E F Photolytic Degradation (UV/Vis Light) A->F G Analysis (HPLC-UV, LC-MS/MS) B->G C->G D->G E->G F->G

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-Bromoadamantan-1-yl)acetic acid. This document provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and experimental strategies to successfully handle this molecule in your research.

Understanding the Molecule: The Root of the Solubility Challenge

This compound possesses a unique bifunctional structure that is the primary source of its challenging solubility profile.

  • The Adamantane Cage: The core of the molecule is a bulky, rigid, and highly lipophilic (hydrophobic) adamantane group. This three-dimensional diamondoid structure significantly contributes to low aqueous solubility.[1][2]

  • The Carboxylic Acid Group: The acetic acid moiety provides a hydrophilic, ionizable handle. This functional group is the key to manipulating the molecule's solubility, particularly in aqueous systems, through pH modification.[2][3]

The molecule's overall behavior is a balance between these two opposing characteristics. In neutral water, the hydrophobic nature of the adamantane cage dominates, leading to poor solubility.[4][5]

Troubleshooting Guide & Step-by-Step Protocols

This section is designed in a question-and-answer format to directly address the most common solubility problems.

Q1: My compound is insoluble in neutral aqueous buffers (e.g., PBS pH 7.4). How can I dissolve it for my biological assay?

Root Cause: At neutral pH, the carboxylic acid group is only partially deprotonated, and the molecule remains largely in its less soluble, neutral form. The hydrophobic adamantane cage prevents effective solvation by water.

Primary Solution: pH Adjustment

The most effective initial strategy is to deprotonate the carboxylic acid to form a much more water-soluble carboxylate salt. This is achieved by increasing the pH of the solvent.

Step-by-Step Protocol 1: Preparing an Aqueous Alkaline Stock Solution

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add a portion of the final desired volume of purified water (e.g., add 800 µL for a final volume of 1 mL) to the powder. The compound will likely remain as a suspension.

  • Basification: While stirring or vortexing, add a 1 M NaOH solution dropwise. Monitor the solution closely. As the pH increases, the powder will begin to dissolve.

    • Expert Tip: The pKa of similar adamantane acetic acids is predicted to be around 5.0.[6] To ensure complete deprotonation and dissolution, the final pH should be at least 2 units above the pKa. Aim for a final pH between 7.5 and 9.0.

  • Complete Dissolution: Continue adding base until the solution becomes completely clear. Use a pH meter for accurate measurement if necessary.

  • Final Volume Adjustment: Once fully dissolved, add purified water to reach the final desired concentration and volume.

  • Sterilization (Optional): If required for your application, filter the final stock solution through a 0.22 µm syringe filter compatible with aqueous solutions.

Caution: This basic stock solution will have a high pH. When diluting into your final assay medium, ensure the buffering capacity of the medium is sufficient to bring the final pH back to the desired physiological range.

Q2: I need to work with organic solvents. Which ones are most likely to dissolve the compound?

Root Cause: The compound's lipophilic adamantane core makes it amenable to dissolution in many organic solvents. The choice depends on the requirements of the downstream application.

Primary Solution: Use of Polar Aprotic Solvents

For creating high-concentration stock solutions, polar aprotic solvents are typically the first choice.

Recommended Solvents & Protocol

  • Top Choices: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. They are highly polar and can effectively solvate both the carboxylic acid group and the adamantane cage.

  • Protocol:

    • Add the desired volume of DMSO or DMF directly to the weighed powder.

    • Use gentle vortexing or sonication to aid dissolution. Sonication is particularly effective for breaking up small solid aggregates.[7]

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8][9]

Data Summary: Solvent Recommendations

Solvent ClassRecommended SolventsExpected SolubilityKey Considerations
Polar Aprotic DMSO, DMFHigh Excellent for high-concentration stock solutions. Ensure final concentration in assays is low (typically <0.5%) to avoid solvent toxicity.[8]
Alcohols Ethanol, MethanolModerate to High Good solubility.[4] Can be used as co-solvents in aqueous formulations.
Ethers Tetrahydrofuran (THF)Moderate Good for chemical reactions but less common for biological assays due to volatility and potential for peroxide formation.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Primarily used for organic synthesis and purification, not for biological applications.[4]
Non-polar Hexanes, TolueneLow The carboxylic acid group limits solubility in purely non-polar solvents.
Aqueous Water (neutral pH)Very Low / Insoluble Requires pH adjustment or other formulation strategies.[4][5]
Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer. What is happening and how can I prevent it?

Root Cause: This is a common issue known as "crashing out." The compound is highly soluble in 100% DMSO but becomes insoluble when the solvent environment abruptly changes to a mostly aqueous one upon dilution.

Solution 1: Employing a Co-solvent System

A co-solvent is a water-miscible organic solvent used in small percentages in the final aqueous solution to increase the solubility of a lipophilic compound.[10][11]

Step-by-Step Protocol 2: Dilution Using a Co-solvent

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO at a concentration 10-20 times higher than your final desired concentration.

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution. For example, dilute the 100% DMSO stock into a solution of 10% DMSO in saline or buffer. This gradual change in solvent polarity can help prevent precipitation.[12]

  • Final Dilution: Add the DMSO stock solution (or the intermediate dilution) to your final aqueous buffer while vortexing vigorously. The key is to ensure rapid mixing to prevent localized high concentrations that can initiate precipitation.

  • Final Co-solvent Concentration: Aim for a final DMSO concentration of 1% or less in your assay to minimize biological effects. For in-vivo studies, formulations often use a mixture of solvents like DMSO, PEG300, and Tween 80.[13]

Solution 2: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the lipophilic adamantane moiety, effectively shielding it from the aqueous environment and increasing solubility.[14][15] β-cyclodextrin is particularly well-suited for complexing with adamantane derivatives.[16][17]

Step-by-Step Protocol 3: Formulation with β-Cyclodextrin

  • Prepare a Cyclodextrin Solution: Dissolve β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer.

  • Add the Compound: Add the powdered this compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours at room temperature or with gentle heating (e.g., 37-40°C) to facilitate the formation of the inclusion complex.

  • Clarification: The solution should become clear as the complex forms. If some solid remains, it can be removed by centrifugation or filtration.

Solubilization Strategy Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G cluster_0 Initial Decision cluster_1 Aqueous Pathway cluster_2 Organic Pathway start Start: Insoluble Compound decision1 Desired Medium? start->decision1 ph_adjust Protocol 1: Adjust pH > 7.5 (e.g., with NaOH) decision1->ph_adjust Aqueous polar_aprotic Try Polar Aprotic Solvent (DMSO, DMF) decision1->polar_aprotic Organic decision_aq Is it soluble? ph_adjust->decision_aq cosolvent Protocol 2: Add Co-solvent (e.g., 1-5% EtOH, DMSO) decision_aq->cosolvent No success_aq Success: Aqueous Solution decision_aq->success_aq Yes decision_co Is it soluble? cosolvent->decision_co cyclo Protocol 3: Use Cyclodextrins (e.g., HP-β-CD) decision_co->cyclo No decision_co->success_aq Yes cyclo->success_aq decision_org Is it soluble? polar_aprotic->decision_org alcohols Try Alcohols (Ethanol, Methanol) decision_org->alcohols No success_org Success: Organic Stock Solution decision_org->success_org Yes alcohols->success_org

Caption: Decision workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

  • Q: What is the estimated pKa of this compound?

  • Q: Can I use heat or sonication to help dissolve the compound?

    • A: Yes. Gentle heating (e.g., to 37-50°C) can increase the rate of dissolution. Sonication is also a very effective and generally safe method to aid dissolution by breaking down solid particles and increasing solvent interaction.[7] However, for any new compound, it is always prudent to first assess its thermal stability before applying heat.

  • Q: How should I properly prepare and store stock solutions?

    • A: Always use high-quality, anhydrous solvents like DMSO for organic stocks.[7] Prepare solutions by weighing the solid and adding solvent to a known volume in a volumetric flask.[18] For storage, it is best practice to filter the stock solution, aliquot it into single-use vials to avoid contamination and freeze-thaw cycles, and store at -20°C or -80°C.[8]

  • Q: My final application is very sensitive to organic solvents. Are there alternatives to DMSO?

    • A: Yes. If DMSO is not suitable, consider using ethanol as a co-solvent. Alternatively, the cyclodextrin formulation method (Protocol 3) is an excellent choice as it avoids organic co-solvents entirely.[11] Surfactant-based formulations using agents like Tween 80 or Cremophor EL are also common strategies in pharmaceutical development.[11][13]

References

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. (2021). MDPI. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Textile Auxiliaries & Chemicals News. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]

  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. (2021). PMC - NIH. [Link]

  • Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. (2021). PubMed. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC - NIH. [Link]

  • Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study. (2016). ResearchGate. [Link]

  • Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation. (2014). ResearchGate. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]

  • 2.5: Preparing Solutions. (2021). Chemistry LibreTexts. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021). YouTube. [Link]

  • Why are certain carboxylic acids lipophilic? (2019). Reddit. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of 2-(3-bromoadamantan-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The sterically hindered and polycyclic nature of the adamantane cage presents unique challenges in achieving efficient and high-yielding derivatization reactions.[1][2] This resource aims to equip you with the knowledge to overcome these obstacles.

Adamantane derivatives are crucial building blocks in medicinal chemistry due to their lipophilic properties and rigid structure, which can enhance the pharmacological profile of drug candidates.[3][] The successful derivatization of this compound into amides, esters, and other functional groups is a critical step in the synthesis of novel therapeutics.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Low or No Product Yield in Amide Coupling Reactions

Question: I am attempting to synthesize an amide from this compound and a primary/secondary amine using standard coupling reagents like EDC/HOBt or HATU, but I am observing very low to no conversion. What are the likely causes and how can I improve my yield?

Answer:

Low yields in amide coupling reactions with sterically hindered substrates like this compound are a common problem.[2] The bulky adamantyl cage significantly hinders the approach of the amine to the activated carboxylic acid intermediate.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid. The resulting activated species (e.g., O-acylisourea intermediate with EDC) may not be reactive enough to overcome the steric barrier for the subsequent nucleophilic attack by the amine.[2]

    • Solution: Switch to a more powerful coupling reagent. Uronium-based reagents like HATU, HBTU, or COMU are generally more effective for hindered substrates.[2] In particularly challenging cases, converting the carboxylic acid to an acid chloride can dramatically increase its reactivity.

  • Steric Hindrance: The adamantyl group provides significant steric bulk, which can impede the reaction.

    • Solution 1: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential side product formation at elevated temperatures. Heating the reaction to 80 °C may be beneficial.[2]

    • Solution 2: Increase Reaction Time: Due to slower reaction kinetics, extending the reaction time (e.g., to 24-48 hours) may be necessary. Monitor the reaction progress by LC-MS or TLC to determine the optimal time.

  • Side Reactions of the Activated Intermediate: The highly reactive activated intermediate can decompose or undergo side reactions if the desired reaction with the amine is slow.[2] For example, with carbodiimides, the O-acylisourea intermediate can rearrange to a stable N-acylurea.[2]

    • Solution: Pre-activation of the carboxylic acid can be beneficial. Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 5-15 minutes before adding the amine.[2] This allows for the formation of the active ester in situ before the amine is introduced.

Workflow for Troubleshooting Low Amide Coupling Yield

G start Low / No Yield in Amide Coupling check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents increase_temp_time Increase Reaction Temperature & Time check_reagents->increase_temp_time Reagents OK change_coupling_reagent Switch to More Potent Coupling Reagent (e.g., HATU, COMU) increase_temp_time->change_coupling_reagent Still Low Yield acid_chloride Convert to Acid Chloride change_coupling_reagent->acid_chloride No Improvement pre_activation Implement Pre-activation Protocol change_coupling_reagent->pre_activation Improved but not Optimal success Successful Amide Formation acid_chloride->success pre_activation->success

Caption: A decision tree for troubleshooting difficult amide couplings.

Issue 2: Difficulty in Achieving Complete Esterification

Question: I am trying to perform a Fischer esterification of this compound with an alcohol under acidic catalysis, but the reaction is slow and does not go to completion. How can I drive the reaction forward?

Answer:

Fischer esterification is an equilibrium-limited reaction.[6][7] The steric hindrance of the adamantyl group can further slow down the attainment of equilibrium.

Potential Causes & Solutions:

  • Equilibrium Limitation: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

    • Solution 1: Use a Dean-Stark Apparatus: If the reaction solvent forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark trap can be used to physically remove water as it is formed, thus driving the equilibrium towards the ester product.

    • Solution 2: Use an Excess of a Reactant: Using a large excess of the alcohol (if it is inexpensive and easily removable) or the carboxylic acid can shift the equilibrium towards the product side, according to Le Chatelier's principle.[7]

  • Insufficient Catalysis: The acid catalyst may not be effective enough to promote the reaction at a reasonable rate.

    • Solution: While sulfuric acid is a common catalyst, stronger acids or Lewis acids could be explored. However, care must be taken to avoid side reactions.

  • Alternative Esterification Methods: For highly hindered systems, a Fischer esterification may not be the most efficient method.

    • Solution: Consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or using a coupling reagent like DCC with DMAP as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for activating the carboxylic acid group of this compound for derivatization?

A1: Due to the steric hindrance, a robust activation method is crucial.

  • For Amide Synthesis: The formation of an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a highly effective, albeit potentially harsh, method.[8] For milder conditions, potent uronium-based coupling reagents such as HATU or COMU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are recommended.[2]

  • For Ester Synthesis: Direct conversion to an acid chloride followed by reaction with the desired alcohol is a reliable method. Alternatively, using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate esterification under milder conditions.

Q2: What are some common side reactions to be aware of during the derivatization of this compound?

A2:

  • With Strong Bases/Nucleophiles: The bromine atom on the adamantane cage is at a tertiary position and can be susceptible to substitution or elimination reactions under certain conditions, although this is generally less favorable than with other alkyl halides.

  • During Acid Chloride Formation: Overheating or prolonged reaction times with thionyl chloride can lead to charring and other decomposition pathways.

  • With Carbodiimide Reagents: As mentioned earlier, the formation of an N-acylurea byproduct is a common side reaction if the nucleophile (amine or alcohol) is not reactive enough.[2]

Q3: What are some recommended purification strategies for derivatives of this compound?

A3: The lipophilic and often crystalline nature of adamantane derivatives lends them to specific purification techniques.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure material.

  • Column Chromatography: For non-crystalline products or for separating closely related impurities, silica gel column chromatography is a standard method.[9] Given the non-polar nature of the adamantane core, solvent systems with low to moderate polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) are typically effective.

  • Sublimation: Adamantane and some of its derivatives can be purified by sublimation due to their high symmetry and volatility.[]

Q4: Are there any specific safety precautions to consider when working with this compound and its derivatization reagents?

A4: Standard laboratory safety practices should always be followed.

  • Reagents for Acid Chloride Formation: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Coupling Reagents: Some peptide coupling reagents can be sensitizers or have other health hazards.[10] Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Solvents: Anhydrous solvents are often required for these reactions to prevent quenching of reactive intermediates. Ensure proper handling and storage of anhydrous solvents.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).[2]

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).[2]

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.[2]

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.[2]

  • Monitor the reaction by LC-MS or TLC. If the reaction is sluggish, consider heating to 50-80 °C.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous workup and purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Esterification via Acid Chloride
  • In a fume hood, carefully add thionyl chloride (2-5 equiv) to this compound (1.0 equiv). A catalytic amount of DMF can be added to accelerate the reaction.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath and add the desired alcohol (1.0-1.2 equiv) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equiv) to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the crude product.

Data Summary Table

Derivatization MethodKey ReagentsTypical TemperatureProsCons
Amide Coupling (Uronium) HATU, DIPEARoom Temp to 80 °CMilder conditions, high yields for hindered substrates.[2]Reagents can be expensive.
Amide Coupling (Acid Chloride) SOCl₂ or (COCl)₂, Amine, Base0 °C to Room TempHighly reactive, often high conversion.Harsh conditions, potential for side reactions.
Fischer Esterification Alcohol, H₂SO₄ (cat.)RefluxInexpensive reagents.Equilibrium-limited, may require water removal.[6][7]
Esterification (DCC/DMAP) Alcohol, DCC, DMAP0 °C to Room TempMilder than acid chloride route.DCC byproduct can be difficult to remove.

Visualization of Key Concepts

General Derivatization Workflow

G start This compound activation Carboxylic Acid Activation start->activation amide_path Amine (R-NH2) activation->amide_path Amidation ester_path Alcohol (R-OH) activation->ester_path Esterification amide_product Amide Derivative amide_path->amide_product ester_product Ester Derivative ester_path->ester_product purification Workup & Purification amide_product->purification ester_product->purification final_product Pure Derivative purification->final_product

Caption: A generalized workflow for the derivatization process.

References

  • BenchChem. (n.d.). Overcoming common problems in the synthesis of adamantane derivatives.
  • BenchChem. (2025). Troubleshooting difficult amide bond formation with hindered substrates.
  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Chemical Science. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification.
  • ResearchGate. (2025). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • BOC Sciences. (n.d.). Adamantane Impurities.
  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection.
  • Organic Syntheses. (n.d.). Adamantane.
  • Organic Chemistry Portal. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.
  • Semantic Scholar. (n.d.). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification.
  • Journal of the American Chemical Society. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.
  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
  • National Institutes of Health. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • ACS Publications. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
  • Unknown Source. (2020).
  • National Institutes of Health. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • Unknown Source. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols.
  • Unknown Source. (n.d.).
  • ResearchGate. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Thermo Scientific. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). Bromo-(3-hydroxy-adamantan-1-yl)-acetic acid.
  • ResearchGate. (2025). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
  • Sigma-Aldrich. (n.d.). BROMO-(3-(BROMO-CARBOXY-METHYL)-ADAMANTAN-1-YL)-ACETIC ACID.
  • Santa Cruz Biotechnology. (n.d.). Bromo(3-bromo-1-adamantyl)acetic acid.
  • ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol.
  • Google Patents. (n.d.). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.

Sources

side reactions in the synthesis of 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Adamantane Derivatives Synthesis

Troubleshooting Guide: Side Reactions in the Synthesis of 2-(3-Bromoadamantan-1-yl)acetic Acid

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of adamantane-based scaffolds. Specifically, we will address common side reactions, mechanistic pitfalls, and troubleshooting strategies for the multi-step synthesis of this compound, a valuable building block in drug discovery.

The most common and logical synthetic route involves two key transformations:

  • Homologation: A one-carbon chain extension of 1-adamantanecarboxylic acid, typically via the Arndt-Eistert reaction, to yield 2-(adamantan-1-yl)acetic acid.[1]

  • Regioselective Bromination: A free-radical bromination of the adamantane cage to install a bromine atom at a tertiary (bridgehead) position.

This guide is structured as a series of frequently asked questions (FAQs) that directly tackle issues encountered during these stages. We will explore the causality behind these side reactions and provide validated protocols to mitigate them.

Part 1: The Homologation Step - Arndt-Eistert Synthesis

The Arndt-Eistert reaction is a robust method for converting a carboxylic acid to its one-carbon homologue.[2] It involves the conversion of the starting acid to an acyl chloride, reaction with diazomethane to form an α-diazoketone, and a subsequent silver-catalyzed Wolff rearrangement to a ketene, which is trapped by water to yield the final homologous acid.[3][4] While effective, several side reactions can compromise yield and purity.

Diagram: Arndt-Eistert Homologation Pathway & Key Side Reactions

Arndt_Eistert_Pathway cluster_main Main Synthetic Route cluster_side Common Side Reactions start 1-Adamantanecarboxylic Acid acid_chloride Adamantane-1- carbonyl Chloride start->acid_chloride  Acyl Halide Formation diazoketone α-Diazoketone Intermediate acid_chloride->diazoketone  Acylation hcl HCl (byproduct) acid_chloride->hcl ketene Ketene Intermediate diazoketone->ketene  -N₂ chloro_ketone α-Chloromethylketone (Side Product) diazoketone->chloro_ketone Reaction with HCl product 2-(Adamantan-1-yl)acetic Acid (Desired Product) ketene->product  Hydration ester_product Ester Byproduct (e.g., Methyl Ester) ketene->ester_product Trapped by ROH socl2 SOCl₂ or (COCl)₂ socl2->start ch2n2 CH₂N₂ (2 eq.) ch2n2->acid_chloride ag2o Ag₂O, H₂O, Δ (Wolff Rearrangement) ag2o->diazoketone hcl->diazoketone roh ROH (solvent impurity) roh->ketene

Caption: The Arndt-Eistert reaction pathway and common pitfalls.

FAQ 1: I've isolated a chlorinated impurity instead of my homologous acid. What is it and how do I prevent it?

Answer: You have likely formed an α-chloromethylketone. This common side product arises when the intermediate α-diazoketone reacts with the hydrogen chloride (HCl) generated during the initial acyl chloride formation step.[5]

  • Causality: The acylation of diazomethane with an acid chloride produces the α-diazoketone and one equivalent of HCl.[6] If this HCl is not neutralized, it will protonate a second molecule of the α-diazoketone, which then undergoes nucleophilic attack by the chloride ion, displacing the dinitrogen group to form the α-chloromethylketone.

  • Troubleshooting & Protocol:

    • Stoichiometry Control: The simplest solution is to use at least two equivalents of diazomethane. The first equivalent reacts with the acid chloride, and the second acts as a base to scavenge the generated HCl.[5]

    • Newman-Beal Modification: A safer and more efficient method is to add a non-nucleophilic base, such as triethylamine (Et₃N), to the reaction mixture.[4][6] The triethylamine will irreversibly trap the HCl as triethylammonium chloride, preventing it from reacting with your diazoketone intermediate.

    Recommended Protocol (Newman-Beal Modification):

    • Prepare a solution of adamantane-1-carbonyl chloride (1.0 equiv) in an anhydrous, inert solvent (e.g., THF).

    • In a separate flask, prepare a solution of diazomethane (~3.0 equiv) in ether at 0 °C. Crucially, add triethylamine (1.1 equiv) to this solution.

    • Slowly add the acid chloride solution to the diazomethane/triethylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the yellow color of diazomethane persists and gas evolution ceases.

    • Proceed to the Wolff rearrangement step.

FAQ 2: The final step of my homologation resulted in a methyl ester instead of the carboxylic acid. What went wrong?

Answer: This indicates that the ketene intermediate generated during the Wolff rearrangement was trapped by methanol instead of water.

  • Causality: The ketene is a highly reactive electrophile.[7] In the Arndt-Eistert synthesis, it is designed to be trapped by a nucleophile present in the reaction medium.[2] If your reaction solvent (e.g., dioxane, THF) contained residual methanol, or if you performed the rearrangement in methanol, the alcohol will act as the nucleophile, leading to the formation of the corresponding methyl ester. O-H insertion side products are known to occur when Wolff rearrangements are conducted in alcohol solvents.[7]

  • Troubleshooting & Protocol:

    • Solvent Purity: Ensure all solvents used in the Wolff rearrangement step are meticulously dried and free of alcohol impurities. Use anhydrous grade solvents.

    • Correct Nucleophile: The synthesis of a carboxylic acid requires water as the nucleophile. The reaction is typically performed in a solvent like 1,4-dioxane with a controlled amount of water added.

    Recommended Protocol (Wolff Rearrangement to Acid):

    • Dissolve the purified α-diazoketone (1.0 equiv) in a 10:1 mixture of 1,4-dioxane and distilled water.

    • Add a catalytic amount of silver(I) oxide (Ag₂O) or silver benzoate (0.1-0.2 equiv).[8]

    • Heat the mixture gently (typically 50-80 °C) or expose it to photolytic conditions until nitrogen evolution is complete.[2]

    • After cooling, perform a standard acidic workup to isolate the 2-(adamantan-1-yl)acetic acid.

Part 2: The Regioselective Bromination Step

Once 2-(adamantan-1-yl)acetic acid is synthesized, the next challenge is the selective bromination of a single tertiary C-H bond on the adamantane cage. Free-radical bromination is the method of choice due to its high selectivity for the most stable radical intermediate, which corresponds to the tertiary bridgehead positions (C3, C5, C7).[9]

Diagram: Regioselectivity in the Bromination of 2-(Adamantan-1-yl)acetic Acid

Bromination_Selectivity start 2-(Adamantan-1-yl)acetic Acid c3_product This compound (Desired Product) start->c3_product  Major Pathway (High Selectivity) c5_c7_product 2-(5-Bromo- and 7-Bromo-) Isomeric Impurities start->c5_c7_product Minor Pathway (Isomer Formation) dibromo_product Di- and Poly-brominated Side Products start->dibromo_product Over-bromination (Excess Reagent) c3_product->dibromo_product Further Bromination

Caption: Product distribution in the free-radical bromination of the adamantane core.

FAQ 3: My bromination yields a mixture of monobrominated isomers. How can I improve selectivity for the C3 position?

Answer: While free-radical bromination is highly selective for the tertiary bridgehead positions of adamantane, the C3, C5, and C7 positions are electronically very similar. The substituent at C1 has a minimal deactivating effect on adjacent positions, meaning you will almost always form a statistical mixture of the 3-, 5-, and 7-bromo isomers.[10]

  • Causality: The stability of the tertiary adamantyl radical is the primary driving force for selectivity over the secondary positions. However, the kinetic barrier to hydrogen abstraction from any of the three unsubstituted bridgehead positions (C3, C5, C7) is nearly identical. Therefore, a product mixture reflecting this statistical reality is expected.

  • Troubleshooting & Purification:

    • Accept the Mixture: For many applications, this isomeric mixture may be acceptable. If a single isomer is required, the focus must shift from reaction selectivity to purification.

    • Chromatography: Isomeric adamantane derivatives are notoriously difficult to separate. Meticulous column chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate with a low percentage of ethyl acetate) is the most common method.

    • Crystallization: Fractional crystallization can sometimes be effective if the desired isomer has significantly different solubility or crystal packing properties from the others. This is often an iterative, trial-and-error process.

FAQ 4: I am observing significant amounts of di- and tri-brominated products. How can this be avoided?

Answer: The formation of polybrominated species is a classic sign of over-reaction. The monobrominated product is still activated towards further radical bromination, leading to the formation of 1,3-dibromo, 1,3,5-tribromo, and other polyhalogenated adamantanes.[11]

  • Causality: The reaction proceeds via a chain mechanism. Once the desired monobrominated product is formed, it competes with the starting material for the bromine radical. Since its bridgehead positions are still highly susceptible to hydrogen abstraction, polybromination occurs, especially if a large excess of the brominating agent is used or the reaction is allowed to proceed for too long.

  • Troubleshooting & Protocol:

    • Control Stoichiometry: This is the most critical parameter. Use the brominating agent (e.g., Br₂, N-bromosuccinimide) as the limiting reagent. A slight substoichiometric amount (e.g., 0.95 equivalents) relative to the 2-(adamantan-1-yl)acetic acid can help ensure the starting material is fully consumed before significant polybromination occurs.

    • Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the disappearance of the starting material and the appearance of the mono- and di-brominated products. Quench the reaction as soon as the starting material is consumed.

    Recommended Protocol (Controlled Monobromination):

    • Dissolve 2-(adamantan-1-yl)acetic acid (1.0 equiv) in a suitable solvent (e.g., CCl₄ or cyclohexane).

    • Add N-bromosuccinimide (NBS) (0.95-1.05 equiv) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

    • Heat the mixture to reflux under inert atmosphere and with irradiation from a sunlamp or UV lamp to facilitate initiation.

    • Monitor the reaction closely (e.g., every 15-30 minutes).

    • Upon consumption of the starting material, cool the reaction, filter off the succinimide, and proceed with workup and purification.

Brominating Agent (Equivalents)Expected OutcomeRecommendation
< 1.0Incomplete conversion, minimal dibrominationOptimal for maximizing monobromo product, requires purification from starting material.
1.0 - 1.2Good conversion, some dibromination observedA common balance, but purification will be necessary to remove di- and poly-bromides.
> 2.0High levels of di- and tri-brominated productsAvoid unless polybromination is the desired outcome.[11]

References

  • BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 2-(Adamantan-1-yl)
  • Stavber, S., & Zupan, M. (2005). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central, 10.
  • Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1400-1411.
  • Fukuyama, T., Mukai, Y., & Ryu, I. (n.d.). Koch-Haaf reactions of adamantanols.
  • NROChemistry. (n.d.).
  • ResearchGate. (n.d.). Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)
  • Chemistry Steps. (n.d.). Malonic Ester Synthesis.
  • Kovacic, P., & Gormish, J. F. (1966). Mechanism of the Wolff rearrangement of α-diazohomoadamantanone: evidence against oxiren participation.
  • Wikipedia. (n.d.). Arndt–Eistert reaction.
  • Organic Chemistry Portal. (n.d.). Wolff-Rearrangement.
  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.
  • Wikipedia. (n.d.). Wolff rearrangement.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • Wikipedia. (n.d.). Malonic ester synthesis.
  • Russian Journal of General Chemistry. (2014). One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type. 84(11), 2269–2270.
  • Chemistry LibreTexts. (2023). Arndt-Eister reaction.
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
  • Talaty, E. R., Cancienne, A. E., Jr., & Dupuy, A. E., Jr. (1968). Selective dibromination of adamantane. Journal of the Chemical Society C: Organic, 1902.
  • ADICHEMISTRY. (n.d.).
  • Reddit. (n.d.). why is free radical bromination regioselective? r/OrganicChemistry.
  • Wikipedia. (n.d.). Hunsdiecker reaction.
  • Fokin, A. A., et al. (2018). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Organic & Biomolecular Chemistry, 16(34), 6230-6237.
  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.

Sources

troubleshooting guide for experiments with 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Bromoadamantan-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered and functionalized adamantane derivative. The rigid, cage-like structure of the adamantane core, combined with a reactive bridgehead bromine and a carboxylic acid moiety, dictates its chemical behavior and requires specific considerations in experimental design.[1] This document provides field-proven insights and detailed protocols to ensure the success of your experiments.

Key Compound Properties

A clear understanding of the physicochemical properties of your starting material is the foundation of successful synthesis. While specific experimental data for this compound can be sparse, we can infer its behavior from closely related analogs.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₂H₁₇BrO₂Santa Cruz Biotechnology[2]
Molecular Weight 273.17 g/mol Santa Cruz Biotechnology[2]
Physical State Colorless to off-white solidTypical for adamantane derivatives[3]
Melting Point 134-137 °C (for 2-(Adamantan-1-yl)acetic acid)Oakwood Chemical[4]
Solubility Insoluble in water; Soluble in many organic solventsHigh lipophilicity of the adamantane cage[1][3]
Stability Store in a dry, cool, well-ventilated place. May be light, moisture, and air sensitive.Fisher Scientific[5]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling this compound?

A: Due to the potential for sensitivity, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (like argon or nitrogen) in a cool, dry, and dark place.[5] Avoid contact with strong oxidizing agents.[5] When handling, always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5][6]

Q2: How stable is the bridgehead bromine atom? Is it susceptible to substitution or elimination?

A: The bromine atom is at a tertiary bridgehead carbon of the adamantane cage. Unlike typical tertiary alkyl halides, SN1 reactions are disfavored because the resulting carbocation cannot achieve the ideal planar geometry due to the rigid cage structure (Bredt's rule). SN2 reactions are impossible due to backside attack being completely blocked. Therefore, the C-Br bond is relatively inert to standard nucleophilic substitution conditions. However, under strong Lewis acid or radical conditions, reactions can occur. Elimination is also highly unlikely due to the conformational rigidity of the adamantane system.

Q3: What solvents are recommended for reactions involving this compound?

A: The high lipophilicity of the adamantane cage makes it poorly soluble in water but readily soluble in many nonpolar and polar aprotic organic solvents.[1][3] Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), diethyl ether, and N,N-dimethylformamide (DMF) are common choices depending on the specific reaction requirements. For purification by recrystallization, a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures, such as methanol/water or ethanol/water mixtures, may be effective.[8]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions based on the compound's unique chemistry.

Q4: My reaction is proceeding very slowly or appears incomplete, even after extended reaction times. What could be the cause?

A: This is a common issue stemming from the significant steric hindrance imposed by the bulky adamantane cage.

  • Probable Cause 1: Steric Hindrance at the Carboxylic Acid. The adamantyl group adjacent to the acetic acid moiety can significantly impede the approach of reagents to the carbonyl carbon. This is particularly true for reactions like amidation or esterification with bulky amines or alcohols.

    • Solution:

      • Switch to a Less Hindered Reagent: If possible, use a smaller nucleophile.

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. Refluxing the reaction is a common strategy.[8][9]

      • Use a More Powerful Activating Agent: For amidations, standard coupling reagents might be insufficient. Consider using a more potent agent like HATU or T3P. For esterifications, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can dramatically increase reactivity.[10][11]

  • Probable Cause 2: Catalyst Inefficiency. In acid-catalyzed reactions like Fischer esterification, the catalyst might not be effective enough.

    • Solution:

      • Increase Catalyst Loading: A modest increase in the amount of acid catalyst (e.g., from 1-2 mol% to 5-10 mol% of concentrated H₂SO₄) can accelerate the reaction.[9]

      • Consider a Stronger Acid Catalyst: While sulfuric acid is common, a superacid or a more robust Lewis acid system could be employed in difficult cases.[12]

G

Caption: Decision workflow for troubleshooting incomplete reactions.

Q5: I am getting a low yield of my desired product. How do I diagnose and solve this?

A: Low yields can result from incomplete reactions (see Q4), difficult purifications, or side reactions.

  • Probable Cause 1: Mechanical Losses During Workup. Adamantane derivatives can sometimes form emulsions during aqueous extractions due to their amphiphilic nature (lipophilic cage, polar acid).

    • Solution:

      • Use Brine Wash: After aqueous washes, perform a final wash with saturated aqueous NaCl (brine) to help break emulsions and remove dissolved water from the organic layer.[9]

      • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x) with your organic solvent to ensure complete recovery of the product.

  • Probable Cause 2: Equilibrium Limitations. Reactions like Fischer esterification are equilibrium-controlled. The water produced can drive the reaction backward.[13]

    • Solution:

      • Use an Excess of One Reagent: Employ a large excess of the less expensive reagent (usually the alcohol in an esterification) to push the equilibrium toward the products, following Le Châtelier's principle.[13]

      • Remove Water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.

G

Caption: Decision tree for troubleshooting low product yield.

Q6: I am struggling to purify my final product. What are the best methods?

A: The choice of purification depends on the nature of the product and impurities.

  • For Crystalline Solids: Recrystallization is often the most effective method for adamantane derivatives.[8]

    • Technique: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, then cool slowly to allow pure crystals to form, leaving impurities in the mother liquor. Methanol, ethanol, or mixtures with water are good starting points.[8]

  • For Non-crystalline Solids or Oils: Silica gel column chromatography is the standard approach.

    • Technique: Due to the nonpolar adamantane cage, a less polar solvent system (e.g., hexanes/ethyl acetate) is typically required. Monitor the separation by TLC to find the optimal solvent ratio.

  • Alternative for Carboxylic Acids: A powerful purification technique involves converting the crude acid to its methyl ester, purifying the more volatile and less polar ester by chromatography or distillation, and then hydrolyzing it back to the pure carboxylic acid.[8] This method is excellent for removing stubborn neutral impurities.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of Methyl 2-(3-bromoadamantan-1-yl)acetate, a common derivative.

Objective: To esterify this compound using methanol and an acid catalyst.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 5.0 g, 1 eq).

  • Add Reagents: Add an excess of anhydrous methanol (e.g., 50 mL). The large excess serves as both solvent and reagent, driving the equilibrium forward.[13]

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise. This protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by methanol.[14]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle. Let the reaction proceed for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with:

    • 50 mL of water

    • 50 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution! Vent frequently) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.[9]

    • 50 mL of brine to break any emulsions and begin drying the organic layer.[9]

  • Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude methyl ester.

  • Purification: The crude product can be purified by silica gel chromatography (eluting with a hexanes/ethyl acetate gradient) to yield the pure Methyl 2-(3-bromoadamantan-1-yl)acetate.

G

Caption: Step-by-step workflow for Fischer Esterification.

References

  • Koch, H., & Haaf, W. (1973). 1-Adamantanecarboxylic acid. Organic Syntheses, Coll. Vol. 5, p.20. Retrieved from [Link]

  • Google Patents. (2011). CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid.
  • Google Patents. (2015). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
  • National Center for Biotechnology Information. (n.d.). 1-Bromoadamantane. PubChem Compound Database. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Adamantane Safety Data Sheet. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Adamantanes. Department of Chemistry. Retrieved from [Link]

  • Nbinno. (2026). Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Adamantane Formula, Derivatives, Structure, Uses, MSDS. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Adamantane. Chemistry World. Retrieved from [Link]

  • Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Retrieved from [Link]

  • Mašek, J., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7659. Retrieved from [Link]

  • Ivleva, E. A., et al. (2018). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 54, 1400-1412. Retrieved from [Link]

  • Yeap, C. S., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Crystals, 11(11), 1386. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from [Link]

  • ACS Publications. (2023). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega. Retrieved from [Link]

  • Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Google Patents. (2012). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Organic Syntheses. (n.d.). 4-Protoadamantanone. Retrieved from [Link]

  • Defense Technical Information Center. (1968). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 24(27), 7033-7041. Retrieved from [Link]

  • ACS Institute. (2020). Chemical Synthesis of Isoamyl Acetate through Fischer Esterification. Retrieved from [Link]

  • picoSpin. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil). Retrieved from [Link]

  • ResearchGate. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-(Adamantan-1-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (2013). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.

Sources

Technical Support Center: Purification of 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(3-Bromoadamantan-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity. Here, we address common challenges encountered during its purification, offering detailed troubleshooting guides and frequently asked questions based on established chemical principles and field-proven techniques.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you might encounter during the purification of this compound. Each issue is followed by an analysis of probable causes and a set of actionable solutions.

Issue 1: Low Purity After Initial Synthesis & Work-up

Question: My crude this compound shows multiple spots on TLC and has a low, broad melting point. What are the likely impurities and how can I remove them?

Probable Causes & Solutions:

The synthesis of adamantane derivatives can often result in a mixture of products and unreacted starting materials. The presence of these byproducts makes purification challenging and can significantly impact production costs, as they are not always easily removed by a single method.[1]

  • Cause A: Unreacted Starting Materials: The most common impurities are often the starting materials, such as 1-adamantaneacetic acid or unreacted brominating agents.

    • Solution: Acid-Base Extraction. Since the target molecule is a carboxylic acid, a primary purification can be achieved through liquid-liquid extraction. Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired product will move into the aqueous layer as its carboxylate salt, while non-acidic impurities (like unreacted 1-bromoadamantane, if that were a precursor) remain in the organic layer. Carefully separate the aqueous layer and re-acidify it with a strong acid (e.g., 1-2M HCl) to precipitate the purified carboxylic acid. Filter the resulting solid and wash with cold deionized water.

  • Cause B: Di-substituted Byproducts: Over-bromination or rearrangement reactions can lead to the formation of di-bromo adamantane species or other isomeric byproducts.[1][] These often have polarities very similar to the desired product, making separation difficult.

    • Solution 1: Column Chromatography. For impurities with close polarity, column chromatography is the most effective method.[3] A silica gel stationary phase is recommended. The key is to find a mobile phase that provides optimal separation. Start with a non-polar solvent system and gradually increase polarity.

    • Solution 2: Recrystallization. If the impurity level is low (<10%), a carefully optimized recrystallization can be effective.[3] The challenge is finding a solvent where the solubility difference between the product and the impurity is maximized.

Workflow for Initial Purification

PurificationWorkflow Crude Crude Product (Low Purity) Extraction Acid-Base Extraction Crude->Extraction Acidic Acidic Impurities (Aqueous Phase) Extraction->Acidic Wash w/ Base Product_Precipitate Re-acidify & Precipitate Product Extraction->Product_Precipitate Isolate Aqueous Layer Neutral Neutral/Basic Impurities (Organic Phase) Purified_Solid Partially Purified Solid Product_Precipitate->Purified_Solid Final_Purification Final Purification Step Purified_Solid->Final_Purification

Caption: Initial purification via acid-base extraction.

Issue 2: Recrystallization Yields an Oil, Not Crystals

Question: I've dissolved my product in a hot solvent for recrystallization, but upon cooling, it separates as an oil ("oils out") instead of forming crystals. What's going wrong?

Probable Causes & Solutions:

Oiling out is a common problem in recrystallization and typically occurs for one of three reasons.

  • Cause A: High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture below the temperature of the solution, causing it to separate as a supercooled liquid.[4]

    • Solution: Pre-Purification. Do not attempt to recrystallize highly impure material. First, perform a preliminary purification, such as an acid-base extraction or a quick filtration through a small plug of silica gel to remove gross impurities.

  • Cause B: Solvent Boiling Point Exceeds Product Melting Point: If the solvent's boiling point is higher than the melting point of your compound, the compound will melt in the hot solvent and separate as a liquid upon cooling.[4]

    • Solution: Change Solvent. Select a recrystallization solvent with a boiling point lower than the melting point of this compound.

  • Cause C: Solution is Cooling Too Rapidly: Rapid cooling does not provide enough time for the ordered crystal lattice to form. Molecules crash out of solution as a disordered, amorphous oil.[4]

    • Solution: Slow Down the Cooling Process.

      • Ensure you have a saturated solution at the solvent's boiling point.

      • Allow the flask to cool slowly on the benchtop, insulated with glass wool or paper towels.

      • Do not disturb the flask during this initial cooling period.

      • Only after it has reached room temperature should you place it in an ice bath to maximize recovery.

      • If it still oils out, reheat the solution to redissolve the oil, and add a small amount of additional solvent before attempting to cool again slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best strategy for achieving >99% purity?

For achieving high purity, a multi-step approach is almost always necessary.

  • Initial Cleanup (Acid-Base Extraction): As detailed in the troubleshooting guide, an acid-base extraction is an excellent first step to remove non-acidic impurities.

  • Primary Purification (Recrystallization): After extraction, recrystallization is a powerful and scalable technique for removing small amounts of remaining impurities.[3] Experiment with different solvents to find the ideal system.

  • Final Polishing (Column Chromatography): If recrystallization fails to remove persistent, closely related impurities, column chromatography is the method of choice due to its high resolving power.[3]

Q2: How do I select the right solvent for recrystallization?

The ideal recrystallization solvent should meet the following criteria[3]:

  • It should dissolve the target compound well when hot but poorly when cold.

  • It should either not dissolve impurities at all (so they can be filtered off hot) or dissolve them very well even when cold (so they remain in the mother liquor).

  • It should not react with the compound.

  • It should be volatile enough to be easily removed from the crystals.

Solvent Selection Table for Adamantane Carboxylic Acids

Solvent SystemSuitability & RationaleReference
Cyclohexane Often used for adamantane derivatives; good for non-polar to moderately polar compounds.[1][1]
Methanol / Water A solvent pair that can be finely tuned. Dissolve in hot methanol and add water dropwise until turbidity persists, then clarify with a drop of methanol.[5][6]
Acetone A moderately polar solvent, can be effective for recrystallizing adamantane-based esters and acids.[7][7]
Ethanol Similar to methanol, often used for recrystallizing adamantane derivatives.[7][7]

Start with small-scale tests in vials to screen multiple solvents before committing to a large-scale recrystallization.

Q3: How can I optimize column chromatography for this compound?

Optimizing column chromatography involves adjusting the stationary and mobile phases.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): The key is polarity matching. Since this compound is a moderately polar carboxylic acid, a mixture of a non-polar solvent and a more polar one is needed.

    • Recommended System: Hexanes/Ethyl Acetate with a small amount of acetic acid.

    • Why Acetic Acid? The addition of a small percentage (0.5-1%) of acetic acid to the mobile phase is crucial. It protonates the carboxylic acid group of your target molecule, preventing it from "streaking" or "tailing" on the silica gel column by minimizing strong interactions with the acidic silica surface.

    • Gradient Elution: Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate. This will elute non-polar impurities first, followed by your product, and finally any highly polar impurities.

Protocol: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Load the Sample: Dissolve your crude or partially purified product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, impregnated silica onto the top of the column bed.

  • Elute: Begin running the mobile phase through the column. Start with the low-polarity mixture and collect fractions.

  • Monitor: Spot the collected fractions onto a TLC plate and visualize under UV light or with a suitable stain (e.g., permanganate) to identify which fractions contain your purified product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Chromatography cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation Pack Pack Column (Silica + Eluent) Load Load Sample (Adsorbed on Silica) Pack->Load Elute Run Gradient Eluent (Increasing Polarity) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Product High-Purity Product Evaporate->Product

Caption: Workflow for flash column chromatography.

Q4: Which analytical methods should I use to confirm final purity?

A combination of methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of impurities. A single spot in multiple eluent systems is a good indication of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., < 1°C). Impurities cause a depression and broadening of the melting range.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation and can also be used to detect and quantify impurities if their signals do not overlap with the product's signals.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., purity >99.5% by area). A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

References
  • Google Patents. US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Zhang, Y., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Yeong, K. Y., et al. (2021). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Available at: [Link]

  • Li, Z., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. Available at: [Link]

  • Sasaki, T., et al. (1978). SYNTHESIS OF ADAMANTANE DERIVATIVES. 44. FACILE SYNTHESIS DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION. Hiroshima University. Available at: [Link]

  • Schneidewind, J., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Koch, H., & Haaf, W. (1964). 1-adamantanecarboxylic acid. Organic Syntheses. Available at: [Link]

  • Google Patents. CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Google Patents. CN110304986B - Preparation method of 1-bromoadamantane.

Sources

Technical Support Center: 2-(3-Bromoadamantan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information on the potential degradation pathways of 2-(3-Bromoadamantan-1-yl)acetic acid. As direct degradation studies on this specific molecule are not extensively published, this guide synthesizes information from published literature on the reactivity of the adamantane cage, tertiary bromides, and acetic acid moieties to provide a predictive and practical resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The molecule possesses two primary sites susceptible to degradation: the tertiary bromo group at the 3-position of the adamantane cage and the acetic acid side chain. The C-Br bond is prone to nucleophilic substitution (hydrolysis/solvolysis), while the adamantane cage itself can be susceptible to oxidation. The acetic acid moiety may undergo decarboxylation under thermal stress.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a controlled low temperature (e.g., 2-8 °C). Avoid storing it in solution, especially in protic or nucleophilic solvents like water or methanol, for extended periods, as this can lead to solvolysis of the bromo group.

Q3: Is the adamantane cage itself susceptible to degradation?

A3: While the adamantane cage is generally very stable, it can undergo oxidation, particularly enzymatic oxidation in biological systems or through chemical oxidation.[1][2][3] This typically occurs at the tertiary carbon atoms (bridgehead positions) to form hydroxylated derivatives.[1][2]

Troubleshooting Guides

Issue 1: Appearance of a New, More Polar Peak in HPLC/LC-MS Analysis After Sample Preparation in Aqueous or Alcoholic Solvents.

Probable Cause: This is a classic sign of hydrolysis or solvolysis of the tertiary 1-bromoadamantane moiety. Tertiary alkyl halides are susceptible to SN1-type reactions, where the bromide ion departs to form a stable tertiary carbocation at the bridgehead of the adamantane cage. This carbocation is then readily attacked by nucleophilic solvents.

  • In water or aqueous buffers, this will lead to the formation of 2-(3-hydroxyadamantan-1-yl)acetic acid.

  • In methanol, the product will be 2-(3-methoxyadamantan-1-yl)acetic acid.

  • In ethanol, the product will be 2-(3-ethoxyadamantan-1-yl)acetic acid.

The resulting alcohol or ether is more polar than the parent bromo-compound, leading to a shorter retention time on a reverse-phase HPLC column.

Proposed Hydrolysis/Solvolysis Pathway:

G cluster_solvents Nucleophilic Solvent Parent This compound Carbocation Adamantyl Carbocation Intermediate Parent->Carbocation - Br⁻ HydrolysisProduct 2-(3-Hydroxyadamantan-1-yl)acetic acid Carbocation->HydrolysisProduct + H₂O - H⁺ SolvolysisProduct 2-(3-Alkoxyadamantan-1-yl)acetic acid Carbocation->SolvolysisProduct + ROH - H⁺ H2O H₂O ROH ROH (e.g., MeOH)

Caption: Proposed SN1 hydrolysis/solvolysis pathway.

Troubleshooting and Verification Protocol:

  • Analyze by LC-MS: The most effective way to confirm this degradation pathway is to analyze the sample by LC-MS.

  • Mass Verification: Check the mass spectrum of the new peak.

    • For the hydrolysis product, you would expect to see a mass corresponding to the replacement of Br (79.9 amu) with OH (17.0 amu), a net loss of approximately 63 amu.

    • For the methoxy product, you would expect a replacement of Br with OCH₃ (31.0 amu), a net loss of approximately 49 amu.

  • Preventative Measures:

    • Prepare solutions in aprotic solvents (e.g., acetonitrile, THF) immediately before use.

    • If aqueous or alcoholic solvents are required, keep the solution cold and analyze it as quickly as possible.

    • For long-term storage, always keep the compound in its solid form.

Issue 2: Observation of Multiple New Peaks After Exposure to Oxidizing Agents or Long-Term Storage with Air Exposure.

Probable Cause: Oxidative degradation of the adamantane cage. The tertiary C-H bonds at the bridgehead positions of the adamantane skeleton are susceptible to oxidation, leading to the formation of hydroxylated derivatives.[2][3] For this compound, there are two other tertiary positions available for hydroxylation.

Proposed Oxidative Degradation Pathway:

G cluster_oxidant Oxidizing Conditions Parent This compound Product1 2-(3-Bromo-5-hydroxyadamantan-1-yl)acetic acid Parent->Product1 Oxidation Product2 2-(3-Bromo-7-hydroxyadamantan-1-yl)acetic acid Parent->Product2 Oxidation Oxidant [O]

Caption: Potential oxidative degradation pathways.

Troubleshooting and Verification Protocol:

  • Forced Degradation Study: To confirm susceptibility to oxidation, perform a controlled forced degradation study. A common method is to expose a solution of the compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor the reaction over time by HPLC.

  • LC-MS/MS Analysis: Analyze the stressed sample by high-resolution LC-MS/MS.

    • Look for parent ions corresponding to the addition of one or more oxygen atoms (+16 amu per oxidation).

    • Use MS/MS fragmentation to help elucidate the position of the new hydroxyl group.

  • Preventative Measures:

    • Store the solid compound under an inert atmosphere (e.g., nitrogen or argon).

    • When in solution, use de-gassed solvents to minimize exposure to dissolved oxygen.

    • Protect from light, as photodegradation can sometimes proceed via radical oxidation pathways.[4]

Issue 3: Sample Shows Signs of Decomposition (e.g., discoloration, gas evolution) Upon Heating.

Probable Cause: Thermal decomposition. While the adamantane core is very thermally stable, the acetic acid side chain can undergo decarboxylation at high temperatures, potentially yielding 1-bromo-3-methyladamantane and carbon dioxide. The thermal decomposition of acetic acid itself is known to produce methane and carbon dioxide, or ketene and water, at very high temperatures.[5][6]

Proposed Thermal Degradation Pathway:

G cluster_condition Thermal Stress Parent This compound Product 1-Bromo-3-methyladamantane + CO₂ Parent->Product Decarboxylation Heat Δ (Heat)

Caption: Plausible thermal decarboxylation pathway.

Troubleshooting and Verification Protocol:

  • Analytical Technique: Use a technique like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) to identify the temperature at which mass loss occurs and to identify the evolved gases (e.g., CO₂, m/z 44).

  • Headspace GC-MS: Gently heat a sample in a sealed vial and analyze the headspace by GC-MS to detect volatile degradation products like 1-bromo-3-methyladamantane.

  • Preventative Measures:

    • Avoid excessive heating of the compound, both in solid form and in solution.

    • If reactions need to be performed at elevated temperatures, conduct small-scale pilot experiments first to assess thermal stability under the specific reaction conditions.

Summary of Potential Degradation Products

Degradation PathwayStress ConditionPotential Degradation Product(s)Analytical Signature (vs. Parent)
Hydrolysis Water, Aqueous Buffers2-(3-Hydroxyadamantan-1-yl)acetic acidMore polar (shorter HPLC RT), Δm/z ≈ -63
Solvolysis Alcohols (e.g., MeOH)2-(3-Alkoxyadamantan-1-yl)acetic acidMore polar (shorter HPLC RT), Δm/z ≈ -49 (for OMe)
Oxidation Air, Oxidizing Agents2-(3-Bromo-5-hydroxyadamantan-1-yl)acetic acidMore polar, Δm/z = +16
Thermal High Temperature1-Bromo-3-methyladamantane, CO₂Less polar (longer HPLC/GC RT), Loss of acetic acid moiety

References

  • Wanka, L., Iqbal, K. & Schreiner, P. R.
  • Wikipedia contributors. 1-Bromoadamantane. Wikipedia. [Link]

  • Longworth, M. et al. Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • Dong, H. et al. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. PubMed. [Link]

  • Ivanova, A. A. & Vetrova, A. A. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. [Link]

  • Kim, H. et al. Stereoelectronically Directed Photodegradation of Poly(adamantyl vinyl ketone). PubMed. [Link]

  • Khusnutdinov, R. et al. Selective Hydroxylation of Adamantane and Its Derivatives. ResearchGate. [Link]

  • Snajdr, I. et al. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]

  • D. N. K., & M. L. S. Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel. Journal of the Chemical Society B: Physical Organic. [Link]

  • Peraman, R. et al. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed Central. [Link]

  • Bakale, R. P. et al. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Baxendale Group. [Link]

  • Rao, K. U. B., & Yoganarasimhan, S. R. Thermal decomposition of some nitroanilinoacetic acids. Indian Academy of Sciences. [Link]

  • Sumner Jr, C. E. et al. Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid. PubMed. [Link]

  • Blake, P. G., & Jackson, G. E. The thermal decomposition of acetic acid. Journal of the Chemical Society B: Physical Organic. [Link]

  • Bamford, C. H., & Dewar, M. J. S. 608. The thermal decomposition of acetic acid. Journal of the Chemical Society (Resumed). [Link]

Sources

Adamantane Compounds in Drug Discovery: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with adamantane compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental application of this unique chemical scaffold. The inherent properties of the adamantane cage—its rigidity, lipophilicity, and thermal stability—make it a privileged scaffold in medicinal chemistry, yet these same characteristics can present significant challenges.[1][2][3] This resource aims to equip you with the knowledge to anticipate, diagnose, and overcome these common pitfalls.

Section 1: Solubility and Formulation Challenges

The bulky, nonpolar nature of the adamantane core is a double-edged sword. While it can enhance membrane permeability and interactions with hydrophobic pockets of target proteins, it is also the primary cause of poor aqueous solubility, a major hurdle in drug development.[1][4]

Frequently Asked Questions (FAQs)

Q1: My adamantane derivative is practically insoluble in aqueous buffers. How can I improve its solubility for biological assays?

A1: This is the most common issue faced by researchers. Here’s a systematic approach to addressing it:

  • Co-solvents: For in vitro assays, the use of organic co-solvents is a standard first step. Dimethyl sulfoxide (DMSO) is the most common choice. However, it's crucial to keep the final concentration of DMSO low (typically <0.5%) as it can have its own biological effects and impact assay performance.

  • pH Modification: If your compound has ionizable groups (e.g., amines, carboxylic acids), adjusting the pH of the buffer to ionize these groups can significantly enhance solubility.

  • Excipients and Formulation Aids:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the adamantane moiety, while their hydrophilic exterior improves aqueous solubility.[1][5][6] Adamantane fits particularly well into the β-cyclodextrin cavity.[5]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that solubilize the hydrophobic compound.

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on incorporating polar functional groups or cleavable solubilizing moieties into the adamantane scaffold.

Q2: I've managed to dissolve my compound in DMSO for my cell-based assay, but I'm seeing precipitation upon dilution in the aqueous cell culture medium. What's happening and how can I fix it?

A2: This is a classic problem of a compound "crashing out" of solution when the solvent environment changes from a high concentration of organic co-solvent to a predominantly aqueous one.

  • Troubleshooting Steps:

    • Decrease Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final DMSO concentration when diluted into your assay medium, which can sometimes be sufficient to keep the compound in solution.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.

    • Pre-warming Medium: Warming the cell culture medium prior to adding your compound can sometimes help maintain solubility.

    • Incorporate Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins directly in your cell culture medium.

Experimental Protocol: Solubilization using β-Cyclodextrin
  • Preparation of Cyclodextrin Stock Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10-40% w/v). Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

  • Compound Addition: Add your adamantane derivative to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound using a suitable analytical method like HPLC-UV.

Section 2: Synthesis and Functionalization Pitfalls

The chemical inertness of the adamantane core, a consequence of its stable, strain-free structure, makes selective functionalization a significant synthetic challenge.[4][7]

Frequently Asked Questions (FAQs)

Q1: I am struggling with low yields and lack of regioselectivity when trying to functionalize the adamantane core. What are the key considerations?

A1: The high C-H bond dissociation energies of adamantane make these bonds difficult to break.[4]

  • Bridgehead vs. Bridge Positions: The tertiary C-H bonds at the bridgehead positions are more reactive than the secondary C-H bonds at the bridge positions. Reactions like free-radical bromination will preferentially occur at the bridgehead positions.

  • Modern Synthetic Methods: For more controlled and selective functionalization, consider advanced techniques:

    • C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for site-selective modification of the adamantane scaffold.[1]

    • Biocatalysis: Microbial hydroxylation using enzymes like cytochromes P450 can offer high regio- and stereoselectivity for introducing hydroxyl groups onto the adamantane core.[4]

Q2: I'm trying to synthesize a 1,2-disubstituted adamantane derivative, but the reactions are proving difficult. Why is this and what are alternative strategies?

A2: The synthesis of 1,2-disubstituted adamantanes is notoriously challenging due to the low stability of adamant-1-ene as a reactive intermediate.[7] Direct addition reactions across the 1,2-positions are generally not feasible.

  • Alternative Synthetic Routes:

    • Ring Construction: A more successful approach is to build the adamantane cage from already substituted monocyclic precursors.[7]

    • Rearrangement of Precursors: Using strained precursors like protoadamantane, which can rearrange to the more stable adamantane structure, can be exploited to generate 1,2-disubstituted products.[7]

Logical Workflow: Choosing a Functionalization Strategy

Caption: Decision workflow for adamantane functionalization.

Section 3: In Vitro Assay and Data Interpretation Challenges

The high lipophilicity of adamantane derivatives can lead to artifacts in biological assays, making data interpretation complex.[8] It is crucial to distinguish genuine biological activity from non-specific effects.

Frequently Asked Questions (FAQs)

Q1: My adamantane compound shows activity in multiple, unrelated in vitro assays. How can I determine if this is a real effect or a result of non-specific interactions?

A1: This is a critical question to address to avoid pursuing false positives. The lipophilic nature of adamantane can cause compounds to aggregate, interfere with assay technologies (e.g., fluorescence), or non-specifically bind to proteins.

  • Control Experiments are Key:

    • Counter-screens: Test your compound in assays known to be susceptible to artifacts (e.g., assays using fluorescent readouts).

    • Structure-Activity Relationship (SAR): Synthesize and test close analogs. If minor structural changes that don't significantly alter lipophilicity lead to a dramatic loss of activity, it's more likely to be a specific interaction.[9]

    • Ligand Efficiency Metrics: Calculate metrics like Lipophilic Ligand Efficiency (LLE) to assess the quality of your hit.

    • Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR to confirm direct binding to your target protein.

Q2: I'm observing significant cytotoxicity with my adamantane derivatives, which is masking the desired biological effect. What are the potential causes and how can I mitigate this?

A2: Cytotoxicity often parallels the antiviral or anticancer activity of adamantane compounds.[8] This can be due to several factors:

  • Membrane Disruption: The lipophilic adamantane core can intercalate into and disrupt cell membranes, leading to general toxicity.[4]

    • Mitigation: Reduce the incubation time of your compound with the cells, if possible. Lowering the concentration is the most straightforward approach.

  • Off-Target Effects: Adamantane derivatives can interact with unintended biological targets.[1] For example, some aminoadamantanes are known to have effects on NMDA receptors.[4][10]

    • Mitigation: Profile your compound against a panel of common off-targets. This can provide valuable insights into its specificity.

  • Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, a common source of cytotoxicity.

    • Mitigation: Perform specific assays to assess mitochondrial membrane potential or oxygen consumption rates to diagnose this issue.

Table 1: Troubleshooting Common In Vitro Assay Pitfalls
Observed Problem Potential Cause Recommended Action
Poor dose-response curve Solubility limit exceededDetermine aqueous solubility limit and test below this concentration.
High background in fluorescence assays Compound auto-fluorescence or light scattering from aggregatesRun a control with compound alone (no target/reagents).
Activity in unrelated assays Non-specific protein binding or aggregationPerform counter-screens and biophysical binding validation (e.g., SPR).
Cytotoxicity masks target effect Membrane disruption, off-target activityDecrease concentration, reduce incubation time, profile against off-targets.

Section 4: Metabolic Stability and Pharmacokinetics

The adamantane cage is exceptionally resistant to metabolic degradation, which can be advantageous for improving a drug's half-life.[1][5] However, modifications to the adamantane core or its substituents can introduce metabolic liabilities.

Frequently Asked Questions (FAQs)

Q1: I assumed my adamantane derivative would be highly stable in metabolic assays, but I'm seeing significant turnover in human liver microsomes. Why might this be?

A1: While the core is stable, substituents on the adamantane scaffold can be sites of metabolic attack.

  • Hydroxylation: Cytochrome P450 enzymes can hydroxylate the adamantane cage, particularly at the bridgehead positions.[4]

  • Metabolism of Substituents: Functional groups attached to the adamantane core are often the primary sites of metabolism.

  • Impact of Alkyl Groups: Interestingly, while the adamantane core itself is stable, adding methyl groups can actually decrease metabolic stability in some cases.[11]

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C.

  • Initiation: Add your adamantane compound (typically at 1 µM) to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

References

  • Journal of Chemical Health Risks (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
  • Physical Chemistry Chemical Physics (RSC Publishing). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PubMed Central.
  • Solubility of Things. Adamantane. Solubility of Things.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). PubMed Central.
  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. (2017). PubMed Central.
  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. (2018).
  • Technical Support Center: Asymmetric Synthesis of Adamantane Deriv
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2019). MDPI.
  • Adamantane derivatives: Pharmacological and toxicological properties (Review). (2022).
  • Adamantane: Consequences of the Diamondoid Structure. (1970). Chemical Reviews.
  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2018).
  • Assessing the Biological Landscape of 1,3-Diaryl Adamantane Derivatives: A Compar
  • Adamantane-containing drug delivery systems. (2023). Pharmacia.
  • Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Unknown Source.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Comparative Analysis of Adamantane Derivatives: A Statistical Overview of Biological Activity. (2025). Benchchem.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PubMed Central.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
  • Biological activity of adamantane analogues. (2013).
  • Adamantane-containing drug delivery systems. (2023). Pharmacia.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pharmaceutical intermediates, the validation of analytical methods is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(3-Bromoadamantan-1-yl)acetic acid, a key building block in medicinal chemistry. By synthesizing principles from authoritative guidelines and practical insights from the analysis of related adamantane derivatives, this document offers a comprehensive framework for establishing a scientifically sound and defensible analytical control strategy.

The Imperative of Method Validation in Pharmaceutical Development

The adamantane cage, a rigid and lipophilic scaffold, is a privileged structure in drug design, imparting unique pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of functional groups, such as the brominated acetic acid moiety in this compound, creates intermediates that are pivotal for further molecular elaboration.[3][4][5] Consequently, the analytical methods used to assess the identity, purity, and strength of such intermediates must be robust, reliable, and fit for their intended purpose.[6][7]

Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[8][9][10][11][12] These guidelines underscore the importance of demonstrating that an analytical procedure is suitable for its intended use, a process that involves a thorough evaluation of its performance characteristics.[6][13] This guide will explore the validation of key analytical techniques for this compound within this regulatory framework.

A Comparative Overview of Analytical Techniques

The choice of an analytical technique for this compound is dictated by the specific analytical objective, whether it be routine purity assessment, quantification, or definitive structural elucidation. The primary candidates for the analysis of this non-volatile, thermally labile compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with Nuclear Magnetic Resonance (NMR) spectroscopy serving as an indispensable tool for structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC, particularly in the reversed-phase mode, is the preeminent technique for the purity and assay determination of many pharmaceutical intermediates.[14][15] For this compound, which lacks a strong chromophore, detection at low UV wavelengths (around 200-210 nm) is a viable approach, similar to the analysis of other aliphatic carboxylic acids.[16][17]

Key Advantages for this Application:

  • Direct Analysis: HPLC allows for the direct analysis of the compound without the need for derivatization, simplifying sample preparation and reducing potential sources of error.[14]

  • Robustness: The technique is well-established, robust, and suitable for routine quality control environments.

  • Versatility: A stability-indicating method can be developed to separate the main component from process-related impurities and degradation products.[14]

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity with a Derivatization Prerequisite

GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for the identification and quantification of impurities.[1] However, the carboxylic acid moiety of this compound imparts low volatility and thermal instability, necessitating a derivatization step, such as silylation, to make it amenable to GC analysis.[14][18]

Key Advantages for this Application:

  • Unambiguous Identification: The mass spectral data provides a high degree of confidence in the identification of the analyte and any co-eluting impurities.[14][19]

  • High Sensitivity: GC-MS can often achieve lower detection and quantification limits compared to HPLC-UV.

  • Impurity Profiling: It is an excellent technique for characterizing unknown impurities by providing valuable structural information from fragmentation patterns.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including adamantane derivatives.[21][22] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound, providing detailed information about the connectivity and chemical environment of each atom in the molecule.[23][24]

Key Advantages for this Application:

  • Definitive Identification: Provides unequivocal structural confirmation, which is a critical component of characterizing a new chemical entity.

  • Non-destructive: The sample can be recovered and used for other analyses.[21]

  • Quantitative Potential (qNMR): With appropriate standards, NMR can be used for quantitative analysis, offering an orthogonal technique to chromatography.

Validation Parameters: A Head-to-Head Comparison

The validation of an analytical method involves assessing a set of key performance characteristics as stipulated by ICH guidelines.[6][25][10] The following table provides a comparative summary of the expected performance of HPLC and GC-MS for the analysis of this compound.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale and Causality
Specificity High. Demonstrated by peak purity analysis and resolution from potential impurities and degradants.Very High. Achieved through a combination of chromatographic retention time and mass spectral fragmentation patterns.[26]Specificity ensures that the signal measured is solely from the analyte of interest, free from interference.
Linearity Excellent (r² > 0.999) over a typical range of 50-150% of the target concentration.Excellent (r² > 0.999) over a similar or wider concentration range.A linear relationship between concentration and response is crucial for accurate quantification.[25]
Accuracy High (typically 98-102% recovery). Determined by spike/recovery studies at multiple concentration levels.High (typically 98-102% recovery). Also determined by spike/recovery studies.Accuracy reflects the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate) High (%RSD < 1.0% for repeatability, < 2.0% for intermediate precision).High (%RSD < 1.5% for repeatability, < 2.5% for intermediate precision).Precision demonstrates the degree of scatter between a series of measurements, ensuring reproducibility.
Limit of Detection (LOD) Moderate (ng level). Dependent on UV absorbance.Low (pg level). Enhanced by the sensitivity of the mass spectrometer.The LOD is the lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Moderate (ng level). The lowest concentration that can be measured with acceptable precision and accuracy.Low (pg level). Typically lower than HPLC due to higher sensitivity.The LOQ is critical for the accurate measurement of low-level impurities.
Robustness High. Assessed by deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).Moderate to High. Assessed by varying parameters like oven temperature ramp, gas flow rate, and derivatization conditions.Robustness testing ensures the method remains unaffected by small, deliberate variations in parameters, indicating its reliability for routine use.[26]

Experimental Protocols

The following are detailed, albeit extrapolated, protocols for the analysis of this compound, grounded in established methods for similar compounds.

Protocol 1: Reversed-Phase HPLC Method for Purity and Assay
  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.[14]

Protocol 2: GC-MS Method for Impurity Profiling (with Derivatization)
  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 500 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.[18]

    • Cool to room temperature before injection.

  • GC-MS System:

    • GC-MS system with an electron ionization (EI) source.

    • Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 10 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: EI at 70 eV.

    • Mass Scan Range: 40-500 amu.

Visualization of the Validation Workflow

A structured approach to analytical method validation is crucial for success. The following diagram illustrates the key stages of this process.

G cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_reporting Phase 3: Reporting & Lifecycle planning Define Analytical Target Profile (ATP) dev Method Development & Optimization planning->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision limits LOD & LOQ protocol->limits robustness Robustness protocol->robustness report Validation Report Generation specificity->report linearity->report accuracy->report precision->report limits->report robustness->report lifecycle Method Lifecycle Management report->lifecycle

Caption: A workflow for analytical method validation from planning to lifecycle management.

Choosing the Right Analytical Tool

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following decision-making framework can guide researchers in this process.

G start Analytical Goal for This compound q1 Routine QC? (Purity/Assay) start->q1 q2 Structural Confirmation? q1->q2 No hplc HPLC-UV (Direct, Robust) q1->hplc Yes q3 Trace Impurity ID? q2->q3 No nmr NMR Spectroscopy (Unambiguous Structure) q2->nmr Yes q3->hplc No gcms GC-MS (High Specificity, Derivatization) q3->gcms Yes

Sources

A Comparative Guide to 2-(3-Bromoadamantan-1-yl)acetic Acid: Synthesis, Characterization, and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 2-(3-Bromoadamantan-1-yl)acetic acid, a functionalized adamantane derivative with potential applications in medicinal chemistry and materials science. Given the limited direct experimental data on this specific molecule, this document establishes a robust framework for its synthesis, predicts its key characteristics, and presents a comparative analysis against structurally related and more extensively studied adamantane derivatives. The insights provided are grounded in established chemical principles and extrapolated from experimental data of analogous compounds.

Introduction: The Adamantane Scaffold in Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, is recognized as a privileged scaffold in medicinal chemistry.[1] Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and steric bulk.[2] The incorporation of an adamantane moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate, improving membrane permeability and providing a stable anchor for pharmacophoric groups.[3] Functionalization of the adamantane cage, such as through halogenation and the introduction of carboxylic acid groups, allows for the fine-tuning of these properties and the creation of novel chemical entities with diverse biological activities, including antiviral, anti-inflammatory, and antidiabetic effects.[4][5][6]

This guide focuses on this compound, a derivative that combines the steric and lipophilic characteristics of the adamantane core with the reactive and polar functionalities of a bromine atom and a carboxylic acid group.

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthetic pathway to this compound can be designed based on well-established adamantane chemistry. The proposed multi-step synthesis leverages the Arndt-Eistert homologation, a reliable method for extending a carboxylic acid by a single methylene unit.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Arndt-Eistert Homologation cluster_3 Step 4: Hydrolysis A Adamantane-1-carboxylic acid B 3-Bromo-1-adamantanecarboxylic acid A->B Br2, AlCl3 (catalyst) C 3-Bromo-1-adamantanecarbonyl chloride B->C SOCl2 or (COCl)2 D Diazoketone Intermediate C->D CH2N2 E Ketene Intermediate (Wolff Rearrangement) D->E Ag2O, heat or light F Methyl 2-(3-bromoadamantan-1-yl)acetate E->F MeOH G This compound F->G NaOH(aq), then H3O+

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Bromo-1-adamantanecarboxylic acid

This procedure is adapted from established methods for the bromination of adamantane derivatives.[7]

  • To a stirred solution of adamantane-1-carboxylic acid in an excess of liquid bromine, slowly add a catalytic amount of anhydrous aluminum trichloride at a temperature between -20°C and 10°C.

  • Allow the reaction mixture to stir and reflux for 48-60 hours.

  • Let the reaction proceed at 20-30°C for an additional 5 hours.

  • Carefully quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Bromo-1-adamantanecarboxylic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., cyclohexane).[8]

Step 2: Synthesis of 3-Bromo-1-adamantanecarbonyl chloride
  • Reflux a solution of 3-Bromo-1-adamantanecarboxylic acid in an excess of thionyl chloride (SOCl₂) for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.

Step 3: Arndt-Eistert Homologation to Methyl 2-(3-bromoadamantan-1-yl)acetate
  • Dissolve the crude 3-Bromo-1-adamantanecarbonyl chloride in an inert solvent like diethyl ether.

  • Slowly add a solution of diazomethane in ether at 0°C with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • In a separate flask, prepare a suspension of silver(I) oxide in anhydrous methanol.

  • Slowly add the diazoketone solution to the silver oxide suspension at a temperature that sustains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 1-2 hours.

  • Cool the reaction mixture, filter to remove the silver catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the resulting methyl ester by column chromatography.

Step 4: Hydrolysis to this compound
  • Dissolve the purified methyl ester in a mixture of methanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization and Comparative Analysis

The structural identity and purity of the synthesized compound would be confirmed using standard analytical techniques, primarily NMR spectroscopy.

Predicted NMR Spectroscopic Data

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the known spectra of adamantane and its derivatives.[9][10][11] The adamantane cage protons typically appear as broad multiplets in the range of 1.5-2.5 ppm. The bromine atom and the acetic acid moiety will induce specific shifts in the signals of adjacent protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Prediction
Adamantane CH₂ (adjacent to C-Br)~2.3-2.5~45-50Deshielding effect of the bromine atom.
Adamantane CH₂ (adjacent to C-CH₂COOH)~1.8-2.0~38-42Influence of the electron-withdrawing acetic acid group.
Adamantane CH~2.1-2.3~35-38General adamantane cage signals.
Other Adamantane CH₂~1.6-1.8~28-32General adamantane cage signals.
-CH₂-COOH~2.2-2.4~40-45Protons alpha to the carbonyl group.
-COOH~10-12 (broad singlet)~175-180Carboxylic acid proton, highly deshielded.
C-BrN/A~65-70Carbon directly attached to bromine, significantly deshielded.
C-CH₂COOHN/A~35-40Quaternary carbon of the adamantane cage.
Comparative Overview of Adamantane Derivatives

To understand the potential properties of this compound, it is instructive to compare it with related, well-characterized compounds.

Table 2: Comparison of Physicochemical and Biological Properties

Compound Structure Molecular Weight ( g/mol ) Predicted LogP *Key Features & Potential Applications
This compound C₁₂H₁₇BrO₂289.17~3.8Combines high lipophilicity with a reactive bromine handle for further functionalization. Potential as an intermediate for anti-inflammatory or antiviral agents.[12]
2-(Adamantan-1-yl)acetic acid C₁₂H₁₈O₂194.27~3.1Parent compound, serves as a baseline for lipophilicity and steric bulk. Used in the synthesis of various biologically active molecules.[13]
3-Bromo-1-adamantanecarboxylic acid C₁₁H₁₅BrO₂259.14~3.3Shorter spacer between the adamantane cage and the carboxylic acid. An important intermediate for multi-drug resistance reversal agents.[8][14]
Adamantane-1-carboxylic acid C₁₁H₁₆O₂180.24~2.6A fundamental building block in adamantane chemistry. Used in the synthesis of antiviral and other therapeutic agents.[15][16]

*Predicted LogP values are estimations and serve for comparative purposes.

Logical Framework for Performance Comparison

Performance_Comparison cluster_0 Core Compound cluster_1 Structural Analogs for Comparison cluster_2 Performance Metrics Target This compound Metric1 Lipophilicity (LogP) Target->Metric1 Metric2 Steric Hindrance Target->Metric2 Metric3 Reactivity (presence of Br) Target->Metric3 Metric4 Potential Biological Activity Target->Metric4 Analog1 2-(Adamantan-1-yl)acetic acid Analog1->Metric1 Analog1->Metric2 Analog1->Metric4 Analog2 3-Bromo-1-adamantanecarboxylic acid Analog2->Metric1 Analog2->Metric2 Analog2->Metric3 Analog2->Metric4 Analog3 Adamantane-1-carboxylic acid Analog3->Metric1 Analog3->Metric2 Analog3->Metric4

Caption: Comparative framework for evaluating this compound.

Discussion of Experimental Results and Alternatives

The introduction of a bromine atom at the 3-position of the adamantane cage in 2-(adamantan-1-yl)acetic acid is expected to have several significant effects:

  • Increased Lipophilicity: The bromine atom will increase the overall lipophilicity of the molecule, which could enhance its ability to cross biological membranes.

  • Modified Biological Activity: The position and electronic nature of the bromine substituent can influence how the molecule interacts with biological targets. Adamantane derivatives are known to possess anti-inflammatory properties, and this modification could modulate that activity.[4][12]

  • Synthetic Handle: The C-Br bond provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex derivatives.

Alternative Compounds for Consideration:

  • Fluorinated Analogs: Substitution with fluorine instead of bromine would result in a compound with different electronic properties and potentially altered metabolic stability.

  • Hydroxy or Amino Analogs: Introducing hydroxyl or amino groups at the 3-position would significantly change the polarity and hydrogen bonding capabilities of the molecule, leading to different solubility profiles and biological interactions.

  • Adamantane-2-yl Derivatives: Isomers with the acetic acid group at the secondary (C2) position of the adamantane cage would have a different three-dimensional structure and may exhibit distinct biological activities.

Conclusion

While direct experimental data for this compound is scarce, a robust understanding of its likely properties and behavior can be established through the analysis of related compounds and established synthetic methodologies. The proposed synthetic route offers a clear and feasible path to obtaining this compound for further investigation. The comparative analysis suggests that this compound is a promising candidate for applications where high lipophilicity and a reactive functional group are desired. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and materials science.

References

  • Arch Pharm (Weinheim). 1998 Feb;331(2):72-8. doi: 10.1002/(sici)1521-4184(199802)331:2<72::aid-ardp72>3.0.co;2-e. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. [Link]

  • Duddeck, H., & Wolff, P. (1975). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 7(4), 151-154.
  • Eur J Med Chem. 2015 Aug 28:101:716-35. doi: 10.1016/j.ejmech.2015.06.043. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. [Link]

  • Nikishina, Y. A., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules, 28(21), 7359. [Link]

  • Arzneimittelforschung. 1980;30(12):2103-5. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Organic Syntheses. 1-adamantanecarboxylic acid. [Link]

  • ResearchGate. (2025). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. [Link]

  • Szałkowska, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2003. [Link]

  • ResearchGate. (2021). Currently available adamantane derivatives in clinical practice and their activity. [Link]

  • Morcombe, C. R., & Zilm, K. W. (2003). Solid-state chemical-shift referencing with adamantane. Journal of magnetic resonance, 162(2), 479-486. [Link]

  • Wikipedia. Adamantane. [Link]

  • Rejdak, K., & Grieb, P. (2020). Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19?. Pharmaceuticals, 13(11), 366. [Link]

  • Dračínský, M., et al. (2017). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[15]uril. Chemistry-A European Journal, 23(53), 13196-13201. [Link]

  • Cheméo. Chemical Properties of 1-Bromoadamantane (CAS 768-90-1). [Link]

  • PubChem. 1-Bromoadamantane. [Link]

  • PubChem. 2-Bromoadamantane. [Link]

  • Wikipedia. 1-Bromoadamantane. [Link]

  • Wikipedia. Koch reaction. [Link]

  • ResearchGate. (2025). Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone. [Link]

  • Oakwood Chemical. 2-(Adamantan-1-yl)acetic acid. [Link]

  • Fukuyama, T., Mukai, Y., & Ryu, I. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein journal of organic chemistry, 7, 1288-1293. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]

  • ResearchGate. (2011). Koch-Haaf reactions of adamantanols. [Link]

  • Beilstein Journal of Organic Chemistry. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. [Link]

  • PubChem. 1-Adamantaneacetic acid. [Link]

  • The Organic Chemistry Tutor. (2025, March 26). Koch Haaf Carbonylation Reaction [Video]. YouTube. [Link]

  • Szabó, D., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]

  • Ivleva, E. A., et al. (2022). Synthesis of 2-Oxaadamantane Derivatives. Russian Journal of Organic Chemistry, 58(9), 1279-1284. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids. [Link]

  • Pierri, G., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 785. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • ResearchGate. (2018). Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent... [Link]

Sources

comparative analysis of the synthesis routes for 2-(3-Bromoadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Bromoadamantan-1-yl)acetic acid is a key building block in medicinal chemistry and materials science. Its rigid, three-dimensional adamantane cage, functionalized with both a carboxylic acid and a bromine atom at strategic positions, offers a unique scaffold for the development of novel therapeutics and advanced materials. The strategic placement of the bromo and acetic acid groups allows for orthogonal derivatization, making it a highly valuable, albeit synthetically challenging, molecule. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into the strategic considerations, potential challenges, and experimental protocols for each approach.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound presents a classic challenge in adamantane chemistry: the selective functionalization of multiple bridgehead positions. Two primary retrosynthetic strategies emerge, each with its own set of advantages and disadvantages.

  • Route A: Bromination followed by Homologation. This approach commences with the readily available adamantane-1-carboxylic acid, introduces the bromine atom at the 3-position, and concludes with a one-carbon homologation of the carboxylic acid to the desired acetic acid derivative.

  • Route B: Homologation followed by Bromination. This alternative strategy first extends the carbon chain of adamantane-1-carboxylic acid to form 1-adamantaneacetic acid, followed by the selective bromination of the adamantane cage at the 3-position.

This guide will now delve into a detailed examination of each route, providing a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.

Route A: Bromination Followed by Homologation

This synthetic route leverages the known reactivity of adamantane-1-carboxylic acid towards electrophilic bromination, followed by a well-established homologation reaction.

Reaction Pathway

Route A start Adamantane-1-carboxylic acid intermediate 3-Bromo-1-adamantanecarboxylic acid start->intermediate Br₂, AlCl₃ (Electrophilic Bromination) product This compound intermediate->product 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O (Arndt-Eistert Homologation)

Caption: Synthetic pathway for Route A.

In-depth Analysis

Step 1: Electrophilic Bromination of Adamantane-1-carboxylic Acid

The first step involves the selective bromination of the adamantane cage at the tertiary C-H bond opposite to the carboxylic acid group. A known method for this transformation is the reaction with liquid bromine in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride.[1] The reaction proceeds via the formation of a tertiary carbocation at the C-3 position, which is then attacked by a bromide ion.

  • Expertise & Experience: The use of a Lewis acid is crucial to activate the bromine and facilitate the electrophilic attack on the electron-rich C-H bond of the adamantane cage. The reaction is typically carried out at low to ambient temperatures to control the reactivity and minimize side reactions. A significant challenge in this step is the handling of liquid bromine, which is highly corrosive and toxic.

Step 2: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[2][3][4][5][6][7] This multi-step process involves:

  • Conversion of the carboxylic acid to its more reactive acid chloride.

  • Reaction of the acid chloride with diazomethane to form a diazoketone.

  • Wolff rearrangement of the diazoketone, typically catalyzed by silver(I) oxide, to form a ketene intermediate, which is then trapped by water to yield the homologous carboxylic acid.

  • Expertise & Experience: The primary drawback of the traditional Arndt-Eistert synthesis is the use of diazomethane, which is explosive and carcinogenic. Safer alternatives, such as (trimethylsilyl)diazomethane, can be employed to mitigate these risks.[4] The Wolff rearrangement is the key step and its efficiency can be influenced by the choice of catalyst and reaction conditions.

Route B: Homologation Followed by Bromination

This route reverses the order of the key transformations, starting with the chain extension of the carboxylic acid.

Reaction Pathway

Route B start Adamantane-1-carboxylic acid intermediate 1-Adamantaneacetic acid start->intermediate 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O (Arndt-Eistert Homologation) product This compound intermediate->product Br₂, hv or Lewis Acid (Free Radical or Electrophilic Bromination)

Caption: Synthetic pathway for Route B.

In-depth Analysis

Step 1: Arndt-Eistert Homologation of Adamantane-1-carboxylic Acid

Similar to Route A, this step involves the one-carbon homologation of the starting carboxylic acid to yield 1-adamantaneacetic acid. The same considerations regarding the use of diazomethane and the Wolff rearrangement apply here.

Step 2: Selective Bromination of 1-Adamantaneacetic Acid

The final step is the selective bromination of the adamantane cage. The directing effects of the acetic acid group are crucial for the success of this step. Free radical bromination is known to exhibit high selectivity for the tertiary C-H bonds of adamantane.[8][9][10] This is due to the greater stability of the resulting tertiary radical intermediate.

  • Expertise & Experience: The key challenge in this step is achieving high regioselectivity. While bromination of unsubstituted adamantane is highly selective for the bridgehead positions, the presence of the acetic acid group could potentially influence the reaction's outcome. However, due to the insulating nature of the adamantane cage, electronic effects from the substituent are diminished, and the inherent reactivity of the tertiary C-H bonds is expected to dominate, leading to preferential bromination at the 3-position. Careful optimization of the reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide with a radical initiator or elemental bromine under photochemical conditions), solvent, and temperature, would be critical to maximize the yield of the desired product and minimize the formation of isomers.

Comparative Analysis

FeatureRoute A: Bromination then HomologationRoute B: Homologation then Bromination
Starting Material Adamantane-1-carboxylic acidAdamantane-1-carboxylic acid
Number of Steps 22
Key Transformations Electrophilic Bromination, Arndt-Eistert HomologationArndt-Eistert Homologation, Selective Bromination
Plausible Yield Moderate to GoodModerate to Good
Key Challenges Handling of liquid bromine, use of diazomethane in homologation.Use of diazomethane in homologation, ensuring high regioselectivity in the final bromination step.
Advantages The bromination of adamantane-1-carboxylic acid is a well-documented reaction with predictable regioselectivity.May avoid the use of highly corrosive liquid bromine in the presence of a carboxylic acid. Potentially higher overall yield if the homologation proceeds more efficiently on the non-brominated substrate.
Disadvantages The Arndt-Eistert reaction on a brominated substrate might be lower yielding due to potential side reactions.The selectivity of the final bromination step on a substituted adamantane needs careful optimization to avoid isomeric impurities.

Experimental Protocols

Route A: Protocol

Step 1: Synthesis of 3-Bromo-1-adamantanecarboxylic acid [1]

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap, add anhydrous aluminum trichloride (catalytic amount) to liquid bromine (excess).

  • Cool the mixture to -20°C to 10°C with stirring.

  • Slowly add adamantane-1-carboxylic acid to the mixture over several hours.

  • After the addition is complete, allow the reaction to stir and reflux for 48-60 hours.

  • Raise the temperature to 20-30°C and continue the reaction for another 5 hours.

  • Carefully quench the reaction with ice water and an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., cyclohexane) to yield 3-bromo-1-adamantanecarboxylic acid.

Step 2: Synthesis of this compound via Arndt-Eistert Homologation

  • Suspend 3-bromo-1-adamantanecarboxylic acid in a dry, inert solvent (e.g., dichloromethane) and add oxalyl chloride or thionyl chloride dropwise at 0°C. A catalytic amount of DMF can be added.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate flask, prepare an ethereal solution of diazomethane. (Caution: Diazomethane is highly toxic and explosive. This step should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.)

  • Slowly add the solution of the acid chloride to the chilled ethereal solution of diazomethane with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0°C for several hours.

  • In a separate flask, prepare a suspension of silver(I) oxide in water.

  • Slowly add the diazoketone solution to the silver oxide suspension with stirring. The reaction may be gently warmed to initiate the Wolff rearrangement.

  • After the reaction is complete (monitored by TLC), filter the mixture to remove the silver salts.

  • Acidify the aqueous layer with dilute HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by chromatography or recrystallization to obtain this compound.

Route B: Protocol

Step 1: Synthesis of 1-Adamantaneacetic acid via Arndt-Eistert Homologation

  • Follow the procedure for the Arndt-Eistert homologation described in Route A, Step 2, using adamantane-1-carboxylic acid as the starting material.

Step 2: Synthesis of this compound

  • Dissolve 1-adamantaneacetic acid in a suitable solvent (e.g., carbon tetrachloride or acetic acid).

  • Add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide), or use elemental bromine with photochemical initiation (e.g., a UV lamp).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction mixture and quench any remaining bromine with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 3-bromo isomer from any other brominated products and unreacted starting material.

Conclusion

Both proposed synthetic routes to this compound are viable on paper, each presenting a distinct set of challenges and advantages.

  • Route A offers the benefit of a well-defined bromination step with high regioselectivity. However, the subsequent homologation of a brominated substrate may require careful optimization to achieve a good yield.

  • Route B may offer a more efficient homologation step on the non-halogenated starting material. The critical step in this route is the final bromination, where achieving high selectivity for the desired 3-bromo isomer is paramount and will likely require careful control of reaction conditions.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the tolerance for particular reagents and purification challenges. For researchers prioritizing a predictable and well-established initial functionalization, Route A may be preferable. Conversely, those seeking to potentially maximize the efficiency of the homologation step and are confident in their ability to control the selectivity of a radical bromination may find Route B to be a more attractive option. Further experimental validation is required to definitively determine the superior route in terms of overall yield and practicality.

References

  • Katritzky, A. R., et al. "One-Carbon Homologation of Carboxylic Acids via BtCH2TMS: A Safe Alternative to the Arndt−Eistert Reaction." The Journal of Organic Chemistry, 2000.
  • Concellón, J. M., et al. "General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids." Organic Letters, 2008.
  • CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google P
  • Homolog
  • Baran, P. S., et al. "Iterative One-Carbon Homologation of Unmodified Carboxylic Acids." Journal of the American Chemical Society, 2024.
  • Hashem, A. I., et al. "Bromination of Some Aromatic Compounds by Bromine in Acetic Acid." Journal of Applied Chemistry, 1974.
  • Gruhin, J. "Homologation of Carboxylic Acids using a Radical-Polar Conjunctive Reagent." YouTube, 2024.
  • Experimental Methods 1.
  • Koch, H., and Haaf, W. "1-Adamantanecarboxylic acid." Organic Syntheses, 1964.
  • Arndt-Eistert Synthesis - Organic Chemistry Portal.
  • Arndt–Eistert reaction - Wikipedia.
  • Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry.
  • Arndt-Eister reaction - Chemistry LibreTexts.
  • A Comparative Guide to Brominating Agents for Adamantane Synthesis - Benchchem.
  • Arndt–Eistert reaction - Grokipedia.
  • Arndt-Eistert Synthesis | Chem-St
  • Selectivity in Free Radical Reactions: Bromination vs.
  • Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid - ChemicalBook.
  • Practical and Scalable Synthesis of 1,3-Adamantanediol - ACS Public
  • CN103626628A - Preparation method for 1-adamantane bromide - Google P
  • 3-Bromoadamantane-1-carboxylic acid | 21816-08-0 - ChemicalBook.
  • Experiment : 1 Date: 20.03.2020 HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure.
  • Talaty, E. R., et al. "Selective dibromination of adamantane." Journal of the Chemical Society C: Organic, 1969.
  • Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps.
  • Reactivity and Selectivity - Chemistry LibreTexts.
  • Selectivity In Free Radical Reactions - Master Organic Chemistry.

Sources

A Comparative Guide to Adamantane-Based Soluble Epoxide Hydrolase Inhibitors in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring novel therapeutic pathways for inflammatory and neuropathic pain, the inhibition of soluble epoxide hydrolase (sEH) presents a compelling target. This guide provides an in-depth comparison of adamantane-based sEH inhibitors, using the structural motif of 2-(3-Bromoadamantan-1-yl)acetic acid as a representative example, against established alternatives in key preclinical assays. We will delve into the mechanistic rationale, present comparative experimental data, and offer detailed protocols to demonstrate the distinct advantages of this compound class.

The Mechanistic Advantage: Targeting a Master Regulator of Inflammation and Pain

Chronic inflammation and pain are complex conditions often inadequately addressed by current therapies, which are frequently associated with significant side effects.[1][2] A promising therapeutic strategy involves modulating the arachidonic acid cascade, not through the well-known cyclooxygenase (COX) or lipoxygenase (LOX) pathways, but by targeting the cytochrome P450 (CYP) branch.[3][4][5]

CYP epoxygenases convert polyunsaturated fatty acids into bioactive signaling molecules known as epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[2][6] These EpFAs are potent endogenous mediators with anti-inflammatory, analgesic, and vasodilatory properties.[6] However, their beneficial effects are short-lived, as they are rapidly degraded by the soluble epoxide hydrolase (sEH) enzyme into less active or even pro-inflammatory diols (dihydroxyeicosatrienoic acids, DHETs).[1][2][4][7]

Inhibiting sEH is therefore a powerful strategy to stabilize and enhance the endogenous levels of protective EpFAs, effectively amplifying the body's own mechanisms for resolving inflammation and pain.[1][4][7] Adamantane-based structures have emerged as a highly effective scaffold for potent and selective sEH inhibitors.

sEH_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EpFA Epoxy-Fatty Acids (EpFAs) (e.g., EETs) CYP450->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Degradation Benefits Anti-Inflammatory Effects Analgesia Vasodilation EpFA->Benefits Diol Diols (e.g., DHETs) sEH->Diol Detriments Inflammation Pain Diol->Detriments Inhibitor This compound & other sEH Inhibitors Inhibitor->sEH BLOCKS

Figure 1: The sEH enzyme's role in metabolizing anti-inflammatory EpFAs.

Comparative Performance in Preclinical Assays

The true advantage of adamantane-based sEH inhibitors becomes evident when their performance is compared directly with standard-of-care compounds in validated disease models. The rigid, lipophilic adamantane cage is a key structural feature that anchors the inhibitor within the sEH active site, leading to high potency.[8] The acetic acid moiety, similar to that found in potent inhibitors like AUDA, often enhances solubility and pharmacokinetic properties.[9][10]

Inflammatory Pain Assays

In models of acute inflammation, such as those induced by lipopolysaccharide (LPS), sEH inhibitors consistently demonstrate superior efficacy compared to non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (a COX-2 inhibitor).

Key Advantage: sEH inhibitors provide more potent and efficacious relief from inflammatory pain than selective COX-2 inhibitors.[11][12] While NSAIDs can have cardiovascular and gastrointestinal side effects, sEH inhibitors possess intrinsic cardio-protective properties, offering a significant safety advantage.[2]

Compound ClassTargetEfficacy in LPS-Induced AllodyniaCardiovascular Profile
Adamantane sEH Inhibitor Soluble Epoxide Hydrolase (sEH)High . Significantly blocks pain-related behavior across multiple doses.[11]Cardioprotective . Stabilizes antihypertensive EpFAs.[11]
Celecoxib (COX-2 Inhibitor) Cyclooxygenase-2 (COX-2)Limited to No Effect . Far less effective than sEH inhibitors in the same models.[11]Potential Risk . Associated with cardiovascular side effects with chronic use.[2]
Neuropathic Pain Assays

Neuropathic pain, arising from nerve damage (e.g., diabetic neuropathy, chemotherapy-induced neuropathy), is notoriously difficult to treat. First-line therapies like gabapentinoids often have limited efficacy and dose-limiting side effects, including sedation and motor impairment.

Key Advantage: Adamantane-based sEH inhibitors show robust analgesic effects in multiple neuropathic pain models without the motor-impairing side effects associated with gabapentinoids.[3] They offer a novel mechanism for a condition where traditional analgesics are often ineffective.[3]

Compound ClassTarget/MechanismEfficacy in Neuropathic PainKey Side Effects
Adamantane sEH Inhibitor Soluble Epoxide Hydrolase (sEH)High . Robustly analgesic in diabetic, surgical, and chemotherapy-induced neuropathy models.[1][3]Minimal . Not associated with sedation or altered motor function.[3]
Gabapentin (Gabapentinoid) Voltage-gated calcium channelsVariable . Ineffective in large subpopulations of patients.[3]Significant . Sedation, dizziness, motor impairment.[3]
Neuroprotective and Cardiovascular Assays

Beyond pain and inflammation, the stabilization of EpFAs by sEH inhibitors confers significant pleiotropic benefits, particularly in models of cardiovascular and neurodegenerative disease.

Key Advantage: Unlike single-target anti-inflammatory agents, sEH inhibitors offer concurrent neuroprotective, anti-hypertensive, and anti-atherosclerotic benefits.[13][14] In models of Alzheimer's disease, sEH inhibitors have been shown to reduce neuroinflammation, oxidative stress, and key pathological hallmarks of the disease, leading to improved cognitive function.[13] In stroke models, administration of an sEH inhibitor reduced infarct size.[10]

Experimental Protocol: LPS-Induced Inflammatory Pain Model in Rats

This protocol provides a framework for evaluating the anti-allodynic effects of a test compound like this compound.

Objective: To assess the ability of an sEH inhibitor to reverse mechanical allodynia (pain from a non-painful stimulus) induced by localized inflammation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound (e.g., this compound)

  • Vehicle (e.g., PEG400)

  • Von Frey filaments for assessing mechanical withdrawal thresholds

  • Intraplantar injection needles (30-gauge)

Workflow:

workflow cluster_pre_treatment Phase 1: Baseline & Induction cluster_treatment Phase 2: Treatment & Assessment cluster_analysis Phase 3: Data Analysis acclimate 1. Acclimatize Rats (3 days) baseline 2. Measure Baseline Mechanical Threshold (Von Frey Test) acclimate->baseline lps 3. Induce Inflammation (Intraplantar LPS Injection) baseline->lps develop 4. Allow Allodynia to Develop (2-4 hours post-LPS) lps->develop group 5. Randomize into Groups (Vehicle, Test Compound Doses) develop->group administer 6. Administer Compound (e.g., Oral Gavage) group->administer assess 7. Measure Post-Treatment Mechanical Thresholds (e.g., at 1, 2, 4, 6 hours) administer->assess analyze 8. Analyze Data (e.g., Two-way ANOVA) assess->analyze compare 9. Compare withdrawal thresholds between groups over time analyze->compare

Figure 2: Experimental workflow for an LPS-induced inflammatory pain assay.

Step-by-Step Methodology:

  • Acclimatization: House rats in a controlled environment for at least 3 days prior to experimentation to minimize stress.

  • Baseline Measurement: Place rats in individual testing chambers with a wire mesh floor. Use the "up-down" method with von Frey filaments to determine the 50% paw withdrawal threshold (PWT) for each hind paw. This is the pre-treatment baseline.

  • Induction of Inflammation: Briefly anesthetize the rats and administer a single intraplantar injection of LPS (e.g., 100 µg in 100 µL saline) into the plantar surface of one hind paw.

  • Development of Allodynia: Return rats to their home cages. Mechanical allodynia typically develops within 2-4 hours, characterized by a significant decrease in the PWT.

  • Compound Administration: Once allodynia is established, administer the test compound (e.g., this compound, dissolved in vehicle) or vehicle alone via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Assessment: At set time points after administration (e.g., 1, 2, 4, and 6 hours), re-measure the PWT in the LPS-injected paw. An increase in the PWT indicates an anti-allodynic (analgesic) effect.

  • Data Analysis: The results are typically expressed as the change in withdrawal threshold from the post-LPS baseline. Statistical analysis (e.g., Two-way ANOVA followed by Dunnett's or Bonferroni's post-hoc test) is used to determine significant differences between treatment groups and the vehicle control.

This self-validating system includes a vehicle control to account for any effects of the delivery medium and baseline measurements to ensure the inflammatory response is consistent. The expected outcome is a dose-dependent reversal of mechanical allodynia in the groups treated with an effective sEH inhibitor.

Conclusion

For researchers in drug development, adamantane-based sEH inhibitors like this compound offer a distinct and compelling profile. Their unique mechanism of action, which enhances the body's endogenous anti-inflammatory and analgesic pathways, translates into superior efficacy in preclinical models of both inflammatory and neuropathic pain when compared to established drugs like celecoxib and gabapentin. Furthermore, their pleiotropic effects present therapeutic potential for complex diseases involving inflammation, such as cardiovascular and neurodegenerative disorders. The robust performance and favorable safety profile of this class make it a high-priority target for the development of next-generation therapeutics.

References

  • Inceoglu, B., Wagner, K. M., Yang, J., Schebb, N. H., Hwang, S. H., Morisseau, C., & Hammock, B. D. (2012). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Journal of Pharmacology and Experimental Therapeutics, 340(1), 131-139. [Link]

  • Wang, Y., McReynolds, C. B., & Hammock, B. D. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. International Journal of Molecular Sciences, 22(2), 708. [Link]

  • Serrano-Pozo, A., Gómez-Isla, T., & Frosch, M. P. (2021). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Molecular Neurobiology, 58(10), 5001-5016. [Link]

  • Hwang, S. H., Wagner, K. M., Morisseau, C., & Hammock, B. D. (2024). Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. Pharmaceuticals, 17(8), 1014. [Link]

  • Wagner, K., Inceoglu, B., Gill, A., & Hammock, B. D. (2017). Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain. Journal of pain research, 10, 265. [Link]

  • Sodhi, K., & Singh, N. (2013). Targeting soluble epoxide hydrolase for inflammation and pain-an overview of pharmacology and the inhibitors. Current drug targets, 14(1), 82-96. [Link]

  • Sankella, S., & Garg, M. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Expert Opinion on Therapeutic Patents, 32(6), 629-647. [Link]

  • Sankella, S., & Garg, M. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. ResearchGate. [Link]

  • Sankella, S., & Garg, M. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. [Link]

  • Sarakbi, A., & Al-Awad, M. (2022). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules, 27(19), 6523. [Link]

  • Chen, C. C., Chen, Y. A., & Chen, C. L. (2019). Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative effects in the ischemic brain. Neuroscience & Therapeutics, 25(10), 1251-1259. [Link]

  • Liu, Y., Zhang, Y. W., & Li, J. (2008). Inhibition of soluble epoxide hydrolase by extracts derived from inflammation-treating Chinese medicinal herbs. Phytotherapy Research, 22(9), 1243-1246. [Link]

  • Wang, Y., & Hammock, B. D. (2019). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of medicinal chemistry, 62(17), 7830-7850. [Link]

  • Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Annual review of pharmacology and toxicology, 53, 37-57. [Link]

  • Inceoglu, B., Schmelzer, K. R., & Hammock, B. D. (2009). In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors. Xenobiotica, 39(12), 901-910. [Link]

  • Imig, J. D., & Hammock, B. D. (2006). An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats. Hypertension, 48(4), 706-711. [Link]

  • Lee, K. S. S., Liu, J. Y., & Hammock, B. D. (2017). Soluble epoxide hydrolase inhibitor, 12-(3-adamantan-1-yl-ureido)-dodecanoic acid, represses human aortic smooth muscle cell proliferation and migration by regulating cell death pathways via the mTOR signaling. Oncotarget, 8(8), 8434-8442. [Link]

  • Imig, J. D., & Hammock, B. D. (2006). An Epoxide Hydrolase Inhibitor, 12-(3-Adamantan-1-yl-ureido)dodecanoic Acid (AUDA), Reduces Ischemic Cerebral Infarct Size in Stroke-Prone Spontaneously Hypertensive Rats. AHA Journals. [Link]

Sources

A Technical Guide to Alternatives for 2-(3-Bromoadamantan-1-yl)acetic Acid in 11β-HSD1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternatives to 2-(3-Bromoadamantan-1-yl)acetic acid for the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). We will explore the rationale behind targeting 11β-HSD1 and delve into the structure-activity relationships of adamantane-based inhibitors and compare their performance with notable non-adamantane alternatives, supported by experimental data and detailed protocols.

The Rationale for 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It primarily functions as an NADPH-dependent reductase, converting inactive cortisone to the active glucocorticoid cortisol in humans.[1][2] This enzymatic activity is highly expressed in key metabolic tissues, including the liver and adipose tissue.[2] Overexpression or dysregulation of 11β-HSD1 has been implicated in a range of metabolic disorders, such as insulin resistance, obesity, and type 2 diabetes.[2][3] Consequently, the selective inhibition of 11β-HSD1 presents a promising therapeutic strategy for mitigating the detrimental effects of excess local cortisol.[3]

The adamantane scaffold has been extensively utilized in the design of 11β-HSD1 inhibitors. Its rigid, lipophilic, and three-dimensional structure allows for precise positioning of substituents to effectively interact with the enzyme's active site.[4][5] this compound represents a class of adamantane derivatives developed for this purpose. However, the landscape of 11β-HSD1 inhibitors is diverse, encompassing a variety of structural classes with distinct pharmacological profiles.

Comparative Analysis of 11β-HSD1 Inhibitors

This section compares the in vitro potency of adamantane-based inhibitors, including compounds structurally related to this compound, with several non-adamantane alternatives. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Adamantane-Based Inhibitors

Adamantyl carboxamides and acetamides have emerged as a potent class of 11β-HSD1 inhibitors.[2] The structure-activity relationship (SAR) studies reveal that modifications to the aromatic region, the linker, and the adamantyl group itself can significantly impact inhibitory activity.[2]

Compound ClassRepresentative CompoundHuman 11β-HSD1 IC50 (nM)Reference
Adamantyl CarboxamideCompound 15114[2]
Adamantyl AcetamideCompound 41280[2]
Adamantyl EthanoneCompound 7250-70[6]
2-(adamantan-1-ylamino)thiazol-4(5H)-one derivativeCompound 3i>50% inhibition at 10 µM[7]

Table 1: In vitro potency of selected adamantane-based 11β-HSD1 inhibitors.

Non-Adamantane Alternatives

A diverse range of non-adamantane scaffolds have been developed as 11β-HSD1 inhibitors, with several advancing to clinical trials. These compounds offer alternative pharmacophores that can also achieve high potency and selectivity.

Compound NameStructural ClassHuman 11β-HSD1 IC50 (nM)Reference
AZD4017Nicotinic amide derivative11 (in human adipocytes)[8]
MK-0916Thiazole derivativeNot explicitly stated, but used in clinical trials[9]
CarbenoxoloneTriterpenoid300[10]
FlavanoneFlavonoid18,000 (reductase activity)[11]

Table 2: In vitro potency of selected non-adamantane 11β-HSD1 inhibitors.

Signaling Pathway and Experimental Workflow

To understand the context of 11β-HSD1 inhibition, it is essential to visualize its role in the glucocorticoid signaling pathway.

G cluster_ER Endoplasmic Reticulum Lumen cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol_ER Cortisol (active) HSD11B1->Cortisol_ER NADP NADP+ HSD11B1->NADP Cortisol_cyto Cortisol Cortisol_ER->Cortisol_cyto NADPH NADPH NADPH->HSD11B1 GR Glucocorticoid Receptor (GR) Cortisol_cyto->GR Cortisol_GR Cortisol-GR Complex GR->Cortisol_GR Cortisol_GR_nuc Cortisol-GR Complex Cortisol_GR->Cortisol_GR_nuc GRE Glucocorticoid Response Element (GRE) Cortisol_GR_nuc->GRE Gene_Transcription Gene Transcription (e.g., gluconeogenesis) GRE->Gene_Transcription Inhibitor 11β-HSD1 Inhibitor (e.g., Adamantane derivative) Inhibitor->HSD11B1

Caption: 11β-HSD1 signaling pathway and point of inhibition.

The evaluation of potential 11β-HSD1 inhibitors typically follows a standardized workflow, from initial screening to more complex cellular assays.

G cluster_workflow Inhibitor Evaluation Workflow start Compound Library enzymatic_assay In Vitro Enzymatic Assay (e.g., HTRF, LC-MS/MS) start->enzymatic_assay ic50 Determine IC50 enzymatic_assay->ic50 cell_based_assay Cell-Based Assay (e.g., C2C12, HEK-293) ic50->cell_based_assay Potent Compounds functional_readout Functional Readout (e.g., Cortisol production, Gene expression) cell_based_assay->functional_readout in_vivo In Vivo Studies (Rodent models) functional_readout->in_vivo Active Compounds

Caption: General workflow for the evaluation of 11β-HSD1 inhibitors.

Experimental Protocols

In Vitro 11β-HSD1 Enzyme Inhibition Assay (HTRF-based)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the conversion of cortisone to cortisol, adapted from a method described for screening 11β-HSD1 inhibitors.[10]

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone

  • NADPH

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA)

  • Cortisol-d2 (labeled acceptor) and anti-cortisol-cryptate (donor) (HTRF reagents)

  • Test compounds (dissolved in DMSO)

  • 384-well black assay plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, cortisone (e.g., 160 nM), G6P (e.g., 1 mM), NADPH (e.g., 100 µM), and G6PDH (e.g., 12.5 µg/mL).

  • Add 1 µL of test compound at various concentrations (or DMSO for control) to the wells of the 384-well plate.

  • Add 10 µL of the reaction mixture to each well.

  • Initiate the enzymatic reaction by adding 10 µL of recombinant 11β-HSD1 (e.g., 1.5 µg/mL) to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • Add the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate) according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell-Based 11β-HSD1 Inhibition Assay

This protocol outlines a cell-based assay using a human embryonic kidney (HEK-293) cell line stably transfected with the human 11β-HSD1 gene (HSD11B1), as described in several studies.[2][3]

Materials:

  • HEK-293 cells stably expressing human 11β-HSD1

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Cortisone

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • LC-MS/MS system for cortisol quantification

Procedure:

  • Seed the HEK-293-HSD11B1 cells in a 96-well plate and allow them to adhere and grow to confluence.

  • Remove the culture medium and wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of the test compound (or DMSO for control) in serum-free medium for a specified time (e.g., 30 minutes).

  • Add cortisone (the substrate) to each well at a final concentration (e.g., 100 nM).

  • Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 4 hours).

  • Collect the supernatant from each well.

  • Analyze the concentration of cortisol in the supernatant using a validated LC-MS/MS method.[12]

  • Calculate the percent inhibition of cortisol production for each compound concentration and determine the IC50 value.

Conclusion

While this compound belongs to a well-established class of adamantane-based 11β-HSD1 inhibitors, the field has expanded to include a wide array of structurally diverse alternatives. The choice of an inhibitor for specific research or therapeutic applications will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations. The continuous development of novel scaffolds, including both adamantane and non-adamantane derivatives, underscores the ongoing efforts to identify superior 11β-HSD1 inhibitors for the treatment of metabolic diseases.

References

  • Cho, Y. S., Kim, C. W., & Cheon, H. G. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Analytical biochemistry, 394(2), 251–257.
  • Kim, J. Y., et al. (2014). Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & medicinal chemistry letters, 24(2), 554-559.
  • Vicker, N., et al. (2007). Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & medicinal chemistry letters, 17(10), 2838-2843.
  • Xu, R., Sang, B. C., Navre, M., & Kassel, D. B. (2006). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. Rapid communications in mass spectrometry : RCM, 20(11), 1643–1647.
  • Vanella, R., et al. (2016). Yeast-based assays for screening 11β-HSD1 inhibitors. Microbial Cell Factories, 15, 61.
  • Yeh, V. S., et al. (2006). Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & medicinal chemistry letters, 16(20), 5408-5413.
  • Yeh, V. S., et al. (2006). Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & medicinal chemistry letters, 16(20), 5408-5413.
  • Odermatt, A., & Nashev, L. G. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in enzymology, 689, 25–52.
  • Barf, T., et al. (2009). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. Journal of medicinal chemistry, 52(20), 6233-6244.
  • Val, C., et al. (2019). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules (Basel, Switzerland), 24(20), 3746.
  • Xu, R., Sang, B. C., Navre, M., & Kassel, D. B. (2006). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. Rapid communications in mass spectrometry : RCM, 20(11), 1643–1647.
  • Wang, Y., et al. (2009). Structure and Inhibitor Binding Mechanisms of 11β-Hydroxysteroid Dehydrogenase Type 1. Current medicinal chemistry, 16(24), 3163–3175.
  • Vu, C. B., et al. (2009). Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & medicinal chemistry letters, 19(9), 2529-2533.
  • Thomson, M. J., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 155(3), 885–896.
  • Scott, J. S., et al. (2010). Structure based design of 11β-HSD1 inhibitors. Current pharmaceutical biotechnology, 11(7), 779-791.
  • Sharma, V., et al. (2021). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of diabetes and metabolic disorders, 20(1), 583–594.
  • Heise, T., et al. (2016). Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days. Diabetes, obesity & metabolism, 18(11), 1084–1092.
  • Su, X., et al. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 640-644.
  • Morgan, S. A., et al. (2009). Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Vivo Limits Glucocorticoid Exposure to Human Adipose Tissue and Decreases Lipolysis. The Journal of clinical endocrinology and metabolism, 94(12), 4761–4768.
  • Vicker, N., et al. (2010). Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. Bioorganic & medicinal chemistry letters, 20(15), 4504-4509.
  • Lavery, G. G., et al. (2008). Modulation of 11β-Hydroxysteroid Dehydrogenase (11βHSD) Activity Biomarkers and Pharmacokinetics of PF-00915275, a Selective 11βHSD1 Inhibitor. The Journal of clinical endocrinology and metabolism, 93(9), 3497–3504.
  • BenchChem. (2025).
  • Odermatt, A., et al. (2004). A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity. The Journal of steroid biochemistry and molecular biology, 88(3), 261-267.
  • Szymańska, E., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules (Basel, Switzerland), 26(16), 4883.
  • Scott, J. S., et al. (2012). Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017). Journal of medicinal chemistry, 55(12), 5951-5964.

Sources

Navigating the Synthesis and Potential of 2-(3-Bromoadamantan-1-yl)acetic Acid: A Comparative Literature Review and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has captivated medicinal chemists for decades. Its unique structure provides a robust framework for the development of therapeutic agents with enhanced pharmacological profiles. The introduction of functional groups onto the adamantane core allows for the fine-tuning of a molecule's properties, leading to a diverse range of biological activities. This guide provides a comprehensive literature review and a proposed experimental framework for a lesser-explored derivative, 2-(3-Bromoadamantan-1-yl)acetic acid, by drawing comparisons with structurally related and well-documented adamantane compounds.

Introduction: The Adamantane Advantage in Drug Discovery

The incorporation of an adamantane moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The bulky and rigid nature of the adamantane cage can enhance metabolic stability by shielding susceptible parts of a molecule from enzymatic degradation. Furthermore, its lipophilicity can improve membrane permeability and facilitate passage across the blood-brain barrier. Adamantane derivatives have found applications as antiviral, anti-diabetic, anti-cancer, and anti-inflammatory agents, underscoring the versatility of this unique structural motif.[1][2]

Proposed Synthesis of this compound

A logical and well-established synthetic route to this compound involves the homologation of a readily accessible precursor, 3-bromoadamantane-1-carboxylic acid. The Arndt-Eistert synthesis is a classic and effective method for the one-carbon extension of a carboxylic acid.[3][4][5][6][7][8]

Synthesis of the Precursor: 3-Bromoadamantane-1-carboxylic Acid

The starting material, 3-bromoadamantane-1-carboxylic acid, can be synthesized from adamantane-1-carboxylic acid through bromination. A common method involves the use of liquid bromine in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride.[9]

Experimental Protocol: Synthesis of 3-Bromoadamantane-1-carboxylic Acid

Materials:

  • Adamantane-1-carboxylic acid

  • Liquid bromine (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous aluminum trichloride

  • Concentrated sulfuric acid (for drying bromine)

  • Saturated sodium bicarbonate solution

  • Hydrochloric acid

  • Appropriate organic solvents (e.g., carbon tetrachloride, diethyl ether)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place dried liquid bromine and anhydrous aluminum trichloride.

  • Cool the mixture to -20°C.

  • Slowly add adamantane-1-carboxylic acid powder to the stirred mixture over several hours, maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed at low temperature for an extended period (e.g., 48 hours), followed by a period at room temperature (e.g., 5 hours).[9]

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a sodium bicarbonate solution to remove unreacted starting material and acidic byproducts.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the 3-bromoadamantane-1-carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent to obtain the purified product.

Homologation via Arndt-Eistert Synthesis

The Arndt-Eistert reaction provides a reliable method to convert 3-bromoadamantane-1-carboxylic acid into its one-carbon homolog, this compound. This multi-step process involves the formation of an acid chloride, followed by reaction with diazomethane to yield a diazoketone, which then undergoes a Wolff rearrangement to form a ketene. The ketene is subsequently trapped by water to produce the desired carboxylic acid.[3][4][5][6][7][8]

Causality Behind Experimental Choices: The conversion to the acid chloride is necessary to activate the carboxylic acid for reaction with the weakly nucleophilic diazomethane. The Wolff rearrangement is a key step that involves the migration of the adamantyl group and expulsion of nitrogen gas to form the highly reactive ketene intermediate. The use of a silver catalyst (e.g., silver oxide) is common to promote this rearrangement under milder conditions.

Diagram of the Proposed Synthetic Workflow:

Arndt_Eistert_Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Hydrolysis 3-Bromoadamantane-1-carboxylic_acid 3-Bromoadamantane- 1-carboxylic acid Acid_Chloride 3-Bromoadamantane- 1-carbonyl chloride 3-Bromoadamantane-1-carboxylic_acid->Acid_Chloride SOCl₂ or (COCl)₂ Diazoketone 1-Diazo-2-(3-bromoadamantan-1-yl)ethan-2-one Acid_Chloride->Diazoketone CH₂N₂ Ketene Ketene Intermediate Diazoketone->Ketene Ag₂O, H₂O, Δ Target_Compound This compound Ketene->Target_Compound H₂O

Caption: Proposed Arndt-Eistert homologation of 3-bromoadamantane-1-carboxylic acid.

Experimental Protocol: Arndt-Eistert Homologation

Materials:

  • 3-Bromoadamantane-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Diazomethane (CH₂N₂) in ethereal solution (EXTREMELY HAZARDOUS: toxic and explosive, should be prepared and handled only by trained personnel with appropriate safety precautions)[3][10]

  • Silver oxide (Ag₂O) or silver benzoate

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Acid Chloride Formation: Convert 3-bromoadamantane-1-carboxylic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride. Remove the excess reagent under reduced pressure.

  • Diazoketone Synthesis: Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether. At 0°C, slowly add a freshly prepared ethereal solution of diazomethane until the yellow color of diazomethane persists and nitrogen evolution ceases.[7]

  • Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a suspension of silver oxide in a mixture of dioxane and water. Add the solution of the diazoketone to this suspension and heat the mixture to induce the Wolff rearrangement. The reaction progress can be monitored by TLC.[7]

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the silver catalyst. Acidify the filtrate and extract the product with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.

Comparative Physicochemical and Spectroscopic Data

While experimental data for this compound is not available, we can predict its properties by comparing them with known, structurally similar compounds.

Property2-(Adamantan-1-yl)acetic acid3-Bromoadamantane-1-carboxylic acidThis compound (Predicted)
CAS Number 4942-47-6[11][12][13][14]21816-08-0Not available
Molecular Formula C₁₂H₁₈O₂[11][12][13][14]C₁₁H₁₅BrO₂C₁₂H₁₇BrO₂
Molecular Weight 194.27 g/mol [13]259.15 g/mol 273.17 g/mol
Appearance White crystalline powder or crystalsWhite to off-white solidLikely a white or off-white solid
¹H NMR Signals for adamantyl protons and a singlet for the methylene protons adjacent to the carboxyl group.Signals for adamantyl protons.Expect signals for adamantyl protons, with shifts influenced by the bromine atom, and a singlet for the methylene protons.
¹³C NMR Resonances for the adamantyl cage, the methylene carbon, and the carboxyl carbon.[13]Resonances for the adamantyl cage, with the C-Br carbon shifted downfield, and the carboxyl carbon.Expect resonances for the adamantyl cage with the C-Br carbon significantly downfield, the methylene carbon, and the carboxyl carbon.
IR (cm⁻¹) Characteristic C=O stretch of the carboxylic acid (~1700 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹).Similar to the unsubstituted analog with additional C-Br vibrational modes.Expect characteristic C=O and O-H stretches for the carboxylic acid, and C-Br vibrations.

Potential Biological Activities: An Extrapolative Discussion

Adamantane derivatives are well-known for their antiviral properties.[1] Amantadine and rimantadine, both aminoadamantane derivatives, were previously used for the treatment of influenza A. The mechanism of action involves the inhibition of the M2 proton channel of the virus. While resistance has emerged, the adamantane scaffold continues to be a valuable pharmacophore in the design of new antiviral agents.[15]

The introduction of a bromine atom to the adamantane cage can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets. Studies on other brominated adamantane derivatives have explored their potential as antiviral and anti-poxvirus agents.[2][15] The carboxylic acid moiety can also play a crucial role in biological activity, potentially acting as a hydrogen bond donor or acceptor, or serving as a handle for further derivatization.

Given the structural features of this compound, it is plausible that this compound could exhibit antiviral activity. Further research would be necessary to evaluate its efficacy against a panel of viruses. Additionally, other potential therapeutic applications, such as in the treatment of neurological disorders or cancer, could be explored based on the broad spectrum of activities reported for other adamantane derivatives.[16]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and potential applications of this compound, a compound with limited direct literature precedent. By leveraging knowledge of related adamantane derivatives, a robust synthetic strategy via the Arndt-Eistert homologation of 3-bromoadamantane-1-carboxylic acid has been proposed, complete with detailed experimental protocols.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequent biological evaluation, particularly for antiviral activity, is warranted based on the established pharmacological profile of the adamantane scaffold. This compound represents a promising, yet underexplored, area of adamantane chemistry with the potential to contribute to the development of novel therapeutic agents.

References

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Diazomethane (CH2N2). Master Organic Chemistry. (2025-06-22).
  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. (2017-03-10).
  • Organic Chemistry-4.
  • A novel approach to C1 homologation of carboxylic acids. HIMS - University of Amsterdam. (2024-02-27).
  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. PubMed. (2021-10-05).
  • Arndt-Eistert Synthesis. Organic Chemistry Portal.
  • Arndt-Eistert Homolog
  • Diazomethane Synthesis and Applications (Arndt-Eistert Homolog
  • Antiviral activity of adamantane derivatives against respir
  • Antiviral activity of adamantane derivatives against respiratory syncytial virus. SciProfiles. (2022-11-06).
  • Arndt–Eistert reaction. Wikipedia.
  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry.
  • Arndt-eistert homolog
  • 2-(Adamantan-1-yl)acetic acid. Oakwood Chemical.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. (2024-04-26).
  • 2-(1-Adamantyl)acetic acid, 97%, Thermo Scientific. Fisher Scientific.
  • 1-Adamantaneacetic acid. PubChem.
  • 2-(Adamantan-1-yl)acetic acid AG003DWV. Sobekbio Biosciences.
  • 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Organic Syntheses.
  • Method for synthesizing 3-amino-1-adamantanol.
  • A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Baxendale Group. (2012-04-17).
  • Process for the preparation of 1-adamantane derivatives.
  • 1,3-Adamantanedicarboxylic acid synthesis. ChemicalBook.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Bromoadamantan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3-Bromoadamantan-1-yl)acetic acid, a unique adamantane derivative. By understanding the inherent chemical properties and potential hazards, laboratory personnel can mitigate risks and ensure environmental responsibility. This document is designed to be a preferred resource, offering clarity and actionable procedures that extend beyond standard product information.

Understanding the Compound: Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Irritation: Similar brominated adamantane derivatives are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1]

  • Hazardous Combustion Products: During a fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (specifically hydrogen bromide).[2]

A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory procedures involved.

Personal Protective Equipment (PPE): The First Line of Defense

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[3]Protects against accidental splashes and airborne particles.
Hand Protection Nitrile or other impervious gloves.Prevents direct skin contact with the chemical. Gloves should be inspected before use and changed regularly.[3]
Body Protection A standard laboratory coat.Protects skin and clothing from potential spills.[3]
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.[3]Minimizes the inhalation of airborne particles.
Spill Management: Immediate and Controlled Response

In the event of a spill, a prompt and safe cleanup is crucial to prevent contamination and exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Before cleanup, ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding the generation of dust.[2][3]

  • Collect the Waste: Place the swept-up solid into a designated, clearly labeled waste container for halogenated organic waste.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials into the same hazardous waste container.

  • Wash Hands Thoroughly: After handling the spill and removing PPE, wash hands thoroughly with soap and water.[3]

Proper Disposal Procedure: A Step-by-Step Guide

Due to its brominated organic nature, this compound must be disposed of as hazardous waste. Do not attempt to neutralize and pour down the drain.

Disposal Workflow:

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, including residues and contaminated materials (e.g., weigh boats, filter paper), in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be disposed of as "Halogenated Organic Liquid Waste." Ensure the waste container is compatible with the solvent used.

  • Container Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials, such as strong oxidizing agents.[2]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[4] Brominated waste often requires high-temperature incineration at a licensed facility to ensure complete destruction and to manage the resulting hydrogen bromide.[4][5]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Generation of This compound Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in 'Halogenated Organic Solid Waste' container. waste_type->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' container. waste_type->liquid_waste Liquid label_container Label container with full chemical name, hazards, and date. solid_waste->label_container liquid_waste->label_container store_waste Store in a designated, ventilated, and contained area. label_container->store_waste contact_ehs Contact EHS or licensed contractor for disposal. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Conclusion: Fostering a Culture of Safety

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide for this compound, researchers and scientists can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Adamantane-d16.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials.
  • Fisher Scientific. (2013, October 29). Safety Data Sheet: 1-Bromoadamantane.
  • ECHEMI. (n.d.). 3-Bromo-1-adamantanecarboxylic acid SDS.

Sources

A Senior Application Scientist's Guide to Handling 2-(3-Bromoadamantan-1-yl)acetic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. For scientists engaged in drug discovery and development, the safe handling of compounds like 2-(3-Bromoadamantan-1-yl)acetic acid is not just a matter of regulatory compliance, but a fundamental prerequisite for scientific integrity and personal safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), grounded in the physicochemical properties of brominated adamantane derivatives and the principles of risk mitigation in a laboratory setting.

Based on the known hazards of closely related analogs like 3-Bromo-1-adamantanecarboxylic acid, we must assume this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Therefore, a comprehensive PPE strategy is essential to prevent exposure through dermal contact, ocular contact, and inhalation.

Hazard-Driven PPE Selection: A Multi-Barrier Approach

The core principle of chemical safety is to establish multiple barriers between the researcher and the potential hazard. PPE is the final, and most personal, of these barriers. The selection process is not a one-size-fits-all checklist but a dynamic risk assessment based on the specific experimental procedure.

Eye and Face Protection: The Non-Negotiable First Line

Any manipulation of this compound, whether in solid or solution form, mandates robust eye protection. The potential for serious eye irritation, as indicated by analogous compounds, necessitates a barrier that protects against both splashes and airborne particles.[5]

  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields are the absolute minimum for work on an open bench with dilute solutions.[6][7]

  • Recommended for Solids and Concentrated Solutions: When handling the powdered form, weighing, or preparing concentrated solutions, chemical splash goggles are required. They form a complete seal around the eyes, offering superior protection from dust and splashes.[7]

  • High-Risk Operations: For procedures with a significant risk of splashing or pressure release (e.g., heating, vortexing, or reaction quenching), a full-face shield worn over chemical splash goggles is the authoritative standard.[8]

Skin and Body Protection: Preventing Dermal Absorption and Irritation

Given that adamantane derivatives are lipophilic and the compound is a known skin irritant, preventing dermal contact is critical.[1][5]

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves, tested to the EN 374 standard, are a suitable choice for incidental contact.[9] For extended handling or immersion, heavier-duty gloves or double-gloving should be considered. Always check the manufacturer's glove compatibility data for acetic acid and brominated compounds. Gloves should be inspected for pinholes or tears before each use and removed promptly using the correct technique to avoid contaminating the skin.

  • Body Protection: A standard, fully-buttoned laboratory coat protects skin and personal clothing from contamination.[6] For larger scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.

Respiratory Protection: Mitigating Inhalation Risks

As a solid, this compound can become airborne, and it is classified as a potential respiratory irritant.[5] The primary control measure should always be engineering controls.

  • Engineering Controls: All weighing and manipulation of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[10]

  • Respiratory PPE: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved particulate respirator (e.g., N95) is necessary for dust-forming situations.[6][9]

Table 1: PPE Requirements by Laboratory Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety Glasses with Side ShieldsNitrile Gloves (Single Pair)Lab CoatNot Required
Weighing (Solid) Chemical Splash GogglesNitrile Gloves (Single Pair)Lab CoatRequired (Work in Fume Hood)
Preparing Solutions Chemical Splash GogglesNitrile Gloves (Single Pair)Lab CoatRequired (Work in Fume Hood)
Running Reactions Goggles & Face ShieldNitrile Gloves (Double Pair)Lab CoatRequired (Work in Fume Hood)
Spill Cleanup Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat / ApronNIOSH-Approved Respirator

Operational and Disposal Plans

Trust in a safety protocol is built on its clarity and practicality. The following step-by-step procedures provide a self-validating system for safe handling from receipt to disposal.

Experimental Workflow: PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Don the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove the lab coat by rolling it inside-out and away from the body.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[10]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or other symptoms develop.[5]

  • Spill: Evacuate the immediate area. Wear the appropriate PPE as outlined in Table 1 for spill cleanup. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up to avoid generating dust and place into a sealed container for disposal.[12][13]

Disposal Plan

All waste, including contaminated PPE and residual chemical, must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials from spills should be collected in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and solutions must be disposed of through your institution's hazardous waste program. Do not discharge to drains or sewers.[13][14] All waste must be handled in accordance with local, state, and federal regulations.[2]

Visualization of Safety Protocols

To ensure logical and consistent application of these safety standards, the following diagram illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Action & Disposal Start Handling this compound RiskAssessment Assess Task: - Scale - Physical Form (Solid/Liquid) - Potential for Splash/Aerosol Start->RiskAssessment EyeProtection Select Eye Protection RiskAssessment->EyeProtection HandProtection Select Hand Protection RiskAssessment->HandProtection BodyProtection Select Body Protection RiskAssessment->BodyProtection RespiratoryProtection Select Respiratory Protection RiskAssessment->RespiratoryProtection PerformTask Perform Task Following Donning Protocol EyeProtection->PerformTask HandProtection->PerformTask BodyProtection->PerformTask RespiratoryProtection->PerformTask Emergency Emergency Occurs? (Spill/Exposure) PerformTask->Emergency FollowEmergency Follow Emergency Protocol Emergency->FollowEmergency Yes Doffing Follow Doffing Protocol Emergency->Doffing No FollowEmergency->Doffing Disposal Dispose of Waste & PPE Correctly Doffing->Disposal

Caption: PPE Selection and Procedural Workflow Diagram.

References

  • BenchChem. Personal protective equipment for handling 1-(Acetyl-d3)adamantane.
  • Carl ROTH.
  • ResearchGate. Adamantane derivatives: Pharmacological and toxicological properties (Review). (2022).
  • Apollo Scientific.
  • Santa Cruz Biotechnology.
  • Chemos GmbH & Co.KG.
  • PubChem. 1-Bromoadamantane.
  • Acros Organics.
  • Sigma-Aldrich.
  • Acros Organics.
  • PubMed.
  • Fisher Scientific.
  • HPC Standards.
  • Cayman Chemical.
  • Combi-Blocks, Inc. (S)-2-(Adamantan-1-yl)
  • PubMed. Toxic effects of brominated flame retardants in man and in wildlife. (2002).
  • TCI Chemicals.
  • Fisher Scientific.
  • ECHEMI. 3-Bromo-1-adamantanecarboxylic acid SDS.
  • Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromoadamantan-1-yl)acetic acid
Reactant of Route 2
2-(3-Bromoadamantan-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.